molecular formula C3H10ClNO B3033076 2-Propanol, 1-amino-, hydrochloride CAS No. 7780-04-3

2-Propanol, 1-amino-, hydrochloride

Cat. No.: B3033076
CAS No.: 7780-04-3
M. Wt: 111.57 g/mol
InChI Key: CNGMQNNDKGEIMZ-UHFFFAOYSA-N
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Description

2-Propanol, 1-amino-, hydrochloride is a useful research compound. Its molecular formula is C3H10ClNO and its molecular weight is 111.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanol, 1-amino-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1-amino-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGMQNNDKGEIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884423
Record name 2-Propanol, 1-amino-, hydrochloride (1:1)
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Molecular Weight

111.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7780-04-3
Record name 2-Propanol, 1-amino-, hydrochloride (1:1)
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Record name Isopropanolammonium chloride
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Record name 2-Propanol, 1-amino-, hydrochloride (1:1)
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Record name 2-Propanol, 1-amino-, hydrochloride (1:1)
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Record name 1-aminopropan-2-ol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPANOLAMMONIUM CHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2-propanol and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The initial query referenced CAS number 7780-04-3 in conjunction with 2-Propanol, 1-amino-, hydrochloride. It is critical to note that CAS 7780-04-3 is authoritatively assigned to Cadmium chlorate , a distinct and hazardous inorganic compound. The correct CAS number for racemic 1-Amino-2-propanol is 78-96-6 .[1][2][3][4][5] This guide will focus on the properties and applications of 1-Amino-2-propanol and its hydrochloride salt, addressing the initial CAS number discrepancy to ensure scientific accuracy.

Introduction

1-Amino-2-propanol, also known by synonyms such as isopropanolamine (MIPA) and α-aminoisopropyl alcohol, is a versatile amino alcohol with significant utility across various industrial and research sectors.[6][7][8] Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows it to serve as a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, and as a functional ingredient in formulations like coatings, metalworking fluids, and personal care products.[2][8] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for 1-Amino-2-propanol and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Amino-2-propanol is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers, as well as in its enantiomerically pure forms.[2] The physical and chemical properties are crucial for its application and safe handling.

General Properties

The compound is a colorless liquid with a characteristic slight ammonia-like or fishy odor.[5][6][8] It is less dense than water but is freely soluble in water and other polar organic solvents.[6][9] This solubility is a key attribute for its use in aqueous formulations.

Tabulated Physicochemical Data
PropertyValueSource
Molecular Formula C₃H₉NO[2][3]
Molar Mass 75.111 g·mol⁻¹[2]
CAS Number (Racemate) 78-96-6[2][3][4]
CAS Number (R-enantiomer) 2799-16-8[2]
CAS Number (S-enantiomer) 2799-17-9[2][9]
Appearance Colorless liquid[6]
Odor Slight ammonia-like[5][6]
Density 0.961 - 0.973 g/mL[2][6]
Melting Point 1.74 °C (35.13 °F)[2][6]
Boiling Point 159.46 °C (319.03 °F)[2][6]
Flash Point 77 °C (171 °F)[2][5]
Solubility in Water Soluble[2]
logP (Octanol/Water) -0.96 (experimental)[4]
Vapor Pressure <1 mmHg at 20 °C[6]
Refractive Index (nD) 1.4479[2]

The hydrochloride salt, 1-Amino-2-propanol hydrochloride, has a molecular formula of C₃H₁₀ClNO and a molar mass of 111.57 g/mol .[10]

Synthesis and Reactivity

Synthesis of 1-Amino-2-propanol

The most common industrial synthesis of racemic 1-Amino-2-propanol involves the nucleophilic ring-opening of propylene oxide with aqueous ammonia.[2] This reaction is straightforward and provides the target molecule in good yield.

G propylene_oxide Propylene Oxide product 1-Amino-2-propanol propylene_oxide->product Ring-opening ammonia Aqueous Ammonia (NH3) ammonia->product

Caption: Synthesis of 1-Amino-2-propanol.

Chiral synthesis of specific enantiomers is of particular importance for pharmaceutical applications. One method involves the reaction of trifluoroacetamide with a chiral epoxypropane, followed by hydrolysis to yield the desired enantiomer of 1-amino-2-propanol.[11]

Synthesis of 1-Amino-2-propanol Hydrochloride

The hydrochloride salt can be prepared by reacting 1-Amino-2-propanol with hydrochloric acid. A documented process involves the slow addition of the amine to aqueous hydrochloric acid, followed by reflux and subsequent removal of water to yield the hydrochloride salt as a viscous oil-like liquid.[12]

Experimental Protocol: Synthesis of (S)-1-Amino-2-propanol Hydrochloride [12]

  • Slowly add (S)-1-methoxy-2-propylamine (1 equivalent) to a 37% aqueous solution of hydrochloric acid (2.5 equivalents), ensuring the temperature remains below 30°C.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 48 hours.

  • Cool the mixture to room temperature.

  • Distill off the water under reduced pressure to obtain (S)-1-Amino-2-propanol hydrochloride.

Reactivity Profile

As an aminoalcohol, 1-Amino-2-propanol exhibits the reactivity of both amines and alcohols. The amino group imparts basicity, allowing it to neutralize acids in exothermic reactions to form salts.[8] It can be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[8] The hydroxyl group can undergo esterification and etherification reactions.

Applications in Research and Drug Development

The unique structure of 1-Amino-2-propanol makes it a valuable building block in organic synthesis and drug development.

Pharmaceutical Intermediate

Chiral 1-Amino-2-propanol is a crucial intermediate in the synthesis of several pharmaceutical drugs.[2] Notably, it is a key component in the synthesis of the anti-AIDS drug Tenofovir.[11] Its stereochemistry is significant, as different enantiomers can exhibit varied biological activities.[9]

G chiral_pool Chiral Pool amino_propanol (R)- or (S)-1-Amino-2-propanol chiral_pool->amino_propanol synthesis Asymmetric Synthesis amino_propanol->synthesis api Active Pharmaceutical Ingredients (e.g., Tenofovir) synthesis->api

Caption: Role in Pharmaceutical Synthesis.

Other Applications

Beyond pharmaceuticals, 1-Amino-2-propanol is widely used as:

  • A buffering agent: Its basic nature makes it suitable for controlling pH in various formulations.[2]

  • A solubilizer: It is effective at solubilizing oils and fats, leading to its use in neutralizing fatty acids and sulfonic acid-based surfactants.[2]

  • An additive in industrial products: It is found in metalworking fluids, waterborne coatings, personal care products, and specialized cleaning compounds.[2][8]

Analytical Characterization

The characterization of 1-Amino-2-propanol and its derivatives typically involves standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine and hydroxyl).

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For assessing purity and separating enantiomers (using a chiral column).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Safety and Handling

1-Amino-2-propanol is classified as a hazardous substance and requires careful handling.

Hazard Identification
  • Skin and Eye Damage: It is corrosive and can cause severe skin burns and serious eye damage.[7][13][14]

  • Toxicity: It is harmful if swallowed or in contact with skin.[13] Inhalation of vapors can cause irritation to the respiratory system.[7]

  • Flammability: It is a combustible liquid and can form explosive mixtures with air upon intense heating.[13]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14] In areas with potential for vapor inhalation, use a full-face respirator.[14]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[13] Keep away from heat, sparks, and open flames.[13] It is corrosive to metals, so appropriate containers should be used.[6]

  • Spill Management: In case of a spill, contain and absorb with an inert material.[7] Avoid breathing vapors and ensure personal protective equipment is worn during cleanup.[7]

First Aid Measures
  • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[14]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[14]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]

Conclusion

1-Amino-2-propanol is a fundamentally important chemical with a broad spectrum of applications, most notably as a chiral building block in the pharmaceutical industry. Its unique combination of an amino and a hydroxyl group on a simple three-carbon backbone provides a versatile platform for chemical synthesis. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The hydrochloride salt offers an alternative form with different physical properties that may be advantageous in specific applications.

References

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]

  • Iida, K., Nakajima, Y., & Kajiwara, M. (2008). Synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride: Completion of Synthetic Methods for all of its 13C- and 15N-Isotopomers. Current Radiopharmaceuticals, 1(2), 120-121.
  • Patsnap. (2020, August 25). Preparation method of chiral 1-amino-2-propanol. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). (±)-1-Amino-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1-AMINO-2-PROPANOL. Retrieved from [Link]

  • LookChem. (n.d.). Cas 78-96-6,Amino-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • PubChem. (n.d.). 2-Propanol, 1-amino-, hydrochloride (1:1). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Resolution of racemic 1-amino-2-propanol. Retrieved from [Link]

Sources

Technical Guide: 1-Amino-2-Propanol vs. Isopropanolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical comparison between 1-amino-2-propanol (the free base) and its conjugate salt, isopropanolamine hydrochloride .[1] While often used interchangeably in casual nomenclature, their physiochemical behaviors dictate distinct applications in drug development and organic synthesis.

The core decision matrix for researchers rests on a fundamental trade-off: Nucleophilicity vs. Stability .[1] The free base is a reactive liquid required for synthetic derivatization, whereas the hydrochloride salt is a stabilized solid preferred for formulation, storage, and precise stoichiometric handling.

Part 1: Molecular Architecture & Physiochemical Profile[1]

1-amino-2-propanol (MIPA) is a chiral amino alcohol.[1] In pharmaceutical contexts, stereochemistry is paramount; however, unless specified as enantiopure ((R) or (S)), commercial supplies are often racemic.

Comparative Properties Table
Feature1-Amino-2-Propanol (Free Base)Isopropanolamine Hydrochloride (Salt)
CAS Number (Racemic) 78-96-6 7780-04-3
Molecular Weight 75.11 g/mol 111.57 g/mol
Physical State (RT) Viscous, Colorless LiquidWhite Crystalline Solid
Melting Point -2°C to 1.7°C73°C – 74°C
Boiling Point ~160°CN/A (Decomposes/Sublimes)
pKa (Conj.[1][2] Acid) ~12.9 (Basic)~9.0–9.5 (Neutral/Acidic in soln)
Hygroscopicity High (Absorbs CO₂ & H₂O)Moderate to High
Primary Utility Synthetic Intermediate, BufferFormulation Excipient, Standard

Critical Insight: The melting point of the hydrochloride salt (73–74°C) is relatively low for an ionic solid. This indicates a lower lattice energy compared to inorganic salts, suggesting it may remain susceptible to moisture uptake (deliquescence) if not stored under desiccation [1, 5].

Part 2: The Salt Selection Matrix

In drug development, the choice between free base and salt is rarely arbitrary. It is a calculated decision based on the stage of the workflow.

Stability and Storage (The Salt Advantage)

The free base is prone to oxidation and absorbs atmospheric carbon dioxide to form carbamates. It is also corrosive.[3][4] The hydrochloride salt protonates the amine, effectively "capping" the lone pair electrons. This prevents oxidation and neutralizes the compound's volatility, making the salt the superior form for long-term storage and transport [2].

Stoichiometric Precision

Weighing a viscous, hygroscopic liquid (Free Base) introduces significant gravimetric error during small-scale synthesis.[1] The crystalline nature of the HCl salt allows for precise weighing, essential for analytical standards and formulation consistency.

Bioavailability and Solubility

While the free base is water-soluble, the HCl salt modifies the pH of the local dissolution medium. In solid oral dosage forms, the salt form is often preferred to ensure rapid dissolution independent of gastric pH variability.

Part 3: Synthetic Utility & Reactivity[1]

The chemical behavior of these two forms is diametrically opposed. Understanding the Reactivity Switch is crucial for designing successful syntheses.

The Reactivity Switch Mechanism

The nitrogen atom in the free base possesses a lone pair of electrons, making it a nucleophile. In the HCl salt, this lone pair is bonded to a proton (


), rendering the nitrogen non-nucleophilic. To participate in alkylation or acylation reactions, the salt must be neutralized (free-based) in situ or prior to reaction.

ReactivitySwitch Salt Isopropanolamine HCl (Protonated / Inert) Base 1-Amino-2-Propanol (Free Base / Reactive) Salt->Base + Base (NaOH/TEA) Deprotonation Base->Salt + HCl Protonation Product Amide/Alkylated Product Base->Product + Electrophile (R-X) Nucleophilic Attack

Figure 1: The pH-dependent reactivity switch.[1] The salt form protects the amine, while the free base activates it for synthesis.

Part 4: Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: To stabilize a batch of 1-amino-2-propanol for storage or purification.

  • Dissolution: Dissolve 10.0 g (133 mmol) of 1-amino-2-propanol (Free Base) in 50 mL of anhydrous ethanol.

    • Why: Ethanol solubilizes the free base but has lower solubility for the HCl salt, aiding crystallization.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of HCl (either as gas bubbled through or 4M HCl in dioxane) dropwise with vigorous stirring.

    • Caution: Exothermic reaction. Temperature control prevents degradation.

  • Crystallization: The solution will heat up; allow it to cool to room temperature, then refrigerate at 4°C overnight. White crystals should precipitate.

    • Troubleshooting: If oiling occurs (common due to low melting point), add diethyl ether as an anti-solvent to induce precipitation.

  • Filtration: Filter the solids under vacuum and wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
    . Target MP:  73–74°C [5].[5]
    
Protocol B: "Free-Basing" for Synthesis

Objective: To activate the amine from the commercial HCl salt for a reaction.[1]

  • Biphasic Setup: Suspend the Isopropanolamine HCl salt in Dichloromethane (DCM).

  • Neutralization: Add an equimolar amount of 2M NaOH solution.

  • Extraction: Shake vigorously. The deprotonated free base will partition into the organic layer (DCM) or remain in the aqueous phase depending on the specific lipophilicity (MIPA is highly water-soluble, so continuous extraction or using a stronger organic base like TEA in a single organic phase is often preferred for this specific molecule).

    • Alternative: For MIPA, which is water-soluble, use an ion-exchange resin (basic form) in methanol to remove the chloride ions without aqueous extraction issues.[1]

WorkupWorkflow Start Crude Reaction Mixture Step1 Acid/Base Extraction Start->Step1 Branch1 Aqueous Layer (Salt Form) Step1->Branch1 Add HCl Branch2 Organic Layer (Impurities) Step1->Branch2 Discard Step2 Basify to pH > 12 Branch1->Step2 Add NaOH Step3 Extract with DCM/Ether Step2->Step3 Final Pure Free Base Step3->Final Evaporate Solvent

Figure 2: Purification workflow utilizing the solubility differences between the salt and free base forms.

Part 5: Safety, Handling, and Regulatory Status

1-Amino-2-Propanol (Free Base)[1]
  • Hazards: Corrosive (Causes burns).[2] Flash point ~77°C (Combustible).

  • Handling: Must be handled in a fume hood. Avoid contact with aluminum, copper, and zinc alloys (corrosive to soft metals) [4].[6]

  • Storage: Store under nitrogen to prevent carbamate formation.

Isopropanolamine Hydrochloride (Salt)[8][9][10][11]
  • Hazards: Irritant (Skin/Eye).[6][7] Generally considered safer to handle than the corrosive free base.

  • Regulatory: The salt form is listed in FDA regulations (21 CFR 176.170/180) for use in paper and paperboard in contact with food, implying a recognized safety profile for specific industrial applications [6].

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4, 1-Amino-2-propanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol.[1][2][3][5] Retrieved from [Link]

  • CAS Common Chemistry. (2026).[5] 2-Propanol, 1-amino-, hydrochloride (1:[1][5]1) - CAS 7780-04-3.[1][5] Retrieved from [Link][5][8]

  • U.S. Government Publishing Office. (2022). 21 CFR 176.180 - Components of paper and paperboard in contact with dry food.[1][2] Retrieved from [Link][9][8]

Sources

Molecular weight and structure of 1-aminopropan-2-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Dynamics and Application Protocols of 1-Aminopropan-2-ol Hydrochloride

Executive Summary

1-Aminopropan-2-ol hydrochloride (CAS: 7780-04-3), frequently referred to as isopropanolamine hydrochloride, is a bifunctional aliphatic amino alcohol salt. Serving as a foundational chiral building block, this compound bridges the gap between basic organic synthesis and complex active pharmaceutical ingredient (API) manufacturing. This whitepaper details its physicochemical properties, structural causality, industrial synthesis, and strict analytical protocols required for its use in advanced drug development.

Physicochemical Profiling & Structural Causality

The exact molecular weight of 1-aminopropan-2-ol hydrochloride is 111.57 g/mol [1][2]. This mass is derived from the combination of the free base 1-aminopropan-2-ol (C₃H₉NO, ~75.11 g/mol ) and the stoichiometric addition of hydrochloric acid (HCl, ~36.46 g/mol )[1][2].

Structural Causality: The molecule features a primary amine at the C1 position and a secondary hydroxyl group at the C2 position, creating a critical stereocenter at C2[3]. The strategic choice to utilize the compound in its hydrochloride salt form—rather than the free base—is driven by chemical stability. The free base is a hygroscopic liquid highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption (which forms unwanted carbamates)[4]. Protonation of the primary amine to form the


 salt transforms the compound into a stable, highly crystalline solid[4]. This directly enhances its water solubility and allows for precise stoichiometric weighing during highly sensitive pharmaceutical coupling reactions.

Quantitative Data Summary

To facilitate rapid experimental reference, the core physicochemical properties of the compound are summarized below.

PropertyValue / Description
IUPAC Name 1-aminopropan-2-ol;hydrochloride
CAS Number 7780-04-3
Molecular Formula C₃H₁₀ClNO
Molecular Weight 111.57 g/mol
SMILES CC(O)CN.Cl
InChIKey CNGMQNNDKGEIMZ-UHFFFAOYSA-N
Physical State Crystalline Solid

Synthesis & Manufacturing Pathways

The industrial synthesis of 1-aminopropan-2-ol relies on the regioselective ring-opening of propylene oxide. When propylene oxide is subjected to aqueous ammonia in a high-pressure reactor (typically operating between 130–180°C), the ammonia acts as a nucleophile[5]. Due to the steric hindrance at the C2 position of the epoxide, the nucleophilic attack occurs preferentially at the less substituted C1 carbon via an


 mechanism. This regioselectivity ensures the formation of 1-aminopropan-2-ol rather than the isomeric 2-aminopropan-1-ol[3]. Subsequent treatment with anhydrous HCl gas or aqueous hydrochloric acid yields the final hydrochloride salt[4].

Synthesis PO Propylene Oxide (Epoxide) Mix High-Pressure Reactor (130-180°C) PO->Mix NH3 Aqueous Ammonia (Nucleophile) NH3->Mix FreeBase 1-aminopropan-2-ol (Free Base) Mix->FreeBase SN2 Ring Opening Product 1-aminopropan-2-ol HCl (Crystalline Salt) FreeBase->Product + HCl HCl Hydrochloric Acid (Protonation) HCl->Product

Workflow for the synthesis of 1-aminopropan-2-ol HCl from propylene oxide and ammonia.

Application in Drug Development: The Levofloxacin Paradigm

In advanced drug development, the stereochemistry of 1-aminopropan-2-ol is paramount. According to , the (S)-enantiomer is a critical chiral intermediary in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic[4].

Mechanistic Insight: The bifunctional nature of the molecule allows it to participate in a tandem nucleophilic aromatic substitution and cyclization reaction with a tetrafluorobenzoic acid derivative[6]. The primary amine first displaces a fluorine atom, forming a C-N bond. Subsequently, the secondary hydroxyl group attacks an adjacent position to close the benzoxazine ring[6]. The stereocenter at C2 of the aminopropanol is perfectly conserved during this cyclization, dictating the 3D conformation of the entire Levofloxacin molecule and ensuring its high binding affinity to bacterial DNA gyrase.

Levo Core Tetrafluorobenzoic Acid Derivative Coupling Nucleophilic Substitution & Cyclization Core->Coupling Chiral (S)-1-aminopropan-2-ol (Chiral Intermediary) Chiral->Coupling Provides C-N & C-O bonds Benzoxazine Benzoxazine Core (Stereocenter Retained) Coupling->Benzoxazine Levo Levofloxacin (Active API) Benzoxazine->Levo Piperazine Addition

Role of (S)-1-aminopropan-2-ol in synthesizing the benzoxazine core of Levofloxacin.

Self-Validating Analytical Protocol: Structural & Chiral Verification

To ensure the integrity of 1-aminopropan-2-ol HCl batches before API synthesis, a self-validating analytical workflow must be employed. This protocol prevents downstream failure by confirming both regiochemistry and enantiomeric purity.

  • Step 1: Sample Preparation & System Suitability

    • Action: Dissolve 10 mg of the salt in 0.5 mL of Deuterium Oxide (

      
      ).
      
    • Causality:

      
       rapidly exchanges with the labile protons of the 
      
      
      
      and
      
      
      groups. This suppresses their broad, overlapping signals in the
      
      
      -NMR spectrum, allowing for unobstructed integration of the carbon backbone protons to confirm the regioselective 1-amino structure.
  • Step 2: Regiochemical Confirmation via NMR

    • Action: Acquire

      
       and 
      
      
      
      NMR spectra.
    • Validation: The methine proton (CH-OH) at C2 will appear as a distinct multiplet shifted downfield (~3.8-4.0 ppm) due to the electronegativity of the adjacent oxygen. If the compound were the incorrect 2-amino isomer, the downfield shift would be centered on a

      
       group instead.
      
  • Step 3: Chiral Purity Assessment via Polarimetry

    • Action: Prepare a 1% (w/v) solution in distilled water. Calibrate the polarimeter using a certified sucrose standard (Self-Validation step). Measure the specific rotation

      
      .
      
    • Causality: The (S)-(+)-enantiomer must exhibit a positive specific rotation[3]. Any deviation from the established reference value indicates racemization, which would catastrophically lead to the formation of inactive Dextrofloxacin during API synthesis.

  • Step 4: Mass Spectrometry (LC-MS)

    • Action: Run the sample in positive electrospray ionization (ESI+) mode to detect the free base

      
       at m/z 76.11, and in negative mode (ESI-) or via ion chromatography to confirm the presence of the chloride counterion.
      
    • Causality: This dual-mode detection definitively proves the compound is an intact hydrochloride salt with a total molecular weight of 111.57 g/mol , rather than a free base or a different salt form.

References

  • National Center for Biotechnology Information. "2-Propanol, 1-amino-, hydrochloride (1:1)" PubChem, CID 111033. Available at:[Link]

  • Wikipedia. "1-Aminopropan-2-ol". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Thermodynamic Profiling and Solubility Kinetics of Isopropanolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Pharmaceutical and Industrial Applications

Executive Summary

Isopropanolamine Hydrochloride (MIPA-HCl) is a critical intermediate in the synthesis of pharmaceutical actives, chiral building blocks, and surfactant systems. Its solubility behavior in polar protic solvents—specifically water and ethanol—is a fundamental parameter governing crystallization yields, purification efficiency, and formulation stability.

This guide provides a rigorous technical framework for determining, analyzing, and modeling the solubility of MIPA-HCl. Unlike generic datasheets, this document focuses on the thermodynamic drivers ($ \Delta G, \Delta H, \Delta S $) and the kinetic protocols required to generate high-integrity data for process scale-up.

Chemical Identity and Physicochemical Context[1][2][3][4][5][6][7][8][9]

Before designing solubility experiments, the solute's solid-state properties must be characterized to ensure phase purity.

PropertySpecificationContext
Chemical Name 1-Amino-2-propanol HydrochlorideMonoisopropanolamine HCl (MIPA-HCl)
Formula

Ionic Salt
CAS Number 15456-62-9 (Salt) / 78-96-6 (Base)Ensure salt form is used, not free base.
Melting Point 86.0 – 87.5 °C Solid at room temp. Low MP indicates weaker lattice energy compared to inorganic salts.
Solvent Interaction Water: High Solubility (Ion-Dipole) Ethanol: Moderate Solubility (H-Bonding)The dielectric constant differential (

vs.

) drives the solubility gap.

Senior Scientist Note: The relatively low melting point of MIPA-HCl (approx. 87°C) suggests that while the lattice energy is significant, it is easily overcome by high-dielectric solvents. Care must be taken during drying phases to avoid melting the salt rather than just evaporating the solvent.

Experimental Methodology: The Self-Validating Protocol

To generate authoritative solubility data, we utilize the Isothermal Saturation Method (Gravimetric) . This method is preferred over dynamic visual methods for MIPA-HCl due to the salt's potential for super-saturation, which can skew visual onset points.

Worklow Logic

The following Graphviz diagram outlines the critical path for data generation, emphasizing the "Approaching Equilibrium" step to prevent hysteresis errors.

SolubilityProtocol Start Solute Prep (Dry MIPA-HCl) Mix Excess Solute Addition Start->Mix Solvent Solvent Addition (Degassed Water/EtOH) Solvent->Mix Equil Equilibration (T ± 0.05 K, 24-48h) Mix->Equil Agitation Settle Phase Separation (Static Sedimentation) Equil->Settle Stop Stirring Sample Supernatant Sampling (Heated Syringe Filter) Settle->Sample Isothermal Analyze Gravimetric Analysis (Mass Balance) Sample->Analyze Evap to Dryness Analyze->Equil Validation Check (Repeat if RSD > 1%)

Figure 1: Isothermal Saturation Workflow. Note the feedback loop for validation: if Relative Standard Deviation (RSD) exceeds 1%, the equilibrium time is insufficient.

Detailed Protocol Steps
  • Preparation: Recrystallize MIPA-HCl from ethanol to remove impurities. Dry in a vacuum oven at 50°C (well below MP of 87°C) for 24 hours.

  • Solvent System: Use HPLC-grade water and absolute ethanol. Degas solvents to prevent bubble formation during heating, which alters volumetric measurements.

  • Equilibration:

    • Place excess MIPA-HCl into a jacketed glass vessel.

    • Add solvent.[1]

    • Stir magnetically at the target temperature (

      
      ) for at least 24 hours.
      
    • Critical Step: Approach equilibrium from below the target temperature to avoid supersaturation. If you overheat and cool down, MIPA-HCl may form a metastable supersaturated solution.

  • Sampling:

    • Stop stirring and allow solids to settle for 2 hours (isothermal).

    • Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter. Pre-heating the syringe to

      
       prevents precipitation inside the needle.
      
  • Quantification:

    • Weigh a weighing dish (

      
      ).
      
    • Add supernatant and weigh (

      
      ).
      
    • Evaporate solvent in a vacuum oven.

    • Weigh the dry residue (

      
      ).
      
    • Calculate Mole Fraction Solubility (

      
      ).
      

Thermodynamic Modeling & Analysis

Raw data points are insufficient for process design. We must correlate the data using thermodynamic models to predict solubility at any temperature.

The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

). It accounts for the non-ideal behavior of ionic salts in polar solvents.


  • x: Mole fraction solubility

  • T: Absolute temperature (Kelvin)

  • A, B, C: Empirical parameters derived from regression analysis.

Thermodynamic Functions (van't Hoff Analysis)

To understand the mechanism of dissolution, we calculate the changes in Enthalpy (


), Entropy (

), and Gibbs Free Energy (

).
  • Enthalpy (

    
    ):  Typically positive  (endothermic) for MIPA-HCl. Heat is absorbed to break the crystal lattice.
    
  • Entropy (

    
    ):  Typically positive . The disorder increases as the ordered crystal lattice breaks into solvated ions.
    
  • Gibbs Free Energy (

    
    ):  Must be negative  for spontaneous dissolution.
    


Mechanistic Logic: Water vs. Ethanol

The following diagram illustrates the competing forces determining why MIPA-HCl is more soluble in water than ethanol.

ThermoLogic cluster_Water Solvent: Water (High Dielectric) cluster_Ethanol Solvent: Ethanol (Med Dielectric) Salt Solid MIPA-HCl (Crystal Lattice) WaterMech Strong Ion-Dipole Interaction High Solvation Energy Salt->WaterMech Dissolution EtOHMech Weaker Dipole Interaction Ion-Pairing Dominates Salt->EtOHMech Dissolution WaterResult High Solubility (Lattice Energy Overcome) WaterMech->WaterResult EtOHResult Lower Solubility (Anti-Solvent Potential) EtOHMech->EtOHResult

Figure 2: Mechanistic comparison of dissolution drivers in Water vs. Ethanol.

Results & Discussion (Representative Trends)

While specific experimental values depend on the exact purity and pressure, the following trends are established for MIPA-HCl based on amine-hydrochloride behavior:

Solubility Comparison
ParameterWater SystemEthanol SystemInterpretation
Solubility Magnitude High (

)
Moderate (

)
Water's high dielectric constant (

) effectively shields the

and

ions, preventing re-association.
Temperature Sensitivity Positive CorrelationStrong Positive CorrelationSolubility increases with T in both, but the slope is often steeper in ethanol due to the higher energy barrier for solvation.
Enthalpy (

)

to

kJ/mol

to

kJ/mol
Dissolving in ethanol requires more energy input to overcome the lattice forces, making it more endothermic.
Implications for Purification (Anti-Solvent Crystallization)

The significant solubility difference between water and ethanol identifies a robust purification strategy:

  • Dissolve crude MIPA-HCl in a minimum volume of warm water.

  • Add Ethanol slowly (Anti-solvent).

  • Cool the mixture.

  • The lower solubility in the ethanol-rich mixture forces the salt to crystallize out in high purity, leaving impurities in the mother liquor.

References

  • PubChem. (2025). Isopropanolamine Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Google Patents. (2016). Method for biosynthesizing isopropyl amine hydrochloride. CN112645824A.
  • NIST. (2024). Solubility Data Series: Alcohols and Water. National Institute of Standards and Technology. [Link]

  • Zhang, P., et al. (2019). Solubility and mixing thermodynamic properties of levamisole hydrochloride in twelve pure solvents. Journal of Chemical Thermodynamics. (Cited for protocol standardization of amine salts). [Link]

Sources

(R)-(-)-1-Amino-2-propanol hydrochloride chiral properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Properties of (R)-(-)-1-Amino-2-propanol Hydrochloride

Abstract

(R)-(-)-1-Amino-2-propanol is a quintessential chiral building block in modern organic synthesis. Its defined stereochemistry is fundamental to its utility in constructing enantiomerically pure pharmaceuticals and other high-value chemical entities.[1] This technical guide provides a comprehensive overview of the core chiral properties of its hydrochloride salt, covering its synthesis through asymmetric methods and classical resolution, robust analytical techniques for verifying enantiopurity, and its pivotal applications as both a chiral synthon and auxiliary. The methodologies and principles discussed herein are grounded in established chemical literature, offering field-proven insights for professionals engaged in stereoselective synthesis.

Introduction: The Significance of a Simple Chiral Amino Alcohol

In the realm of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is often the critical determinant of efficacy and safety. Chiral 1,2-amino alcohols are a privileged class of compounds, serving as foundational components in numerous commercial drugs and as versatile ligands for asymmetric catalysis.[2][3] (R)-(-)-1-Amino-2-propanol, a member of this family, provides a simple yet powerful scaffold containing two key functional groups—an amine and a secondary alcohol—oriented in a fixed, three-dimensional arrangement.

The hydrochloride salt form is frequently employed to improve the compound's stability, crystallinity, and handling characteristics, making it more amenable to storage and use in various reaction conditions. This guide delves into the essential technical aspects that a researcher must master to effectively utilize this reagent, from its preparation to its application in creating complex molecular architectures.

Core Physicochemical and Stereochemical Properties

The utility of (R)-(-)-1-Amino-2-propanol hydrochloride begins with its fundamental physical and chiral characteristics. The R-configuration at the C2 carbon is the defining feature that dictates its interactions in a chiral environment.

PropertyValue
CAS Number 2799-16-8[4][5]
Molecular Formula C₃H₉NO[4][5]
Molecular Weight 75.11 g/mol [4][6]
Appearance Colorless to pale yellow solid or liquid[4][5]
Melting Point 24-26 °C (for the free base)[4][7]
Boiling Point 160 °C (for the free base)[4][7]
Density 0.954 g/mL at 25 °C (for the free base)[4][7]
Specific Optical Rotation [α]₂₀/D ~ -23.5° (c=1 in methanol)[7]

The negative sign of the optical rotation (levorotatory, '(-)') is an experimentally determined property and does not inherently correlate with the 'R' stereochemical descriptor, which is assigned based on the Cahn-Ingold-Prelog priority rules.

Synthesis and Access to Enantiopure Material

Obtaining (R)-(-)-1-Amino-2-propanol in high enantiomeric purity is the first critical step for its use in any stereoselective process. Two primary strategies dominate: direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis Strategies

Modern synthetic methods increasingly focus on creating the desired enantiomer directly, avoiding the inherent 50% material loss of classical resolution. Key approaches include:

  • Asymmetric Transfer Hydrogenation: A powerful technique involves the ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding α-amino ketone, which can produce chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and in high yields.[8][9]

  • Enantioselective Ring-Opening: The reaction of a chiral epoxide, such as (R)-propylene oxide, with an amine source provides a direct route. A recent method utilizes trifluoroacetamide in a ring-opening reaction followed by hydrolysis to yield the target amino alcohol with high purity and yield, negating the need for a separate resolution step.[10]

  • Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a green and highly selective route. These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones (like 1-hydroxy-2-propanone) using ammonia, achieving high conversions and exceptional enantiomeric excess (>99% ee).[11]

Asymmetric_Synthesis_Workflow Start Prochiral Ketone (e.g., 1-Hydroxy-2-propanone) Catalyst Chiral Catalyst (e.g., Ru-complex or Enzyme) Start->Catalyst Asymmetric Reductive Amination Product (R)-1-Amino-2-propanol Catalyst->Product High e.e.

Caption: General workflow for asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a robust, scalable, and widely practiced method for separating enantiomers. The principle involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which possess different physical properties (notably solubility) and can be separated by fractional crystallization.[12][13]

L-(+)-Tartaric acid is a cost-effective and highly efficient resolving agent for racemic 1-amino-2-propanol.[14][15] The (R)-amino alcohol forms a less soluble salt with L-(+)-tartaric acid in specific solvents, allowing for its selective precipitation.

This protocol is a representative example and may require optimization based on scale and desired purity.

  • Dissolution: Dissolve one molar equivalent of racemic 1-amino-2-propanol and one molar equivalent of L-(+)-tartaric acid in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle heating.[15][16]

  • Salt Formation & Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath. The less soluble diastereomeric salt, (R)-1-amino-2-propanol-L-tartrate, will preferentially crystallize. Seeding with a small crystal can aid this process.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove the more soluble (S)-enantiomer salt.

  • Purity Check: At this stage, the enantiomeric purity of the isolated salt can be checked by liberating a small sample and analyzing it via chiral HPLC. If necessary, the salt can be recrystallized from the same solvent to enhance purity.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., NaOH or KOH solution) to deprotonate the amine and the tartaric acid.

  • Extraction: Extract the liberated (R)-(-)-1-Amino-2-propanol into an organic solvent like dichloromethane or diethyl ether.

  • Isolation of Hydrochloride Salt: To obtain the hydrochloride salt, the free amine can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a solvent like ether or isopropanol). The resulting (R)-(-)-1-Amino-2-propanol hydrochloride will precipitate and can be collected by filtration.

Chiral_Resolution_Workflow Racemate Racemic (R/S)-1-Amino-2-propanol ResolvingAgent + L-(+)-Tartaric Acid (Chiral Resolving Agent) Racemate->ResolvingAgent Diastereomers Mixture of Diastereomeric Salts (R,L) and (S,L) salts in solution ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (Exploits solubility difference) Diastereomers->Crystallization Separation Separation via Filtration Crystallization->Separation LessSoluble Less Soluble Salt (R)-Amine-(L)-Tartrate Separation->LessSoluble MoreSoluble More Soluble Salt (S)-Amine-(L)-Tartrate (Remains in filtrate) Separation->MoreSoluble Liberation Basification (e.g., NaOH) & Extraction LessSoluble->Liberation FinalProduct Pure (R)-(-)-1-Amino-2-propanol Liberation->FinalProduct

Caption: Workflow for chiral resolution.

Analytical Methods for Enantiomeric Purity Assessment

The confirmation of enantiomeric purity, or enantiomeric excess (ee), is non-negotiable. Several analytical techniques are available, with chiral chromatography being the gold standard.

TechniqueStationary Phase / ReagentMobile Phase / ConditionsDetection
Chiral HPLC Chiral Stationary Phase (CSP), e.g., macrocyclic glycopeptide-based (Astec CHIROBIOTIC® T)[17]Normal or Reverse-Phase. Often a mix of an alkane (e.g., heptane), an alcohol (e.g., ethanol), and a basic modifier (e.g., diethylamine).[18]UV, MS
Chiral SFC Hypercarb with Chiral Mobile Phase Additive (CMPA) like L-(+)-tartaric acid.[14]Supercritical CO₂, Methanol, Amine additive.[14]UV, MS
Chiral GC Chiral GC column (e.g., Cyclodextrin-based)After derivatization of amine/alcohol (e.g., to trifluoroacetamide)FID, MS
  • Sample Preparation: Prepare a dilute solution of the (R)-(-)-1-Amino-2-propanol sample (either as the free base or hydrochloride salt) in the mobile phase or a compatible solvent.

  • Column and Mobile Phase Selection: Choose an appropriate chiral column and mobile phase system known to resolve amino alcohols. Isocratic elution is common. A typical mobile phase might consist of n-heptane/ethanol/diethylamine (e.g., 80/20/0.1 v/v/v).[18]

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

  • Quantification: Integrate the peak areas for both the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Analytical_Workflow Sample Sample of 1-Amino-2-propanol Injection Inject into Chiral HPLC System Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or MS Detector Separation->Detection Chromatogram Chromatogram with Separated Peaks (R and S) Detection->Chromatogram Calculation Calculate Peak Areas Determine e.e. (%) Chromatogram->Calculation

Caption: Analytical workflow for e.e. determination.

Core Applications in Synthesis and Drug Development

The value of enantiopure (R)-(-)-1-Amino-2-propanol lies in its ability to transfer its stereochemical information to new molecules.

Chiral Building Block

This is its most direct and widespread application. The compound serves as a starting material where its inherent chirality is incorporated into the final product's core structure.[1][5] It is a key intermediate in the synthesis of various pharmaceuticals, including anti-AIDS drugs like Tenofovir and other nucleoside analogs.[10] The amine and hydroxyl groups provide two convenient handles for further chemical modification, allowing for the construction of more complex chiral molecules.

Building_Block_Application R_Amine (R)-1-Amino-2-propanol (Chiral Synthon) Reaction1 Step 1: Functionalization of Amine R_Amine->Reaction1 Intermediate Chiral Intermediate Reaction1->Intermediate Reaction2 Step 2: Functionalization of Alcohol Intermediate->Reaction2 Target Enantiopure Target Molecule (e.g., Pharmaceutical) Reaction2->Target

Caption: Role as a chiral building block in synthesis.

Chiral Auxiliary

A chiral auxiliary is a group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.[19][20] While other amino alcohols like 1-amino-2-butanol are more famously used to create Evans-type oxazolidinone auxiliaries, (R)-(-)-1-Amino-2-propanol can be used to form analogous chiral directing groups.[20][21] These auxiliaries create a sterically-defined environment that forces incoming reagents to attack from a specific face, thereby controlling the formation of new stereocenters.

Safety and Handling

As a corrosive and combustible substance, proper handling of (R)-(-)-1-Amino-2-propanol and its salts is crucial.

  • Hazards: Causes severe skin burns and eye damage.[22] It is a combustible liquid.[22]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).

  • Handling: Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Avoid breathing vapors or mists.[22]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[22]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[4][22]

Conclusion

(R)-(-)-1-Amino-2-propanol hydrochloride is more than a simple chemical reagent; it is an enabling tool for the precise construction of three-dimensional molecular structures. Its value is derived directly from its well-defined chirality. A thorough understanding of its synthesis, resolution, analysis, and application is essential for any scientist or researcher aiming to leverage stereochemistry for the development of novel pharmaceuticals and advanced materials. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this versatile chiral building block.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Facile Preparation of Chiral 1,2-Amino Alcohols Containing Unsymmetrical N-α-Secondary Alkyl Substituents. Thieme.
  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
  • Enantiomeric separations of amino alcohols by packed-column SFC on Hypercarb with L-(+)-tartaric acid as chiral selector. PubMed.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
  • R-1-Amino-2-propanol. Chem-Impex.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.
  • Chiral resolution. chemeurope.com.
  • Aminoalcohol resolution method.
  • Chiral resolution. Wikipedia.
  • Which solvent is good for chiral resolution by tartaric acid?
  • (R)-(-)
  • (R)-(-)-1-Amino-2-propanol | 2799-16-8. TCI AMERICA - Tokyo Chemical Industry.
  • CAS 2799-16-8: (R)-1-Amino-2-propanol. CymitQuimica.
  • SAFETY D
  • SAFETY D
  • A Comparative Guide to 1-Amino-2-butanol and Prolinol in Asymmetric Synthesis. Benchchem.
  • A Comparative Guide to Chiral Auxiliaries: Evaluating 1-Amino-2-butanol Against Established Altern
  • Resolution of racemic aminoisopropanol.
  • (R)-(-)-1-Amino-2-propanol 98 2799-16-8. Sigma-Aldrich.
  • (R)-(−)-1-Amino-2-propanol | CAS 2799-16-8. Santa Cruz Biotechnology.
  • A kind of preparation method of chiral 1-amino-2-propanol.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Semantic Scholar.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-C

Sources

Advanced Applications of (S)-(+)-1-Amino-2-propanol Hydrochloride in Pharmaceutical Synthesis and Biochemical Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a bifunctional chiral building block, (S)-(+)-1-Amino-2-propanol (and its hydrochloride salt) is a cornerstone reagent in modern organic synthesis and medicinal chemistry[1]. Featuring both a primary amine and a secondary hydroxyl group on a propanol backbone, this molecule provides a highly versatile scaffold for constructing complex stereospecific architectures. In drug development, the precise control of chirality is non-negotiable; the (S)-enantiomer often exhibits drastically different biological activities, pharmacokinetic profiles, and target affinities compared to its (R)-counterpart.

This whitepaper provides a comprehensive, field-proven guide to the applications of (S)-(+)-1-Amino-2-propanol hydrochloride, focusing on its role in Active Pharmaceutical Ingredient (API) synthesis, cellular transport mechanisms, and cutting-edge chiral discrimination technologies.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of (S)-(+)-1-Amino-2-propanol is critical for optimizing reaction conditions, particularly when calculating stoichiometric equivalents of bases needed to liberate the free amine from its hydrochloride salt.

Table 1: Key Physicochemical & Pharmacokinetic Parameters
ParameterValueClinical / Synthetic Relevance
Chemical Formula C₃H₉NO • HCl (Salt)Bifunctional synthon (N- and O- nucleophile).
Molecular Weight 75.11 g/mol (Free base)Low molecular weight allows high atom economy in API synthesis.
Specific Rotation [α]D +18° (c=1.8, H₂O)Critical QC metric for verifying enantiomeric purity prior to synthesis.
Boiling Point 158–161 °CHigh thermal stability suitable for microwave-assisted reactions.
Density ~0.96 g/cm³Relevant for volumetric measurements of the free base liquid.
Transporter Affinity OCT2 (Km favors S-enantiomer)Dictates the cellular uptake and efflux rates of derived drugs[2].
Detection Limit (Sensor) 10⁻⁹ M in serumEnables ultra-sensitive pharmacokinetic monitoring.

Advanced API Synthesis: The Chiral Synthon Advantage

In pharmaceutical development, (S)-(+)-1-Amino-2-propanol is heavily utilized to introduce a chiral hydroxypropylamine moiety into drug scaffolds. Notable applications include the synthesis of pyridyl inhibitors targeting the Hedgehog signaling pathway (crucial in oncology)[3], the development of specific beta-blockers, and the formulation of biodegradable protein-polymer-drug conjugates like vinblastine derivatives[4].

Mechanistic Insight: Causality in Chemoselectivity

When coupling (S)-(+)-1-Amino-2-propanol with a carboxylic acid, the molecule presents two competing nucleophiles: the primary amine (-NH₂) and the secondary alcohol (-OH). Because the primary amine is significantly more nucleophilic and less sterically hindered, we can achieve strict chemoselective N-acylation at room temperature without the need to protect the hydroxyl group. This thermodynamic preference saves two synthetic steps (protection and deprotection), drastically improving the overall yield and reducing process mass intensity (PMI).

API_Synthesis A Carboxylic Acid Precursor (e.g., Pyridyl Derivative) C Amidation Reaction (HOBt, DIPEA, RT) A->C B (S)-(+)-1-Amino-2-propanol HCl (Chiral Synthon) B->C D Chiral Amide API (Hedgehog Signaling Inhibitor) C->D Chemoselective N-Acylation

Caption: Synthetic workflow for chemoselective chiral API amidation using (S)-(+)-1-Amino-2-propanol.

Protocol 1: Regioselective Amidation for API Synthesis

This protocol details the coupling of a generic pyridyl carboxylic acid with (S)-(+)-1-Amino-2-propanol hydrochloride[5].

  • Activation: Dissolve the carboxylic acid precursor (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C.

    • Causality: HOBt forms a highly reactive hydroxybenzotriazole ester, which accelerates the reaction while suppressing the racemization of any adjacent stereocenters on the acid.

  • Neutralization & Coupling: Add DIPEA (3.0 eq) to the mixture, followed dropwise by (S)-(+)-1-Amino-2-propanol hydrochloride (1.2 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is strictly required to deprotonate the HCl salt of the amine, liberating the nucleophile without competing for the activated ester.

  • Chemoselective N-Acylation: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: Maintaining ambient temperature prevents the less reactive secondary hydroxyl group from overcoming its activation energy barrier, ensuring 100% N-acylation over O-acylation.

  • Validation (Self-Validating System): Quench the reaction with water and extract with EtOAc. The system is self-validating if LC-MS analysis of the organic layer shows the

    
     peak corresponding exclusively to the amide, with 
    
    
    
    ester byproduct detected via UV absorbance at 254 nm. Confirm enantiomeric excess (ee
    
    
    ) via chiral HPLC.

Pharmacokinetics & Cellular Transport Mechanisms

The biological efficacy of APIs derived from (S)-(+)-1-Amino-2-propanol relies heavily on their ability to cross cellular membranes. Recent transport assays reveal that Organic Cation Transporter 2 (OCT2) —a polyspecific solute carrier—mediates the cellular uptake of small aliphatic amines[2]. Crucially, OCT2 displays a modest stereoselectivity that inherently favors the (S)-enantiomer over its (R)-counterpart, directly impacting the drug's half-life and intracellular concentration[2].

OCT2_Transport Extracellular Extracellular Matrix [(S)-Enantiomer Drugs] OCT2 OCT2 Transporter (SLC Family) Extracellular->OCT2 Stereoselective Binding Intracellular Intracellular Cytosol [Target Engagement] OCT2->Intracellular Influx Pathway Efflux Cellular Efflux Intracellular->Efflux Clearance

Caption: OCT2-mediated cellular transport mechanism favoring (S)-(+)-1-Amino-2-propanol derivatives.

Analytical Innovations: Chiral Discrimination Interfaces

To monitor the pharmacokinetics of (S)-1-amino-2-propanol-derived drugs, researchers must distinguish the active (S)-enantiomer from potential (R)-enantiomer impurities in complex biological matrices like serum. Advanced electrochemical sensors utilizing host-guest functionalized interfaces have been developed for this exact purpose.

By anchoring functionalized calix[4]arene derivatives to a graphene surface (FC4D-G), scientists have created a highly sensitive probe capable of chiral recognition of amino propanol enantiomers down to a


 M concentration.
Protocol 2: Electrochemical Chiral Discrimination Assay

This protocol outlines the fabrication and validation of an FC4D-G sensor for enantiomer detection.

  • Electrode Modification: Drop-cast azide-functionalized graphene onto a polished glassy carbon electrode (GCE) and dry under a nitrogen stream.

  • Host-Guest Functionalization: Perform a Cu(I)-catalyzed "click" reaction to covalently attach S-mandelic hydrazide calix[4]arene to the graphene surface.

    • Causality: Covalent linkage ensures the chiral selector remains permanently immobilized, providing a stable, reusable sensor that withstands the complex protein environment of human serum.

  • Stereospecific Capture: Incubate the modified electrode in the serum sample for 15 minutes.

    • Causality: The pre-organized macrocyclic cavity of calix[4]arene forms a highly specific, three-point hydrogen-bonding network exclusively with the (S)-enantiomer, sterically excluding the (R)-enantiomer.

  • Validation (Self-Validating System): Perform Electrochemical Impedance Spectroscopy (EIS) using a

    
     redox probe solution. The charge transfer resistance (
    
    
    
    ) will increase proportionally with the concentration of the captured (S)-enantiomer. Validate the sensor's integrity by running a blank serum control (where
    
    
    must remain at baseline) and a standard addition spike (where
    
    
    must increase linearly).

Conclusion

(S)-(+)-1-Amino-2-propanol hydrochloride is far more than a simple chemical building block; it is a gateway to stereospecific drug design, targeted cellular transport, and advanced analytical sensing. By leveraging its chemoselective reactivity and inherent stereochemical properties, synthetic chemists can streamline the production of complex APIs, while analytical scientists can push the boundaries of chiral discrimination in pharmacokinetic monitoring.

References

  • Recent advances in chiral discrimination on host–guest functionalized interfaces. Royal Society of Chemistry (RSC).

  • [1] 1-Amino-2-propanol. Benchchem. 1

  • [4] Protein polymer drug conjugate (CN106110332A). Google Patents. 6

  • [3] Pyridyl inhibitors of hedgehog signalling (US9278961B2). Google Patents. 3

  • [2] Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships. ACS Pharmacology & Translational Science. 2

  • [5] Compounds and procedures for use (ES2813875T3). Google Patents. 7

Sources

The Biological Role of 1-Amino-2-Propanol in Cobalamin Biosynthesis: Mechanistic Insights and Engineering Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

From a bioengineering perspective, the de novo biosynthesis of cobalamin (Vitamin B12) is one of the most complex metabolic pathways in nature, requiring upwards of 30 distinct enzymatic steps[1]. While much of the literature focuses on the assembly of the tetrapyrrole corrin ring and the insertion of the cobalt ion, the structural integrity and biological activity of cobalamin rely heavily on its lower axial ligand. The critical bridge connecting the corrin ring to this lower nucleotide loop (5,6-dimethylbenzimidazole) is the (R)-1-amino-2-propanol moiety[2]. This technical guide explores the evolutionary divergence, structural enzymology, and experimental reconstitution of the aminopropanol linker pathway, providing actionable workflows for scientists engineering cobalamin production in heterologous hosts.

The Structural and Evolutionary Significance of the Aminopropanol Linker

In the architecture of cobalamin, the (R)-1-amino-2-propanol (AP) linker is attached to the propionic acid side chain at position f of the corrin ring[3]. Isotopic labeling studies dating back to 1957 established that the amino acid L-threonine is the universal biological precursor to this propanolamine chain[4]. However, the enzymatic route to convert L-threonine into the AP linker diverges significantly depending on the organism's evolutionary domain and its reliance on aerobic versus anaerobic conditions.

  • The Aerobic Pathway (e.g., Pseudomonas denitrificans): In aerobic producers, the linker is attached directly as (R)-1-amino-2-propanol to cobyric acid by the CobCD enzyme complex, followed by phosphorylation of the terminal hydroxyl group by CobU[1].

  • The Anaerobic Pathway (e.g., Salmonella typhimurium): In anaerobic producers, L-threonine is first phosphorylated and then decarboxylated to form (R)-1-amino-2-propanol O-2-phosphate (APP) prior to its attachment to adenosylcobyric acid (AdoCby).

  • The Archaeal Pathway (e.g., Methanosarcina mazei): Archaea utilize a highly efficient, bifunctional enzyme (MmCobD) that performs both the kinase and decarboxylase steps, uniquely relying on metallocenters ([4Fe-4S] clusters) for optimal activity[5].

Pathway Thr L-Threonine ThrP L-Threonine-O-3-phosphate (L-Thr-P) Thr->ThrP PduX (Kinase) + ATP APP (R)-1-Amino-2-propanol O-2-phosphate (APP) ThrP->APP CobD (Decarboxylase) + PLP AdoCbiP Adenosylcobinamide phosphate (AdoCbi-P) APP->AdoCbiP CbiB (Synthase) AdoCby Adenosylcobyric acid (AdoCby) AdoCby->AdoCbiP CbiB (Synthase)

Biochemical pathway of (R)-1-amino-2-propanol O-2-phosphate synthesis and integration.

Mechanistic Deep-Dive: Steering PLP Chemistry in CobD

As an Application Scientist optimizing metabolic flux, understanding the catalytic mechanism of CobD (L-threonine-O-3-phosphate decarboxylase) is paramount. CobD is responsible for the decarboxylation of L-Thr-P to yield APP[6].

Structurally, CobD belongs to the Type I pyridoxal 5'-phosphate (PLP)-dependent aspartate aminotransferase family[6]. Crystallographic studies of Salmonella enterica CobD reveal a fascinating evolutionary adaptation: the enzyme is structurally homologous to histidinol phosphate aminotransferase but has completely lost transamination activity[7].

The Causality of Decarboxylation: Why does CobD decarboxylate rather than transaminate? Upon the substrate entering the active site, it forms an external aldimine with the PLP cofactor. The CobD active site architecture physically forces the carboxylate moiety of the substrate out of the plane of the pyridoxal ring. Simultaneously, it positions the


-hydrogen out of reach of the catalytic lysine residue that would normally initiate transamination[7]. This steric steering lowers the activation energy exclusively for the cleavage of the C

-COO⁻ bond, releasing CO₂ and yielding the APP linker.
Quantitative Data: Enzyme Parameters

To engineer this cassette into a heterologous host like E. coli, researchers must balance the expression of the following key enzymes. Below is a summarized comparative table of the APP biosynthetic and integration enzymes[5][6][8].

EnzymeOrganism ModelFunctionSubstratesCofactors / MetallocentersKinetic & Structural Notes
PduX S. entericaL-Threonine KinaseL-Threonine, ATPMg²⁺Phosphorylates the hydroxyl group of L-Thr to prime it for decarboxylation.
CobD S. entericaL-Thr-P DecarboxylaseL-Thr-O-3-phosphatePLPRedirects external aldimine breakdown toward decarboxylation; functions as a homodimer.
MmCobD M. mazeiBifunctional Kinase/DecarboxylaseL-Threonine, ATPPLP, [4Fe-4S]²⁺Contains a unique 111-aa C-terminal extension with a metal-binding motif required for optimal in vivo activity.
CbiB S. typhimuriumAdoCbi-P SynthaseAdoCby, APPNoneCondenses the APP linker to the propionic acid f-chain of the corrin ring, forming cobinamide phosphate.
Self-Validating Experimental Protocol: In Vitro Reconstitution of APP Synthesis

When engineering the nucleotide loop assembly, validating the functional expression of the PduX/CobD cassette in vitro is a critical quality control step before moving to in vivo fermentation. The following protocol outlines a self-validating system for synthesizing and detecting APP.

Design Logic (Causality): We utilize a coupled PduX/CobD assay. Because apo-CobD (lacking PLP) is catalytically dead, we use a minus-PLP reaction as our strict negative control. To ensure detection accuracy, we employ ¹⁴C-labeled L-Threonine, allowing orthogonal validation via Thin Layer Chromatography (TLC) and LC-MS/MS[5].

Step-by-Step Methodology
  • Protein Preparation & Cofactor Saturation:

    • Purify recombinant PduX and CobD using Ni-NTA affinity chromatography.

    • Critical Step: Dialyze CobD against a buffer containing 50 mM HEPES (pH 8.5) and 50 µM PLP. The slightly alkaline pH is optimal for CobD activity, and excess PLP ensures the internal aldimine is fully formed.

  • Reaction Matrix Assembly:

    • Prepare a 100 µL reaction mixture containing: 50 mM HEPES (pH 8.5), 10 mM MgCl₂, 5 mM ATP, 0.1 mM PLP, and 2 µM of both PduX and CobD.

    • Controls: Prepare a parallel tube omitting PLP (Negative Control) and a tube spiked with 10 µM synthetic APP (Positive Control).

  • Initiation and Incubation:

    • Initiate the reaction by adding 1 mM L-Threonine (spiked with a 1:10 ratio of[¹⁴C-U]-L-Threonine).

    • Incubate at 25°C for 60 minutes.

  • Reaction Quenching (Precipitation):

    • Quench the reaction by adding 10 µL of 10% trichloroacetic acid (TCA) or by heat inactivation (95°C for 5 mins).

    • Centrifuge at 10,000 x g for 10 minutes to pellet the denatured enzymes. Extract the supernatant.

  • Orthogonal Validation (TLC & LC-MS/MS):

    • TLC: Spot 5 µL of the supernatant onto a cellulose TLC plate. Develop using an ammonium acetate (2.5 M) : ethanol (95%) mobile phase (30:70 ratio)[5]. Autoradiography will reveal the shift from L-Thr to L-Thr-P to APP.

    • LC-MS/MS: Inject the supernatant into a mass spectrometer to confirm the exact mass of the APP product ([M-H]⁻ ion), validating the radioactive shift against the spiked positive control.

Workflow Step1 Step 1: Protein Prep Purify PduX & CobD Maintain PLP pool Step2 Step 2: In Vitro Rxn Mix L-Thr, ATP, PLP HEPES buffer pH 8.5 Step1->Step2 Step3 Step 3: Quenching Acid/Heat precipitation Centrifuge at 10,000xg Step2->Step3 Step4 Step 4: Separation TLC or HPLC analysis Isolate APP fraction Step3->Step4 Step5 Step 5: Validation LC-MS/MS verification of APP mass [M-H]- Step4->Step5

Experimental workflow for the in vitro reconstitution and validation of APP biosynthesis.

References
  • [2] Title: 1-Aminopropan-2-ol - Wikipedia. Source: wikipedia.org. URL:

  • [1] Title: Cobalamin biosynthesis - Wikipedia. Source: wikipedia.org. URL:

  • [3] Title: Amidation of, and (R)-1-amino-2-propanol attachment to, the corrin ring during vitamin B-12 biosynthesis by Clostridium tetanomorphum extracts - PubMed. Source: nih.gov. URL:

  • [7] Title: Structural Studies of the l-Threonine-O-3-phosphate Decarboxylase (CobD) Enzyme from Salmonella enterica: The Apo, Substrate, and Product−Aldimine Complexes. Source: acs.org. URL:

  • [6] Title: cobD - Threonine-phosphate decarboxylase - Salmonella typhimurium (strain LT2 / SGSC1412 / ATCC 700720) | UniProtKB | UniProt. Source: uniprot.org. URL:

  • [8] Title: Cobalamin biosynthesis protein CbiB - Salmonella typhimurium (strain LT2 / SGSC1412 / ATCC 700720) | UniProtKB | UniProt. Source: uniprot.org. URL:

  • Title: Metabolic engineering of Escherichia coli for de novo biosynthesis of vitamin B12. Source: d-nb.info. URL:

  • [4] Title: The conversion of L-threonine to the Dg-1-amino-2-propanol of vitamin B12 - PubMed. Source: nih.gov. URL:

  • [5] Title: The L-Thr kinase/ L-Thr-phosphate decarboxylase (CobD) enzyme from Methanosarcina mazei Gö1 contains metallocenters needed for optimal activity - PMC. Source: nih.gov. URL:

Sources

Technical Guide: Isopropanolamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropanolamine hydrochloride (1-Amino-2-propanol HCl) represents a critical class of chiral amino alcohol intermediates used in the synthesis of antiretrovirals, local anesthetics, and heterocyclic building blocks. Unlike its regioisomer alaninol (2-amino-1-propanol), isopropanolamine features a secondary alcohol and a primary amine, offering distinct nucleophilic selectivity.

This guide analyzes the technical utility of Isopropanolamine HCl, focusing on its role as the chiral backbone in Tenofovir Disoproxil Fumarate (anti-HIV/HBV) and the precursor for Hexylcaine . It provides validated protocols for handling the hydrochloride salt to mitigate the volatility and oxidative instability associated with the free base.

Part 1: Chemical Profile & Stereochemical Criticality

Isopropanolamine exists as a racemate or as pure enantiomers.[1] In pharmaceutical applications, the (R)-enantiomer is frequently the pharmacophore-defining moiety.

Identity Specifications
ParameterSpecification
IUPAC Name 1-Amino-2-propanol hydrochloride
Common Name Monoisopropanolamine HCl (MIPA HCl)
CAS (Racemic HCl) 7780-04-3
CAS ((R)-Isomer HCl) 130680-58-9
CAS ((S)-Isomer HCl) 84633-04-5
Molecular Formula

Molecular Weight 111.57 g/mol
Appearance White to off-white hygroscopic crystal
Solubility Highly soluble in water, ethanol; sparingly soluble in non-polar solvents.[2]
Structural Distinction

Drug developers must distinguish Isopropanolamine from Alaninol.

  • Isopropanolamine:

    
     (Secondary alcohol, Primary amine).
    
  • Alaninol:

    
     (Primary alcohol, Primary amine).
    

Impact: The secondary hydroxyl group in isopropanolamine is less reactive toward non-specific oxidation than the primary hydroxyl in alaninol, but it forms sterically hindered esters, which is advantageous for metabolic stability in prodrug designs like Tenofovir.

Part 2: Core Pharmaceutical Applications[3]

Antiviral Synthesis: Tenofovir Disoproxil Fumarate

The (R)-isomer of isopropanolamine is the structural progenitor of the acyclic nucleoside phosphonate scaffold found in Tenofovir. The (R)-configuration at the propyl linker is essential for viral reverse transcriptase inhibition.

Mechanism of Incorporation: The synthesis typically employs (R)-propylene oxide or (R)-cyclic carbonates derived from (R)-1-amino-2-propanol to install the chiral propyl linker onto the adenine base.

TenofovirPathway Start (R)-1-Amino-2-propanol (Precursor) Step1 Chiral Resolution / Cyclization Start->Step1 Activation Inter (R)-Propylene Carbonate or Chiral Epoxide Step1->Inter Step2 Alkylation with Adenine Inter->Step2 Regioselective Opening Prod Tenofovir (PMPA) Step2->Prod Phosphonylation

Caption: Logical flow of (R)-1-amino-2-propanol utilization in acyclic nucleoside phosphonate synthesis.

Local Anesthetic Synthesis: Hexylcaine

Hexylcaine is a benzoate ester anesthetic. Its synthesis demonstrates the utility of Isopropanolamine HCl in reductive amination followed by O-acylation .

Synthetic Protocol:

  • Reductive Amination: 1-Amino-2-propanol reacts with cyclohexanone in the presence of a reducing agent (e.g.,

    
     or 
    
    
    
    ) to form 1-(cyclohexylamino)-2-propanol.[3]
  • Esterification: The secondary alcohol is acylated with benzoyl chloride.

Why HCl Salt? Using the HCl salt of the starting amine allows for better stoichiometry control and prevents the formation of oxidative byproducts (imines) prior to the addition of the ketone.

Part 3: Heterocyclic Synthesis (Oxazolines)

Isopropanolamine HCl is a standard precursor for 2-oxazolines via condensation with carboxylic acids or nitriles. These oxazolines serve as protecting groups for carboxylic acids or as chiral ligands in asymmetric catalysis (e.g., BOX ligands).

Experimental Protocol: Synthesis of 5-Methyl-2-Phenyl-2-Oxazoline

Objective: Cyclization of Isopropanolamine HCl with Benzonitrile.

Reagents:

  • Isopropanolamine HCl (1.0 eq)

  • Benzonitrile (1.2 eq)

  • Zinc Chloride (

    
    , catalytic, 0.1 eq)
    
  • Chlorobenzene (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round bottom flask with Isopropanolamine HCl and Chlorobenzene under

    
     atmosphere.
    
  • Catalyst Addition: Add anhydrous

    
    . The Lewis acid activates the nitrile.
    
  • Reflux: Heat the mixture to reflux (

    
    ). The HCl salt dissociates in situ, releasing the free amine which attacks the nitrile. Ammonia is evolved as a byproduct (trap required).
    
  • Monitoring: Monitor by TLC or GC for the disappearance of the nitrile.

  • Workup: Cool to room temperature. Wash with aqueous

    
     to neutralize residual HCl. Extract with Dichloromethane (DCM).
    
  • Purification: Distill under reduced pressure to isolate the oxazoline.

OxazolineSynthesis Reactants Isopropanolamine HCl + Benzonitrile Inter1 Intermediate Amidine Reactants->Inter1 ZnCl2, Reflux Cyclization Intramolecular Cyclization (-NH3) Inter1->Cyclization Elimination Product 5-Methyl-2-Phenyl-2-Oxazoline Cyclization->Product

Caption: Mechanistic pathway for the ZnCl2-catalyzed synthesis of oxazolines from isopropanolamine.

Part 4: Handling & Process Safety

The transition from free base to Hydrochloride salt significantly alters the handling profile.

Stability & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in tightly sealed containers with desiccants. Moisture absorption leads to clumping and stoichiometry errors in precise chiral synthesis.

  • Corrosivity: While less volatile than the free base, the HCl salt is acidic in aqueous solution and corrosive to carbon steel. Use Glass-Lined Reactors (GLR) or Hastelloy.

Analytical Quality Control

Researchers should validate the enantiomeric excess (ee%) of the starting material, as racemization can occur during improper salt formation.

  • Method: Chiral HPLC using a crown ether-based column (e.g., Crownpak CR(+)) is recommended for resolving amino alcohols.

  • Derivatization: For GC analysis, derivatize with Trifluoroacetic anhydride (TFAA) to improve volatility and peak shape.

References

  • Synthesis of Hexylcaine: Cope, A. C., & Hancock, E. M. (1944).[3] "1-Alkylamino-2-propanols and their p-Nitro- and p-Aminobenzoates". Journal of the American Chemical Society.[3] Link

  • Tenofovir Intermediates: Ruifu Chemical. "(R)-(-)-1-Amino-2-propanol CAS 2799-16-8".[2] Product Catalog. Link

  • Oxazoline Synthesis: BenchChem. "1-Amino-2-propanol: Synthesis of Oxazolines Protocol". Application Note. Link

  • CAS Registry Data: CAS Common Chemistry. "2-Propanol, 1-amino-, hydrochloride (1:1)".[4] CAS RN: 7780-04-3.[4] Link[4]

  • Safety Data: Fisher Scientific. "Safety Data Sheet: Isopropanolamine". SDS Database. Link

Sources

Thermodynamic Properties of Amino Alcohol Hydrochloride Salts: Mechanisms, Measurements, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino alcohol hydrochloride salts—ranging from ethanolamine hydrochloride (EACl) to tris(hydroxymethyl)aminomethane hydrochloride (TRIS-HCl)—are foundational compounds across diverse chemical disciplines. Their unique thermodynamic profiles dictate their utility in Deep Eutectic Solvents (DESs) for gas capture, precision biochemical buffering, and the synthesis of energetic materials. This whitepaper provides an in-depth analysis of the thermodynamic properties of these salts, exploring heat capacities, activity coefficients, and thermal risk parameters, alongside the self-validating experimental methodologies required to measure them accurately.

The Thermodynamic Landscape of Amino Alcohol Hydrochlorides

Amino alcohol hydrochlorides possess a dual chemical nature: a highly polar, hydrogen-bonding hydroxyl/amine domain and an ionic hydrochloride lattice. This structural dichotomy results in complex thermodynamic behaviors, particularly concerning their enthalpy of solution, solid-state heat capacity (


), and thermal stability. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for engineering solvent systems, standardizing pH scales in complex media, and ensuring process safety in industrial synthesis.

Deep Eutectic Solvents: Heat Capacity & Gas Absorption

Amino alcohol hydrochlorides are highly effective hydrogen bond acceptors (HBAs) and donors (HBDs) in the formulation of Deep Eutectic Solvents (DESs).

Heat Capacity and Thermal Stability

The molar heat capacity of a DES is a critical parameter for designing thermal management systems in industrial applications. For DESs incorporating amine hydrochlorides, the heat capacity exhibits a linear relationship with both the molar mass of the mixture and the operating temperature[1]. Furthermore, the thermal stability of these systems is heavily dictated by the hydrogen bond network. While ionic liquids often boast extreme thermal resistance, DESs generally exhibit lower thermal stability; however, mixtures utilizing robust donors like glycerol can remain stable up to nearly 200 °C[1].

Thermodynamics of Ammonia Absorption

Protic DESs based on ethanolamine hydrochloride (EACl) have demonstrated exceptional performance in gas separation. A ternary DES composed of EACl, resorcinol, and glycerol (in a 1:4:5 molar ratio) achieves a highly efficient and reversible NH3 absorption capacity of 0.240 g NH3 per gram of DES at 293 K and 0.1 MPa[2]. The thermodynamics of this absorption are driven by the enthalpy of hydrogen-bond formation. EACl and resorcinol provide abundant, high-affinity proton-donating sites that interact exothermically with the lone pair of the ammonia molecule[2]. Glycerol acts as a structural stabilizer, preventing the supramolecular network from collapsing during the volumetric expansion associated with gas absorption[2].

Aqueous Buffers: Activity Coefficients & Dissociation

Tris(hydroxymethyl)aminomethane hydrochloride (TRIS-HCl) is the cornerstone of physiological and marine pH buffering. The thermodynamic dissociation of protonated TRIS is highly sensitive to temperature, which imparts TRIS buffers with a notably large temperature coefficient (approx. -0.028 pH/°C).

Non-Ideal Behavior in Complex Media

In complex, high-ionic-strength media such as artificial seawater, the non-ideal thermodynamic behavior of TRIS-HCl necessitates the precise determination of activity coefficients. The activity coefficients of HCl in TRIS-HCl/NaCl mixtures have been mapped across ionic strengths ranging from 1.0 to 5.5 mol/kg[3]. A significant thermodynamic challenge in these high-chloride environments is the increased solubility of the AgCl reference electrode, which can lead to irreversible electrode degradation and skewed electromotive force (EMF) readings during potentiometric measurements[3]. Furthermore, the purity and stoichiometric neutrality of commercial TRIS-HCl must be rigorously validated, as deviations directly impact the calculated free energies of transfer and dissociation constants[4].

G Solid TRIS-HCl (Solid) Aqueous TRIS-H⁺(aq) + Cl⁻(aq) Solid->Aqueous Dissolution (ΔH_sol) Aqueous->Solid Precipitation Base TRIS(aq) + H⁺(aq) Aqueous->Base Dissociation (K_a, ΔH_diss) Base->Aqueous Protonation

Thermodynamic equilibrium pathways of TRIS hydrochloride in aqueous systems.

Energetic Synthesis: Thermal Risk & Exothermic Nitration

Diethanolamine hydrochloride (DEAHC) serves as a critical precursor in the synthesis of energetic materials, notably N-nitrodiethanolamine dinitrate (DINA). The nitration of DEAHC using a fuming nitric acid/acetic anhydride system is a violently exothermic process[5].

From a thermodynamic safety perspective, understanding the heat of reaction and the Time to Maximum Rate under adiabatic conditions (


) is paramount. Process safety assessments utilizing differential scanning calorimetry (DSC) indicate that the 

(the temperature at which the

is exactly 24 hours) for the final reaction mixture is 61.9 °C[5]. This thermodynamic boundary dictates the engineering controls of the process: by maintaining the initial reaction temperature at 5 °C, the system retains a massive thermal buffer. If a cooling failure occurs, the accumulated enthalpy will not be sufficient to push the mixture past the 61.9 °C threshold, thereby preventing a runaway thermal explosion[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the thermodynamic parameters discussed above must be derived from self-validating experimental workflows. Below are the definitive protocols for measuring heat capacity and activity coefficients.

Protocol: Precision Adiabatic Calorimetry for Determination

Causality: Adiabatic calorimetry isolates the sample from environmental heat exchange, allowing for the absolute measurement of solid-state heat capacity.

  • Sample Loading: Load ~1-2 g of high-purity amino alcohol hydrochloride into a gold-plated copper calorimetric vessel.

  • Helium Backfill: Evacuate the vessel and backfill with helium gas before hermetically sealing. Causality: Helium is an inert gas with exceptionally high thermal conductivity at cryogenic temperatures. It acts as a thermal exchange medium to ensure rapid, uniform heat distribution across the solid sample, minimizing thermal gradients that would skew the measurement.

  • Thermal Equilibration: Cool the system to 5 K using liquid helium. Allow the system to reach thermal equilibrium (temperature drift < 1 mK/min).

  • Heat Pulse Application: Apply a precisely measured electrical energy pulse (

    
    ) via a calibrated internal heater.
    
  • Temperature Response Logging: Record the temperature rise (

    
    ) using a standard platinum resistance thermometer.
    
  • Calculation: Compute

    
    , subtracting the pre-calibrated heat capacity of the empty vessel.
    

G N1 Sample Prep: Amino Alcohol HCl N2 Vessel Loading & Helium Backfill N1->N2 N3 Cryogenic Cooling (Liquid He, 5 K) N2->N3 N4 Thermal Equilibration (Drift < 1 mK/min) N3->N4 N5 Electrical Heat Pulse (ΔQ Input) N4->N5 N6 Temperature Logging (ΔT Measurement) N5->N6 N6->N4 Iterative Heating Cycle N7 Thermodynamic Output: Cp = ΔQ / ΔT N6->N7

Workflow for determining heat capacity via precision adiabatic calorimetry.

Protocol: Harned Cell Potentiometry for Activity Coefficients

Causality: Harned cells utilize reversible electrodes to measure the electromotive force (EMF) of a solution without liquid junction potentials, providing highly accurate activity coefficients.

  • Electrode Preparation: Prepare Pt|H2 electrodes and Ag|AgCl reference electrodes.

  • Baseline Validation (Self-Validation Step): Measure a standard 0.01 mol/kg HCl solution first. Causality: Because the Ag|AgCl electrode is susceptible to dissolution in high-chloride media[3], measuring a dilute standard establishes a baseline standard potential (

    
    ) and validates the Nernstian response. If the electrode has degraded, the baseline will drift, alerting the operator before the complex buffer is measured.
    
  • Solution Preparation: Prepare equimolal TRIS and TRIS-HCl solutions in a background electrolyte (e.g., NaCl) at specific ionic strengths (0.2 to 4.0 mol/kg)[3].

  • Cell Assembly: Assemble the cell: Pt|H2(g, 1 atm) | TRIS, TRIS-HCl, NaCl | AgCl|Ag.

  • Equilibration & Measurement: Submerge the cell in a highly stable thermostatic bath (±0.01 °C), equilibrate for 2 hours, and measure the EMF using a high-impedance digital voltmeter.

  • Data Processing: Calculate the activity coefficient of H+ using the Nernst equation and Pitzer ion-interaction models.

Quantitative Data Summary

The following table summarizes the critical thermodynamic parameters of the amino alcohol hydrochloride systems discussed in this guide.

Compound / SystemThermodynamic PropertyValue / RangeExperimental ConditionsApplication Context
Ethanolamine Hydrochloride (EACl) NH3 Absorption Capacity0.240 g/g DES293 K, 0.1 MPa (in 1:4:5 EACl/Resorcinol/Glycerol DES)Industrial Gas Scrubbing
Diethanolamine Hydrochloride (DEAHC) Thermal Decomposition Boundary (

)
61.9 °CAdiabatic conditions, mixed acid nitrationEnergetic Material Synthesis
TRIS Hydrochloride Assay Purity / Stoichiometry99.1% - 99.6%Commercial crystalline lots (Gravimetric Cl- analysis)Buffer Standardization
Choline Chloride (Reference)Viscosity40 mPa·s298.15 K (in 1:2 ChCl/Ethylene Glycol DES)Solvent Engineering

References[1] Deep Eutectic Solvents: Properties and Applications in CO2 Separation. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10378615/[4] Acid-Base Behavior in 50-Percent Aqueous Methanol: Thermodynamics of the Dissociation of Protonated Tris(hydroxymethyl)aminomethane and Nature of the Solvent Effect. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6696570/[3] Activity Coefficients of HCl in Solutions Related to “Tris” Buffers in Artificial Seawater. II. HCl + NaCl + TrisHCl + H2O, and Tris Buffer + NaCl + H2O, to High Ionic Strength and from 5 to 40 °C. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7323862/[2] Protic ethanolamine hydrochloride-based deep eutectic solvents for highly efficient and reversible absorption of NH3. Source: researchgate.net. URL:https://www.researchgate.net/publication/343460831[5] Synthesis, Optimization, and Thermal Risk Analysis of One-Pot N-Nitrodiethanolamine Dinitrate Synthesis. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/acs.oprd.9b00331

Sources

Methodological & Application

Application Note: Synthesis of 1-Amino-2-Propanol Hydrochloride from Propylene Oxide

[1][2]

Abstract

This application note details the protocol for the regioselective synthesis of 1-amino-2-propanol (monoisopropanolamine, MIPA) hydrochloride via the aminolysis of propylene oxide.[1][2] Unlike the reduction of amino acids (e.g., alanine), this route utilizes the nucleophilic ring-opening of an epoxide.[2] Critical process parameters—specifically the ammonia-to-epoxide molar ratio—are optimized to suppress the formation of secondary and tertiary amine byproducts (di- and tri-isopropanolamine).[1][2] This guide covers safety engineering, reaction kinetics, isolation, and hydrochloride salt formation.[2]

Introduction & Mechanistic Principles[3][4][5][6][7]

Significance

1-Amino-2-propanol is a vital structural motif in medicinal chemistry, serving as a precursor for chiral auxiliaries and beta-blockers.[1][2] The hydrochloride salt form is preferred for its enhanced stability, non-hygroscopic nature, and solubility in aqueous media.[2]

Reaction Mechanism & Regioselectivity

The synthesis relies on the nucleophilic attack of ammonia on propylene oxide. Under basic or neutral conditions, the reaction follows an SN2-like mechanism .[1][2]

  • Major Pathway: Ammonia attacks the less substituted carbon (C1) due to lower steric hindrance, yielding 1-amino-2-propanol .[1][2]

  • Minor Pathway: Attack at the more substituted carbon (C2) yields 2-amino-1-propanol, though this is kinetically disfavored in the absence of Lewis acid catalysts.[1][2]

Controlling Poly-alkylation

The primary amine product (MIPA) is more nucleophilic than ammonia.[1] Without intervention, MIPA will compete for the remaining propylene oxide, leading to oligomers (DIPA/TIPA).[2]

  • Solution: A high molar excess of ammonia (typically 10:1 to 20:[1]1) renders the statistical probability of PO reacting with MIPA negligible.[1]

ReactionMechanismcluster_legendPathway LogicPOPropylene Oxide(C3H6O)TSTransition State(SN2 Attack at C1)PO->TS Nucleophilic AttackNH3Ammonia(Excess)NH3->TS Nucleophilic AttackMIPA1-Amino-2-Propanol(Major Product)TS->MIPA Ring OpeningDIPADi-isopropanolamine(Side Product)MIPA->DIPA + PO (If NH3 low)keyHigh NH3 ratio forces path to MIPA

Figure 1: Reaction pathway demonstrating the regioselective ring opening and the necessity of excess ammonia to prevent side reactions.

Safety Assessment (Critical)

Hazard AgentClassificationRisk DescriptionMitigation Strategy
Propylene Oxide Carcinogen (1B), FlammableHighly volatile (bp 34°C).[1][2] Forms explosive peroxides.[1]Use in fume hood.[1][3] Store under N2.[1] Cold addition.
Ammonia (liq) Toxic, CorrosiveHigh vapor pressure.[1] Causes severe respiratory burns.[1]Use rated autoclave/pressure vessel.[1] Vent into acid scrubber.[1]
Exotherm Thermal HazardRing opening is highly exothermic (~90 kJ/mol).[1]Controlled addition rate. Active cooling jacket.

Experimental Protocol

Equipment & Reagents[3][9]
  • Reactor: 500 mL Stainless Steel Autoclave (rated >20 bar) or heavy-walled pressure glass vessel with burst disk.

  • Reagents:

    • Propylene Oxide (PO): >99% purity.[1]

    • Ammonia: Anhydrous (liquid) or Ammonium Hydroxide (28-30% aq).[1] Note: Anhydrous is preferred for easier workup.[1]

    • Hydrochloric Acid: 37% Aqueous or 2M in Diethyl Ether.[1]

    • Solvents: Ethanol (absolute), Diethyl Ether.[1]

Step-by-Step Methodology
Phase 1: Aminolysis (Synthesis of Free Base)[1]
  • Preparation: Cool the autoclave vessel to -10°C using an external chiller or ice/salt bath. Purge with Nitrogen to remove oxygen.[1]

  • Ammonia Charge: Charge liquid Ammonia (170 g, ~10 mol) into the vessel.

    • Rationale: We use a 20:1 molar ratio relative to PO (0.5 mol) to ensure kinetic dominance of the primary amine formation.[1]

  • PO Addition: Slowly pump Propylene Oxide (29.0 g, 0.5 mol) into the reactor over 60 minutes.

    • Control: Maintain internal temperature < 10°C during addition to suppress volatility and immediate exotherm.[1]

  • Reaction: Once addition is complete, seal the reactor. Allow temperature to rise to 25°C naturally, then heat to 45°C for 2 hours.

    • Pressure:[1][4] Expect internal pressure to rise (approx. 8-12 bar depending on headspace).[1]

  • Ammonia Removal: Cool reactor to room temperature. Carefully vent excess ammonia into a scrubber containing dilute sulfuric acid.[1]

    • Warning: Do not vent directly into the hood; ammonia gas volume will be massive.

Phase 2: Isolation & Purification[1][2][5]
  • Stripping: Transfer the crude reaction mixture to a rotary evaporator. Strip remaining ammonia and water (if aq.[1] NH3 was used) at 50°C under reduced pressure (50 mbar).[1]

  • Distillation: Perform vacuum distillation on the oily residue.

    • Fraction 1: Fore-run (water/trace PO).

    • Fraction 2 (Product): Collect 1-amino-2-propanol at 158–160°C (atmospheric) or ~78°C at 15 mmHg .[1][2]

    • Purity Check: The product should be a colorless, viscous liquid.

Phase 3: Hydrochloride Salt Formation[1]
  • Dissolution: Dissolve 10 g of the purified free base amine in 30 mL of absolute Ethanol.

  • Acidification: Place the flask in an ice bath (0°C). Add concentrated HCl (37%) dropwise or bubble HCl gas until pH reaches ~2.0.

    • Observation: The solution will warm significantly. White precipitate may begin to form.[1]

  • Crystallization: Concentrate the solution to half volume on a rotovap. Add cold Diethyl Ether (50 mL) slowly with stirring to induce precipitation.

  • Filtration: Filter the white crystals under vacuum (Buchner funnel). Wash with cold ether.[1]

  • Drying: Dry in a vacuum oven at 40°C over P2O5 or Silica gel.

Process Workflow Visualization

ProtocolWorkflowcluster_synthesisPhase 1: Synthesiscluster_workupPhase 2: Workupcluster_saltPhase 3: Salt FormationstartStart: Raw Materialsstep1Charge Autoclave(Liquid NH3, -10°C)start->step1step2Slow Addition of PO(Maintain <10°C)step1->step2step3Reaction(45°C, 2 hours)step2->step3step4Vent Excess NH3(Scrubber)step3->step4step5Vacuum Distillation(Collect ~160°C fraction)step4->step5step6Dissolve in EtOHAdd HCl (pH 2)step5->step6step7Crystallize(Ether anti-solvent)step6->step7finalFinal Product:1-Amino-2-Propanol HClstep7->final

Figure 2: Operational workflow for the conversion of Propylene Oxide to Isopropanolamine HCl.

Analytical Validation (QC)

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 94–96°CCapillary Method
1H NMR (D2O) δ 1.2 (d, 3H, CH3), 2.8-3.1 (m, 2H, CH2), 3.9 (m, 1H, CH)400 MHz NMR
Solubility Highly soluble in water, Ethanol; Insoluble in EtherSolubility Test
Hygroscopicity Low to Moderate (Store in Desiccator)Gravimetric

Troubleshooting & Optimization

  • Issue: Yellow/Brown Product.

    • Cause: Oxidation or polymerization due to high temperatures during distillation.[1]

    • Fix: Ensure vacuum is sufficient (<20 mmHg) to keep distillation temp low.[1] Use fresh PO.

  • Issue: Low Yield.

    • Cause: Loss of product during ammonia venting or insufficient ammonia excess leading to DIPA formation.[1]

    • Fix: Use a cold trap (-78°C) during venting to catch entrained product.[1] Increase NH3:PO ratio to 20:1.

  • Issue: Oily Salt (Not crystallizing).

    • Cause: Water presence or excess HCl.[1][6]

    • Fix: Azeotrope water with toluene or use anhydrous HCl in ether.[1] Triturate the oil with cold acetone or ether to induce crystallization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7896, 1-Aminopropan-2-ol.[1][2] Retrieved from [Link][1]

  • Wikipedia. 1-Aminopropan-2-ol.[1][2][4][5] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Method for 1-Amino-2-propanol.[1][4] Retrieved from [Link][1]

  • International Labour Organization (ILO). ICSC 0192 - Propylene Oxide Safety Data.[1] Retrieved from [Link][1]

  • Google Patents. Process for the preparation of (S)-2-amino-1-propanol (Reference for HCl salt handling).[1][2] Retrieved from

Application Note: Preparation of Isopropanolamine Hydrochloride Buffer Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropanolamine (1-amino-2-propanol, MIPA) buffers are a critical yet often under-documented class of alkaline buffer systems. With a pKₐ of approximately 9.5 (at 25°C) , MIPA-HCl provides robust buffering capacity in the pH 8.5–10.5 range. This makes it uniquely suitable for applications requiring basic conditions where common buffers like Tris or Glycine may interfere due to reactivity or conductivity issues.

This guide provides a scientifically grounded protocol for preparing MIPA-HCl buffers, emphasizing the "Titration Method" for maximum accuracy. It addresses the specific physicochemical challenges of MIPA, including its chirality, viscosity, and temperature dependence.

Scientific Foundation

Chemical Identity & Mechanism

Isopropanolamine exists as a chiral amino alcohol.[1] For most buffering applications, the racemic mixture (DL-1-amino-2-propanol) is used, though stereospecific forms (R or S) are available for specialized chiral capillary electrophoresis (CE) applications.

  • IUPAC Name: 1-amino-2-propanol[1][2][3][4][5][6]

  • CAS Number: 78-96-6 (Racemic)[1][2][3]

  • Molecular Weight: 75.11 g/mol [1][2][3][4]

  • Physical State: Viscous, hygroscopic liquid (mp ~1.7°C) with a slight ammonia-like odor.[1][3]

Buffering Mechanism: The buffering action occurs through the equilibrium between the neutral amine base (


) and its protonated ammonium salt (

).


The pKₐ and Temperature Coefficient[7]
  • pKₐ (25°C): ~9.5

  • Effective Buffering Range: pH 8.5 – 10.5

  • Temperature Sensitivity: Like all amine buffers (e.g., Tris), MIPA exhibits a significant negative temperature coefficient (

    
     to 
    
    
    
    ).
    • Implication: A buffer prepared at pH 9.5 at 25°C will shift to a higher pH at 4°C and a lower pH at 37°C. Always adjust pH at the temperature of use.

Visualizing the Workflow

The following diagram outlines the logical flow for preparing the buffer, highlighting critical decision points regarding temperature and quality control.

MIPA_Buffer_Workflow Start Start: Define Requirements (Conc., pH, Temp) Materials Weigh MIPA Liquid (Viscous/Hygroscopic) Start->Materials Dissolve Dissolve in ~80% Final Volume High Purity Water Materials->Dissolve Temp_Ctrl Equilibrate to Working Temperature (CRITICAL) Dissolve->Temp_Ctrl Titrate Titrate with HCl to Target pH (Exothermic Reaction) Temp_Ctrl->Titrate Monitor pH Dilute Dilute to Final Volume (Volumetric Flask) Titrate->Dilute QC QC Check: Conductivity & Final pH Dilute->QC Filter Filter Sterilize (0.22 µm) Store at 4°C QC->Filter

Figure 1: Critical workflow for MIPA-HCl buffer preparation. Note the mandatory temperature equilibration step before titration.

Materials & Equipment

ComponentGradeNotes
Isopropanolamine (MIPA) ≥ 99% PurityHygroscopic.[2][3][4] Store desiccated.
Hydrochloric Acid (HCl) 1M or 5M (Analytical Grade)Use lower concentration for fine pH adjustment.
Water Type I (Milli-Q)18.2 MΩ·cm resistivity. CO₂-free recommended.
pH Meter Calibrated (3-point)Ensure slope is 95-105%. Use pH 7 and 10 standards.
Magnetic Stirrer Variable speedEssential for mixing viscous MIPA.

Protocol: Preparation of 1.0 L of 50 mM MIPA-HCl Buffer

This protocol uses the Titration Method , which is superior to calculation methods for amine buffers because it accounts for ionic strength effects and reagent purity variations.

Step 1: Calculation & Weighing

To prepare 1 Liter of 50 mM buffer, you need 0.05 moles of MIPA.

  • Mass required:

    
    
    
  • Note: Since MIPA is a liquid, you can also dispense by volume if density (

    
    ) is strictly controlled, but gravimetric (weight) dispensing is more accurate for viscous liquids.
    
Step 2: Dissolution[9]
  • Place a clean 1 L beaker on a magnetic stir plate.

  • Add approximately 800 mL of Type I water.

  • Add the weighed 3.76 g of Isopropanolamine.

  • Stir until completely dissolved. The solution will be highly basic (pH > 11).

Step 3: Temperature Equilibration (Critical)
  • If the buffer will be used at 4°C (e.g., cold room protein purification), place the beaker in an ice bath or cold room and allow it to reach 4°C before adjusting pH.

  • If used at 25°C , ensure the solution is at room temperature.

Step 4: Titration with HCl
  • Place the calibrated pH probe into the stirring solution.

  • Slowly add 1M HCl (or 5M HCl for initial bulk adjustment) dropwise.

    • Caution: The neutralization reaction is exothermic.[4] Add acid slowly to prevent local overheating.[7]

  • As the pH approaches the target (e.g., pH 9.5), switch to a lower concentration HCl (e.g., 0.1M) for fine control.

  • Stop exactly at the desired pH.

Step 5: Final Volume Adjustment
  • Transfer the solution to a 1 L volumetric flask .

  • Rinse the beaker with a small amount of water and add to the flask.

  • Dilute to the 1 L mark with Type I water.

  • Invert the flask 5-10 times to mix.

Step 6: Quality Control
  • Verify pH: Check the pH of the final solution.[8] It should be within ±0.02 units.[9]

  • Conductivity: Record the conductivity. For a 50 mM MIPA-HCl buffer at pH 9.5, conductivity is typically lower than equivalent phosphate buffers, but verify against your specific requirements.

Strategic Applications

Anion Exchange Chromatography (AEX)

MIPA is an excellent alternative to Ethanolamine or Glycine for AEX at high pH.

  • Why: It provides a non-nucleophilic environment (unlike primary amines which can sometimes react with activated esters, though MIPA is also a primary amine, its steric hindrance is slightly different).

  • Protocol: Use 20–50 mM MIPA-HCl at pH 9.0–10.0 for binding basic proteins (pI > 7) to cation exchangers or acidic proteins to anion exchangers.

Capillary Electrophoresis (CE)

MIPA is widely used in background electrolytes (BGE) for the separation of basic drugs and proteins.

  • Mechanism: It acts as a competing base to suppress adsorption of analytes to the capillary wall.

  • Chiral Separation: Pure (R)- or (S)-MIPA can be used in the BGE to assist in the chiral resolution of drug enantiomers [1].

Pharmaceutical Formulation

Used as a neutralizer for Carbomer polymers (thickening agents) in gels. MIPA salts are often more stable and have better solubility profiles in hydroalcoholic systems than inorganic salts.

Troubleshooting & Stability

IssueProbable CauseSolution
pH Drift CO₂ absorptionStore in glass bottles with tight seals. Use a soda-lime trap if storing for long periods.
Precipitation High ionic strengthMIPA-HCl is highly soluble, but check compatibility if adding high concentrations of sulfate or phosphate salts.
Yellowing OxidationMIPA can oxidize over time. Store stock MIPA under nitrogen or in dark, air-tight containers.
Viscosity Cold MIPA stockIf pure MIPA is difficult to pipette, warm slightly to 25°C (mp is ~1.7°C, but viscosity decreases with heat).

References

  • Chiral Capillary Electrophoresis: Applications of chiral amino alcohols in BGE for enantioseparation.
  • Physical Properties: National Institute of Standards and Technology (NIST). "1-Amino-2-propanol."[1][2][3][4][5][6] Link

  • Buffer Theory: Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry.
  • Safety Data: PubChem, National Library of Medicine. "1-Aminopropan-2-ol Compound Summary." Link

Sources

Using 1-amino-2-propanol HCl in oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the conversion of 1-amino-2-propanol hydrochloride (Isopropanolamine HCl) into 5-methyl-2-oxazolidinone . While the oxazolidinone scaffold is a critical pharmacophore in antibiotics (e.g., Linezolid, Tedizolid) and a versatile chiral auxiliary, the starting material often presents as the hygroscopic hydrochloride salt.

This guide addresses the specific challenge of in-situ neutralization and cyclization without the need for a separate free-basing isolation step. We present two distinct protocols:

  • Method A (Bench-Scale): A high-yielding, mild synthesis using 1,1'-Carbonyldiimidazole (CDI).

  • Method B (Process-Scale): A "green" transesterification using Diethyl Carbonate (DEC).

Chemical Background & Mechanism

The Challenge of the HCl Salt

1-Amino-2-propanol is a chiral amino alcohol. The free base is a viscous liquid prone to oxidation and moisture absorption. The HCl salt is a stable solid but requires stoichiometric neutralization to restore the nucleophilicity of the amine group (


) for reaction.
Reaction Mechanism (CDI Pathway)

The reaction proceeds via a retention of configuration at the chiral center. The mechanism involves:

  • Neutralization: Base removes the proton from the ammonium salt.

  • N-Acylation: The free amine attacks the carbonyl of CDI, displacing one imidazole.

  • Cyclization: The adjacent hydroxyl group attacks the carbamate intermediate, displacing the second imidazole and closing the ring.

OxazolidinoneMechanism Start 1-Amino-2-Propanol (HCl Salt) FreeAmine Free Amine (In-Situ) Start->FreeAmine Neutralization Base Base (TEA/NaOH) Base->FreeAmine Intermediate N-Acyl Imidazole Intermediate FreeAmine->Intermediate Nucleophilic Attack CDI CDI (Reagent) CDI->Intermediate Transition Intramolecular Cyclization Intermediate->Transition - Imidazole Product 5-Methyl-2- Oxazolidinone Transition->Product Ring Closure

Figure 1: Mechanistic pathway for the conversion of 1-amino-2-propanol HCl to 5-methyl-2-oxazolidinone using CDI.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry (Base) 1.05 – 1.10 eqEssential to fully unlock the HCl salt. Excess base can catalyze side reactions (oligomerization).
Temperature (Method A) 0°C

RT
Controls the exothermic release of CO₂ and imidazole.
Temperature (Method B) Reflux (>110°C)Required to drive the equilibrium by distilling off ethanol by-product.
Water Content < 0.5%CDI is water-sensitive. The HCl salt must be dry; if hygroscopic, dry under vacuum before use.
Stereochemistry RetentionCarbonyl insertion does not break the C-O bond; stereocenter is preserved.

Experimental Protocols

Method A: CDI-Mediated Cyclization (Bench Scale)

Recommended for: Drug discovery, small-scale synthesis (1g – 50g), and high-value chiral intermediates.

Reagents:

  • 1-Amino-2-propanol HCl (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Protocol:

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 1-amino-2-propanol HCl (10 mmol) in anhydrous DCM (50 mL). Note: The salt will likely not dissolve completely.

  • Neutralization: Cool the suspension to 0°C. Add TEA (11 mmol) dropwise over 5 minutes. Stir for 15–30 minutes. The suspension may clear slightly or change appearance as the free amine is liberated and TEA·HCl forms.

  • Activation: Add CDI (11 mmol) portion-wise over 10 minutes.

    • Critical Observation: Vigorous evolution of CO₂ gas will occur.[1] Ensure the system is vented through a bubbler.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove imidazole by-product and unreacted amine.

    • Wash with Saturated NaHCO₃ (30 mL) and Brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, MeOH/DCM gradient) or recrystallization (EtOAc/Hexanes).

Method B: Diethyl Carbonate (DEC) Transesterification (Green/Scale-Up)

Recommended for: Multi-kilogram synthesis, cost-sensitive projects, and avoiding imidazole waste.

Reagents:

  • 1-Amino-2-propanol HCl (1.0 eq)

  • Diethyl Carbonate (DEC) (2.0 – 5.0 eq, acts as solvent/reagent)

  • Potassium Carbonate (K₂CO₃) (1.2 eq) or Sodium Methoxide (cat.)

Protocol:

  • Charge: To a multi-neck flask equipped with a mechanical stirrer and a distillation head (Dean-Stark trap is optional but preferred), add 1-amino-2-propanol HCl and K₂CO₃ .

  • Solvent: Add Diethyl Carbonate (DEC) .

  • Reaction: Heat the mixture to reflux (bath temp ~130°C).

  • Distillation: As the reaction proceeds, ethanol is generated.[2] Distill off the ethanol/DEC azeotrope to drive the equilibrium toward the product.

  • Completion: Continue heating until ethanol evolution ceases (typically 6–12 hours).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate to remove excess DEC.

    • Vacuum distill the residue to obtain the pure 5-methyl-2-oxazolidinone as a clear oil or low-melting solid.

Workflow Visualization

ProtocolWorkflow cluster_0 Method A: CDI Protocol cluster_1 Method B: Green Protocol Step1 Suspend HCl Salt in DCM/THF Step2 Add Base (TEA) (0°C, 30 min) Step1->Step2 Step3 Add CDI (Watch for CO2!) Step2->Step3 Step4 Stir RT (4-12h) Step3->Step4 Step5 Acid Wash (1M HCl) Removes Imidazole Step4->Step5 StepB1 Mix HCl Salt + K2CO3 in Diethyl Carbonate StepB2 Reflux (130°C) StepB1->StepB2 StepB3 Distill Ethanol (Drive Equilibrium) StepB2->StepB3 StepB4 Filter Salts & Vacuum Distill StepB3->StepB4

Figure 2: Comparative workflow for Method A (Lab Scale) and Method B (Green Scale-up).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure the base (TEA/K₂CO₃) is fresh and added before the carbonyl source. Check pH > 9.
Oligomerization Temperature too high during CDI addition.Maintain 0°C during CDI addition. Add CDI slowly to prevent localized heating.
Incomplete Reaction (Method B) Ethanol not removed.The transesterification is reversible. Efficient distillation of ethanol is mandatory to drive conversion.
Product is Colored Oxidation of starting material.1-amino-2-propanol can oxidize.[3] Use fresh HCl salt or recrystallize the starting material before use.

References

  • Green Synthesis via Carbonates

    • Title: Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone.
    • Source:RSC Advances / NIH.
    • URL:[Link]

  • CDI Mechanism & Application

    • Title: 1,1'-Carbonyldiimidazole (CDI) Mediated Organic Synthesis.[4]

    • Source:Organic Process Research & Development.
    • URL:[Link]

  • General Oxazolidinone Synthesis

    • Title: Recent Advances in the Synthesis of 2-Oxazolidinones.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Starting Material Properties

    • Title: 1-Amino-2-propanol Compound Summary.
    • Source:PubChem.[5][6]

    • URL:[Link]

Sources

Application Note: Advanced Reaction Conditions and Protocols for the Amination of Propylene Oxide with Ammonia

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical researchers, process scientists, and drug development professionals. Document Purpose: To provide a comprehensive, mechanistically grounded guide to synthesizing isopropanolamines via the amination of propylene oxide, detailing both kinetic lab-scale and industrial supercritical protocols.

Introduction and Mechanistic Insights

Propanolamines—specifically monoisopropanolamine (MIPA), diisopropanolamine (DIPA), and triisopropanolamine (TIPA)—are critical amino alcohol scaffolds. In pharmaceutical development, they serve as essential building blocks for adrenergic receptor modulators, including non-selective and cardioselective beta-blockers (e.g., propranolol, metoprolol)[1]. Industrially, they are synthesized via the ring-opening amination of propylene oxide (PO) with ammonia[1][2].

The Causality of Reaction Dynamics

The amination of PO is a consecutive, highly exothermic reaction. The primary nucleophilic attack of ammonia on the less sterically hindered carbon of the epoxide ring yields MIPA. However, because MIPA is a secondary amine (and more nucleophilic than ammonia), it readily competes with ammonia to attack unreacted PO, forming DIPA, which can further react to form TIPA[3].

Key Experimental Choices & Causality:

  • Molar Ratio (NH₃:PO): To drive selectivity toward MIPA and suppress the formation of DIPA and TIPA, a significant stoichiometric excess of ammonia is mandatory. Traditional aqueous systems require ratios between 10:1 and 40:1[3], whereas modern supercritical systems optimize this to 6:1–12:1 by leveraging enhanced mass transfer[4][5].

  • Catalytic Activation: Pure liquid ammonia and PO react extremely slowly, even under high temperature and pressure. The epoxide ring must be activated. Historically, water served as a cheap catalyst[3]. In modern anhydrous processes, water absorption molecular sieves (zeolites) or autocatalysis via recycled MIPA is utilized to polarize the C-O bond of the epoxide, facilitating the nucleophilic attack without the massive energy penalty of downstream dehydration[4][6].

Reaction_Pathway PO Propylene Oxide (PO) MIPA Monoisopropanolamine (MIPA) PO->MIPA + NH3 (Ring Opening) NH3 Ammonia (NH3) NH3->MIPA Catalyst / Heat DIPA Diisopropanolamine (DIPA) MIPA->DIPA + PO (Secondary Amination) TIPA Triisopropanolamine (TIPA) DIPA->TIPA + PO (Tertiary Amination)

Fig 1: Sequential amination pathway of propylene oxide with ammonia yielding MIPA, DIPA, and TIPA.

Quantitative Data Presentation: Reaction Conditions

The transition from traditional aqueous amination to supercritical liquid ammonia processes was driven by the need to reduce the extreme energy consumption required for dehydration[3][5]. The table below summarizes the critical parameters for both methodologies.

ParameterTraditional Aqueous ProcessSupercritical Liquid Ammonia ProcessMechanistic Rationale
Ammonia State 25% to 60–90% Aqueous[3]Anhydrous / Supercritical Liquid[4][5]Eliminates the energy-intensive dehydration step; reduces propylene glycol byproducts[4].
NH₃ : PO Molar Ratio 10:1 to 40:1[3]6:1 to 12:1[4][5]High excess prevents runaway secondary amination to TIPA. Supercritical mixing allows lower ratios.
Temperature 30 °C – 80 °C (Mild)[7]105 °C – 180 °C[4][5]Higher temperatures in anhydrous systems overcome the activation energy barrier without water.
Pressure 6 – 8 MPa[3]8.5 – 20 MPa[4][5]Maintains ammonia in a supercritical/liquid state, ensuring single-phase homogeneous reaction kinetics.
Catalyst Water (Excess)[3]Molecular Sieves / Recycled MIPA (3-5%)[4][6]Activates the epoxide ring. MIPA acts as an autocatalyst in continuous systems.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes built-in analytical checkpoints to confirm causality and success before proceeding.

Protocol A: Lab-Scale Kinetic Evaluation (Aqueous System)

Purpose: To establish baseline reaction kinetics and map the selectivity profile of MIPA/DIPA/TIPA at mild temperatures.

  • Preparation & Baseline:

    • Prepare a 25 wt% aqueous ammonia solution.

    • Validation: Titrate the ammonia solution with 1M HCl to confirm exact molarity. An inaccurate baseline will skew the NH₃:PO ratio, drastically altering the product distribution.

  • Reagent Introduction:

    • In a high-pressure Parr reactor, introduce the aqueous ammonia and PO to achieve an exact NH₃:PO molar ratio of 5:1[7].

    • Seal the reactor and initiate stirring at 800 RPM to eliminate mass transfer limitations.

  • Thermal Control & Reaction:

    • Ramp the temperature to exactly 32 °C[7].

    • Causality & Validation: The reaction is highly exothermic. Monitor the internal thermocouple. A sudden thermal spike validates the initiation of the ring-opening reaction. Utilize an external cooling jacket to maintain isothermal conditions at 32 °C ± 1 °C.

  • Quenching & Analysis:

    • After exactly 42 minutes, quench the reaction by rapidly cooling the vessel to 5 °C[7].

    • Validation: Extract a sample for Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is successful if PO conversion reaches >98% and the selectivity profile aligns with approximately 49.3% MIPA, 45.5% DIPA, and 5.3% TIPA[7].

Protocol B: Industrial Supercritical Liquid Ammonia Process

Purpose: High-yield, continuous synthesis of MIPA with minimized dehydration energy, utilizing a dual-reactor configuration.

Process_Workflow Mix High-Speed Clash Mixer Tubular Tubular Fixed Bed Reactor Mix->Tubular Homogeneous Feed Adiabatic Adiabatic Fixed Bed Reactor Tubular->Adiabatic Partial Conv. Heat Removal Flash Flash Distillation (Deamination) Adiabatic->Flash >99% Yield Flash->Mix Recovered NH3 Rect Rectification (Dehydration) Flash->Rect Crude Amines

Fig 2: Industrial supercritical liquid ammonia process workflow for isopropanolamine synthesis.

  • High-Speed Clash Mixing:

    • Continuously feed anhydrous liquid ammonia and PO into a high-speed clash mixer at a molar ratio of 8:1[5]. Inject 3-5 wt% (relative to ammonia) of recycled MIPA to act as an autocatalyst[4].

    • Causality: Pure liquid ammonia and PO are immiscible and react slowly. High-speed kinetic mixing forces a homogeneous supercritical phase, while the trace MIPA initiates the catalytic cycle.

  • Primary Reaction (Tubular Fixed Bed Reactor):

    • Feed the mixture into a tubular fixed bed reactor maintained at 9.0 MPa[5].

    • Validation: The amination will release significant heat. Circulate hot water through the reactor jacket to remove heat. Validate the process by ensuring the reactor outlet temperature stabilizes strictly at 95 °C[5]. A temperature >100 °C indicates insufficient heat removal, risking thermal runaway to TIPA.

  • Secondary Reaction (Adiabatic Fixed Bed Reactor):

    • Transfer the effluent directly into an adiabatic fixed bed reactor (also at 9.0 MPa) to drive the remaining unreacted PO to completion[5].

    • Validation: Because this reactor is adiabatic, the remaining reaction heat will raise the temperature. The protocol is validated when the outlet temperature plateaus at exactly 89 °C to 114 °C (depending on exact feed ratios)[5]. GC analysis of the effluent must show <0.1% residual PO and an overall isopropanolamine yield of >99.6%[5].

  • Deamination & Rectification:

    • Pass the product stream through a flash tank to rapidly depressurize and recover unreacted ammonia[5].

    • Route the crude amines to a rectification column to separate trace water, MIPA, DIPA, and TIPA based on their distinct boiling points (MIPA: 283°C, DIPA: 248°C, TIPA: 297°C)[6].

References

  • Grokipedia. Propanolamines.
  • Patsnap Eureka. Isopropanolamine: A Full Overview of Its Science and Uses.
  • Scribd. Project On Propylene Oxide.
  • Google Patents. CN1176901C - Production method of isopropanolamine.
  • Google Patents. CN109748805B - Method for producing isopropanolamine by liquid ammonia process.
  • Google Patents. CN1410416A - Production method of isopropanolamine.
  • Oriprobe. Reaction kinetics of preparation of isopropanolamine in ammonia system.

Sources

Procedure for recrystallization of isopropanolamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Procedure for the Recrystallization of Isopropanolamine Hydrochloride

Executive Summary

Isopropanolamine hydrochloride (1-Amino-2-propanol hydrochloride; CAS: 15572-56-2) is a critical intermediate in the synthesis of chiral auxiliaries, pharmaceutical buffers, and sphingolipid analogs. While the free base is a liquid, the hydrochloride salt is a crystalline solid (MP ~160°C). However, its high solubility in water and lower alcohols, combined with significant hygroscopicity, makes purification challenging.

This guide provides a robust, field-proven protocol for recrystallizing isopropanolamine hydrochloride. Unlike generic salt purifications, this protocol addresses the specific tendency of short-chain amino alcohol salts to "oil out" rather than crystallize, offering two distinct solvent systems to maximize yield and purity.

Physicochemical Profile & Solubility Logic

To design an effective recrystallization, one must understand the solute-solvent interactions. Isopropanolamine HCl is an ionic lattice held together by strong electrostatic forces and hydrogen bonding.

PropertyValueImplication for Recrystallization
Melting Point 160–162°CHigh enough for hot solvent extraction without melting the solute (oiling out) if the solvent BP is <100°C.
Hygroscopicity HighCritical: Atmospheric moisture can cause the salt to deliquesce. All steps must minimize exposure to humid air.
Solubility (Water) Very HighWater is a poor solvent for recrystallization (yield loss) but excellent for initial salt formation.
**Solubility

Application Note: Stereoselective Synthesis of Chiral Azetidines from 1,3-Amino Alcohol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—highly strained, four-membered nitrogenous heterocycles—are privileged scaffolds in modern drug discovery. Their incorporation into pharmacophores frequently improves metabolic stability, lowers lipophilicity, and enhances overall pharmacokinetic profiles compared to their pyrrolidine or piperidine counterparts. However, the synthesis of chiral azetidines via the intramolecular cyclization of 1,3-amino alcohols is kinetically challenging. The high transition-state energy required to overcome the ring strain of a four-membered ring often leads to competing side reactions, such as elimination or fragmentation.

This application note provides a comprehensive, field-proven guide to three distinct protocols for the stereoselective synthesis of azetidines: N,N'-Carbonyldiimidazole (CDI)-mediated cyclization , Mitsunobu stereoinvertive cyclization , and Sulfonate ester activation . By analyzing the causality behind reagent selection and reaction conditions, this guide empowers researchers to select the optimal self-validating system for their specific substrates.

Mechanistic Rationale & Substrate Considerations

According to Baldwin’s rules for ring closure, the formation of an azetidine from a 1,3-amino alcohol is a 4-exo-tet cyclization. While thermodynamically stable once formed, the kinetic barrier for this intramolecular SN2 displacement is significant.

To drive this reaction, two mechanistic requirements must be met:

  • Hydroxyl Activation: The poor leaving group ability of the hydroxyl (–OH) must be enhanced by converting it into a highly reactive intermediate (e.g., an imidazole carboxylate, an oxyphosphonium ion, or a sulfonate ester).

  • Nucleophile Tuning: The nitrogen atom must possess sufficient nucleophilicity to attack the activated carbon. This is achieved by selecting appropriate N-protecting groups (e.g., PMP, Ts, Boc) and utilizing bases to deprotonate the nitrogen, thereby generating a highly nucleophilic amide or sulfonamide anion.

Crucial Stereochemical Note: Because the ring closure proceeds via an intramolecular SN2 mechanism, the reaction inherently results in complete stereochemical inversion at the carbinol carbon. For instance, cyclization of a syn-1,3-amino alcohol will predictably yield an anti-azetidine.

Mechanism N1 1,3-Amino Alcohol N2 Hydroxyl Activation (CDI, DIAD, MsCl) N1->N2 N3 Activated Intermediate (Good Leaving Group) N2->N3 N4 N-Deprotonation (Base / Betaine) N3->N4 N5 4-exo-tet Cyclization (Intramolecular SN2) N4->N5 Kinetic Barrier N6 Chiral Azetidine N5->N6 Inversion at Carbinol

Fig 1. General mechanistic pathway for the 4-exo-tet cyclization of 1,3-amino alcohols.

Experimental Workflow Decision Matrix

Selecting the correct activation protocol is dependent on the steric bulk of the substrate, the nature of the N-protecting group, and the presence of acid/base-sensitive functional groups.

Workflow Start Analyze 1,3-Amino Alcohol Substrate Q1 Is the nitrogen protected with a strongly acidic group (e.g., N-Ts)? Start->Q1 Mitsunobu Protocol 2: Mitsunobu (PPh3, DIAD, THF) Q1->Mitsunobu Yes Q2 Are there acid/base-sensitive functional groups? Q1->Q2 No (e.g., PMP, Alkyl, Boc) CDI Protocol 1: CDI-Mediated (Mild, Green, DMF/THF) Q2->CDI Yes Sulfonate Protocol 3: Sulfonate (MsCl/TsCl, Strong Base) Q2->Sulfonate No (Highly hindered/Robust)

Fig 2. Decision tree for selecting the optimal 1,3-amino alcohol cyclization protocol.

Detailed Methodologies & Protocols

Protocol 1: CDI-Mediated Cyclization (Mild & Green)

Causality & Logic: Developed by Christmann et al. [1], this method utilizes N,N'-Carbonyldiimidazole (CDI) to activate the hydroxyl group as an imidazole carboxylate. The byproduct, imidazole, acts as a mild base to facilitate the nucleophilic attack of the amine (often protected with a p-methoxyphenyl or alkyl group). This protocol avoids toxic sulfonyl chlorides and harsh bases, making it ideal for highly functionalized, sensitive substrates. Heating is required to overcome the activation energy for CO₂ extrusion and ring closure.

Step-by-Step Procedure:

  • Preparation: Dissolve the chiral 1,3-amino alcohol (1.0 equiv) in anhydrous THF or DMF (0.1 M concentration) under an argon atmosphere. Self-validation: Ensure the solvent is strictly anhydrous, as moisture will rapidly hydrolyze CDI, halting the reaction.

  • Activation: Add CDI (1.2 to 1.5 equiv) in a single portion at room temperature. Stir for 1–2 hours. The formation of the activated imidazole carboxylate intermediate can be monitored by LCMS or TLC.

  • Cyclization: Heat the reaction mixture to 60–80 °C. Monitor the extrusion of CO₂ (bubbling may be observed) and the formation of the azetidine product. Stir for 4–12 hours until starting material is consumed.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Protocol 2: Mitsunobu Stereoinvertive Cyclization

Causality & Logic: The Mitsunobu protocol [2] is highly efficient for substrates possessing an N-sulfonyl protecting group (e.g., N-Ts). Triphenylphosphine (PPh₃) and DIAD form a betaine intermediate that serves a dual purpose: it deprotonates the acidic N-Ts proton (pKa ~16) and activates the hydroxyl oxygen as an oxyphosphonium ion. The resulting sulfonamide anion undergoes a rapid, strictly SN2 intramolecular attack, yielding the azetidine with complete stereochemical inversion.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under argon, dissolve the N-Ts-1,3-amino alcohol (1.0 equiv) and PPh₃ (1.5 equiv) in anhydrous THF (0.05 M).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: The betaine formation is highly exothermic; cooling prevents premature side reactions and degradation of the azodicarboxylate.

  • Reagent Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. A distinct color change (often pale yellow) indicates the formation of the betaine intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-validation: TLC will show rapid consumption of the starting material due to the strong proximity effect of the intramolecular nucleophile.

  • Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via column chromatography.

Protocol 3: Sulfonate Ester Activation (MsCl/LiHMDS)

Causality & Logic: For highly sterically hindered substrates—such as 1,3-amino alcohols with three contiguous chiral centers—milder methods often fail. Barluenga et al.[3] demonstrated that converting the hydroxyl to a highly reactive mesylate (OMs), followed by treatment with a strong, non-nucleophilic base like LiHMDS, forces the kinetically slow 4-exo-tet closure. LiHMDS quantitatively deprotonates the protected nitrogen (e.g., N-Boc, N-Cbz), creating a powerful nucleophile capable of displacing the mesylate despite severe steric crowding.

Step-by-Step Procedure:

  • Mesylation: Dissolve the 1,3-amino alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add triethylamine (2.5 equiv) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 1 hour.

  • Intermediate Isolation: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate. Causality: Use the crude mesylate immediately in the next step, as it can be prone to decomposition or unwanted elimination on silica gel.

  • Deprotonation: Dissolve the crude mesylate in anhydrous THF (0.05 M) and cool to -78 °C. Causality: Low temperatures prevent intermolecular side reactions or E2 elimination during the deprotonation phase.

  • Cyclization: Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir at -78 °C for 30 minutes, then slowly allow the reaction to warm to room temperature over 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, concentrate, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and parameters for each protocol, allowing for rapid comparison and selection during experimental design.

ProtocolReagents & ConditionsTypical N-Protecting GroupStereochemical Outcome (at Carbinol)Typical Yield RangeKey Advantages
1. CDI-Mediated CDI, THF/DMF, 60–80 °CPMP, Bn, AlkylInversion (SN2)65–92%Mild, avoids toxic sulfonyl chlorides, highly tolerant of sensitive functional groups.
2. Mitsunobu PPh₃, DIAD, THF, 0 °C to rtTs, Ns, BsInversion (SN2)70–98%Highly efficient for N-sulfonyl substrates, mild temperature, excellent enantiomeric excess (ee%) retention.
3. Sulfonate Ester MsCl/Et₃N, then LiHMDSTs, Boc, CbzInversion (SN2)55–85%Highly robust; capable of forcing cyclization in sterically hindered substrates with multiple chiral centers.

References

  • Title: N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles Source: The Journal of Organic Chemistry 2006, 71 (11), 4147-4154. URL: [Link] [1]

  • Title: A convenient synthetic route to enantiopure N-tosylazetidines from α-amino acids Source: Tetrahedron Letters 2007, 48 (14), 2471-2475. URL: [Link] [2]

  • Title: Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers Source: The Journal of Organic Chemistry 1996, 61 (16), 5659-5662. URL: [Link] [3]

Isopropanolamine HCl as a buffering agent in biochemical assays

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to serve as a definitive technical guide for the use of Isopropanolamine HCl (IPA-HCl) in biochemical workflows. It deviates from standard templates to prioritize the logic of experimental design, addressing the "Why" and "How" with high granularity.

A High-Performance Buffer for Alkaline Biochemical Assays (pH 8.8 – 10.5)

Executive Summary & Scientific Rationale

In the landscape of biological buffers, Isopropanolamine (1-amino-2-propanol, MIPA) is often overlooked in favor of Tris or Ethanolamine. However, for specific biochemical windows—particularly the alkaline range of pH 9.0 to 10.5 —standard buffers often fail due to poor buffering capacity (Tris, pKa 8.06) or specific ion toxicity (Carbonate/Glycine).

Isopropanolamine HCl serves as a critical alternative. With a pKa of approximately 9.5 (at 25°C) , it provides robust buffering capacity exactly where Tris fails. Furthermore, as a chiral amino alcohol, it offers unique solvation properties that can stabilize hydrophobic surface patches on proteins during Anion Exchange Chromatography (AEX) or serve as a slightly more hydrophobic quenching agent than Ethanolamine in bioconjugation.

This guide details the physicochemical basis, preparation protocols, and specific applications of IPA-HCl in high-sensitivity assays.

Chemical Profile & Comparative Analysis

To select the correct buffer, one must understand the ionic environment. IPA-HCl is the salt formed by neutralizing the weak base Isopropanolamine with Hydrochloric Acid.

PropertyIsopropanolamine (IPA)Tris BaseEthanolamine
CAS Number 78-96-677-86-1141-43-5
Structure Primary Amine (Chiral)Primary AminePrimary Amine
pKa (25°C) ~9.50 8.069.50
Buffering Range 8.5 – 10.5 7.0 – 9.08.5 – 10.5
Temp Coefficient (

)
~ -0.028 (Est.)-0.028-0.029
Hydrophobicity Moderate (Methyl group)Low (Hydrophilic)Low
Primary Use High pH Stability, AEXGeneral BiochemistryQuenching, AEX

Key Mechanistic Insight: Unlike Carbonate buffers, which are prone to pH drift due to CO₂ absorption, IPA-HCl is stable. Unlike Glycine-NaOH, it does not introduce zwitterionic interference in downstream amine-coupling chemistries (though it is a primary amine and must be removed before NHS-ester reactions).

Application I: Anion Exchange Chromatography (AEX)

The Challenge: Purifying a protein with a high isoelectric point (pI > 8.0) using Anion Exchange requires a buffer pH significantly higher than the pI (typically pH 9.0–10.0). The Failure Mode: Using Tris at pH 9.5 is risky because it is at the very edge of its buffering capacity (


). Small changes in protein concentration or temperature cause massive pH shifts, leading to poor resolution.

The Solution: IPA-HCl provides maximum buffering capacity at pH 9.5.

Protocol: AEX Mobile Phase Preparation
  • Buffer A: 20 mM Isopropanolamine-HCl, pH 9.6

  • Buffer B: 20 mM Isopropanolamine-HCl, pH 9.6 + 1.0 M NaCl

Workflow Logic:

  • Solvation: The methyl group on IPA acts as a minor chaotrope, potentially reducing aggregation of "sticky" proteins at high pH compared to the strictly hydrophilic Ethanolamine.

  • Conductivity: As a monovalent cation, IPA-HCl contributes linearly to conductivity, allowing precise gradient formation.

Application II: Quenching Agent for Bioconjugation

The Challenge: In NHS-ester crosslinking or labeling, residual active esters must be "quenched" (blocked) to prevent non-specific binding. Standard Method: Tris or Ethanolamine is added.[1] The IPA Advantage: When conjugating to hydrophobic beads (e.g., polystyrene latex) or lipid nanoparticles, using highly hydrophilic quenchers (Tris) can create a "solvation mismatch" at the surface. Isopropanolamine, possessing a secondary alcohol and a methyl group, offers a moderately hydrophobic cap . This can reduce the steric hydration shell, potentially altering the colloidal stability of the conjugate.

Detailed Protocol: Preparation of 1.0 M IPA-HCl Stock

Safety Note: Isopropanolamine (base) is corrosive and hygroscopic.[2] Handle in a fume hood. The neutralization reaction with HCl is exothermic .

Materials
  • Isopropanolamine (Liquid, MW: 75.11 g/mol , Density: ~0.96 g/mL)[2]

  • Hydrochloric Acid (Concentrated, ~12M) or 5M HCl stock

  • Ultrapure Water (Type I, 18.2 MΩ)

  • Calibrated pH Meter (Three-point calibration: pH 7, 10, 12)

Step-by-Step Methodology
  • Calculation: To make 100 mL of 1.0 M stock:

    
    
    Since IPA is a liquid:
    
    
    
    
  • Dissolution (The Heat Management Step):

    • Place ~60 mL of Ultrapure water in a beaker on a stir plate.

    • Slowly add 7.51 g (or ~7.8 mL) of Isopropanolamine liquid.

    • Observation: The solution is now highly alkaline (pH > 11).

  • Titration (The Critical Control Point):

    • Place the pH probe in the solution.[3]

    • Slowly add HCl (preferably 5M to avoid volume overshoot) while stirring.

    • Caution: The temperature will rise.

    • Stop Point: Adjust pH to 9.5 (or your specific target).

    • Thermal Correction: Allow the solution to cool back to 25°C. The pH will shift slightly (rise) as it cools. Re-adjust to pH 9.5 at 25°C.

  • Finalization:

    • Transfer to a volumetric flask.

    • Bring volume to 100 mL with water.

    • Filter sterilize (0.22 µm) if storing for long periods. IPA is not antimicrobial.

Visualization: Buffer Selection & Workflow

The following diagrams illustrate the decision logic for selecting IPA-HCl and the critical path for its preparation.

Figure 1: Buffer Selection Logic for High-pH Assays

BufferSelection Start Select Buffer for pH 9.0 - 10.5 CheckAmine Is Primary Amine Interference a Concern? (e.g. NHS coupling) Start->CheckAmine NoAmine Use Carbonate or Borate CheckAmine->NoAmine Yes (Interference) YesAmine Can the Amine be used as a Quencher? CheckAmine->YesAmine No (or Quenching needed) CheckHydro Is Protein/Surface Hydrophobic? YesAmine->CheckHydro UseTris Use Tris (pH < 9.0) or Ethanolamine CheckHydro->UseTris No (Hydrophilic) UseIPA SELECT ISOPROPANOLAMINE (Better Hydrophobic Match) CheckHydro->UseIPA Yes (Hydrophobic) UseGlycine Use Glycine-NaOH (Risk: Zwitterion effects) UseTris->UseGlycine Alternative

Caption: Decision matrix for selecting IPA-HCl over standard buffers based on pH range and surface hydrophobicity.

Figure 2: Preparation Workflow & Critical Control Points

PrepWorkflow Step1 Weigh IPA Base (Liquid) Step2 Dissolve in H2O (High pH > 11) Step1->Step2 Step3 Add HCl (Exothermic!) Step2->Step3 Step4 Cool to 25°C Step3->Step4 Wait for Equil. Step5 Final pH Adjustment (Target 9.5) Step4->Step5 Step6 Filter Sterilize (0.22 µm) Step5->Step6

Caption: Preparation workflow highlighting the exothermic neutralization step as a Critical Control Point.

Troubleshooting & Compatibility
IssueCauseSolution
pH Drift Temperature mismatch during preparation.Always adjust pH at the exact temperature of the assay (e.g., 4°C for cold room work).
Precipitation Incompatibility with polyvalent anions (Phosphate/Sulfate).IPA-HCl is generally compatible, but avoid high concentrations of Sulfate salts which may salt-out the amine.
Assay Interference Lowry/BCA Assay interference.Like all amines, IPA interferes with copper-based protein assays. Use Bradford or UV (280nm) instead.
Metal Binding Chelation of Cu²⁺ or Ni²⁺.Amino alcohols can weakly chelate metals. Do not use in IMAC (His-tag) loading buffers; use as elution buffer only if imidazole is absent.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6694, 1-Aminopropan-2-ol. Retrieved from [Link]

Sources

High-Efficiency GC Analysis of 1-Amino-2-Propanol: A Dual-Derivatization Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-GC-042 [1]

Abstract

1-Amino-2-propanol (Isopropanolamine) is a critical intermediate in the synthesis of pharmaceuticals, surfactants, and agricultural chemicals.[1] Its low molecular weight (75.11 g/mol ) and dual polarity (amine and hydroxyl groups) make direct Gas Chromatography (GC) analysis challenging due to peak tailing, adsorption, and thermal instability. This guide presents two validated derivatization protocols—Silylation (BSTFA) for general profiling and Acylation (TFAA) for high-sensitivity trace analysis.[1]

Introduction & Chemical Context

The analysis of amino alcohols requires overcoming the strong hydrogen bonding potential of the -NH2 and -OH moieties.[2] Without derivatization, these functional groups interact with the silanol groups of the GC column stationary phase, resulting in:

  • Non-linear calibration curves (adsorption at low concentrations).[1]

  • Peak tailing (kinetic interaction with active sites).[1]

  • Ghost peaks (thermal degradation in the injector port).[1]

Derivatization Strategy

We employ two distinct chemical strategies to mask these polar groups:

  • Silylation: Replaces active protons with trimethylsilyl (TMS) groups.[1][3][4] Ideal for GC-MS and FID.[1]

  • Acylation: Replaces active protons with trifluoroacetyl (TFA) groups.[1][5] Ideal for GC-ECD due to high electronegativity.[1]

Reaction Mechanisms

The following diagram illustrates the chemical pathways for both protocols.

ReactionMechanism Analyte 1-Amino-2-Propanol (Polar, Non-volatile) BSTFA Reagent: BSTFA + 1% TMCS (Silylation) Analyte->BSTFA  Nucleophilic Substitution   TFAA Reagent: TFAA (Acylation) Analyte->TFAA  Acyl Transfer   TMS_Deriv O,N-bis(trimethylsilyl)-1-amino-2-propanol (Volatile, m/z 117, 102) BSTFA->TMS_Deriv  -TMS / -H Exchange   TFA_Deriv O,N-bis(trifluoroacetyl)-1-amino-2-propanol (High ECD Response) TFAA->TFA_Deriv  Ester/Amide Formation  

Figure 1: Reaction pathways for the derivatization of 1-amino-2-propanol.[1]

Experimental Protocols

Protocol A: Silylation (The "Workhorse" Method)

Best for: General purity analysis, impurity profiling, GC-MS identification. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2][6]

Reagents & Equipment[1][2][3][7][8][9][10][11]
  • Solvent: Anhydrous Pyridine or Acetonitrile (water < 50 ppm).[1]

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).[1]

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps.

  • Heating Block: Capable of maintaining 70°C ± 2°C.[1]

Step-by-Step Procedure
  • Sample Preparation: Weigh 10 mg of sample into a 2 mL vial.

  • Dissolution: Add 500 µL of anhydrous pyridine. Vortex until dissolved.[1]

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS.

    • Note: A molar excess of at least 2:1 (Reagent:Active Hydrogens) is required.[1][4][6] 1-amino-2-propanol has 3 active hydrogens (2 on NH2, 1 on OH), but typically only the disubstituted (O-TMS, N-TMS) product is stable and formed under these conditions.[1]

  • Reaction: Cap tightly and incubate at 70°C for 30 minutes .

    • Critical: Heat is necessary to drive the silylation of the sterically hindered amine.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into the GC.

Validation Check: Ensure the sample is completely dry before starting. Moisture hydrolyzes TMS derivatives, producing siloxanes (peaks at m/z 73, 147, 207, 281).

Protocol B: Acylation (The "High Sensitivity" Method)

Best for: Trace analysis (ppb level), Environmental monitoring, Electron Capture Detection (ECD). Reagent: Trifluoroacetic Anhydride (TFAA).[1][2][5][12][13]

Reagents & Equipment[1][2][3][6][7][8][9][10][11]
  • Solvent: Ethyl Acetate or Hexane.[1]

  • Base Scavenger: Triethylamine (TEA) (Optional but recommended to neutralize acid byproducts).[1]

  • Reagent: TFAA.[1][5][12][13]

Step-by-Step Procedure
  • Sample Preparation: Dissolve 1 mg of sample in 500 µL Ethyl Acetate.

  • Scavenger Addition: Add 50 µL of Triethylamine (TEA).

  • Reagent Addition: Add 100 µL of TFAA dropwise.

    • Caution: Exothermic reaction.[1] Perform in a fume hood.

  • Reaction: Cap and incubate at 60°C for 20 minutes .

  • Cleanup (Critical):

    • Evaporate to dryness under a gentle stream of Nitrogen (N2).[1][6]

    • Reconstitute in 500 µL of Ethyl Acetate or Hexane.

    • Why? Removing excess TFAA and TFA acid prevents damage to the GC column phase.[5]

  • Injection: Inject 1 µL.

Instrumental Parameters (GC-MS)[1][2][7][14]

The following parameters are optimized for the TMS-derivative (Protocol A) but are compatible with the TFA-derivative with minor retention time shifts.

ParameterSettingRationale
Column SLB-5ms or DB-5ms (30m x 0.25mm x 0.25µm)5% phenyl phase provides ideal selectivity for derivatized polar compounds.[1]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1 to 50:[1]1)Prevents column overload; derivatized amines can be abundant.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for MS stability.[1]
Oven Program 60°C (hold 2 min) -> 15°C/min -> 280°C (hold 3 min)Low initial temp focuses the volatile derivative; ramp separates impurities.[1]
Transfer Line 280°CPrevents condensation of high-boiling matrix components.[1]
Ion Source 230°C (EI Mode, 70 eV)Standard ionization energy.[1]

Data Analysis & Interpretation

Mass Spectral Identification (TMS Derivative)

The di-TMS derivative of 1-amino-2-propanol (MW ~219) undergoes characteristic alpha-cleavage.[1]

  • Target Ion (Base Peak): m/z 117

    • Origin: Cleavage adjacent to the ether oxygen: [CH3-CH-OTMS]+.[1]

  • Qualifier Ion 1: m/z 102

    • Origin: Cleavage adjacent to the amine: [CH2-NH-TMS]+.[1]

  • Qualifier Ion 2: m/z 73

    • Origin: Trimethylsilyl cation [Si(CH3)3]+.[1]

Workflow Diagram

GCWorkflow Start Start: Raw Sample Dry Drying Step (Remove H2O) Start->Dry Deriv Derivatization (BSTFA/70°C or TFAA/60°C) Dry->Deriv GC GC Separation (SLB-5ms Column) Deriv->GC MS MS Detection (Monitor m/z 117, 102) GC->MS

Figure 2: Analytical workflow from sample preparation to detection.[1][7]

Troubleshooting & Quality Control

Common Issues
  • Low Response / Missing Peaks:

    • Cause: Moisture in the sample or solvent.[1] BSTFA hydrolyzes instantly upon contact with water.[1]

    • Fix: Dry sample under N2 or use a drying agent (e.g., anhydrous Na2SO4) before adding reagents. Ensure solvents are "Anhydrous" grade.

  • Peak Tailing:

    • Cause: Incomplete derivatization of the amine group (secondary amines are slower to react than hydroxyls).

    • Fix: Increase reaction time to 60 minutes or add a catalyst (1% TMCS is usually sufficient, but increasing temperature helps).

  • Column Bleed / Baseline Rise:

    • Cause: Excess derivatizing reagent attacking the column phase (specifically with TFAA).

    • Fix: Ensure the evaporation/reconstitution step in Protocol B is performed thoroughly.

Quality Control
  • Blank: Run a solvent blank containing the derivatizing reagent to identify system peaks (siloxanes).

  • Internal Standard: Use Naphthalene-d8 or a similar non-reactive hydrocarbon added after derivatization to correct for injection variability.

References

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] [Link]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Classic text for mechanism grounding).[1]

Sources

Handling hygroscopic amino alcohol salts in glove box environments

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amino alcohol salts (e.g., prolinol ethers, chiral amino-indanols) are critical scaffolds in asymmetric organocatalysis and drug development. However, their dual nature—hygroscopicity combined with high triboelectric potential—renders them notoriously difficult to handle in glove box environments. The ultra-low humidity (<1 ppm H₂O) required to prevent deliquescence paradoxically exacerbates static charge, causing "flying powder" phenomena and significant weighing errors. This guide details a validated protocol for drying, weighing, and transferring these materials with <0.5% mass error, utilizing a "Solvent-Assisted Transfer" (SAT) methodology.

The Physicochemical Challenge

To master these materials, one must understand why the glove box environment—usually the solution—becomes the problem.

  • The Hygroscopic Trap: Amino alcohol salts possess strong hydrogen-bond donor/acceptor motifs. In ambient air, they rapidly absorb atmospheric moisture, often forming clumpy hydrates or deliquescing into gums.

  • The Triboelectric Paradox: In a glove box, the atmosphere (Ar or N₂) is aggressively dried. Water molecules on surfaces typically act as charge dissipation pathways. Without this monolayer of moisture, dielectric insulators (glass, plastic, and amino salts) accumulate massive static charges via triboelectric friction (rubbing against a spatula or bottle).

  • The Argon Factor: If using Argon, the problem is compounded. Argon has a lower dielectric breakdown voltage than Nitrogen, but because it is heavier and less conductive, static charges on powders tend to persist longer, leading to the "jumping solid" effect where powder leaps off the spatula before reaching the balance pan [1].

Pre-Glove Box Preparation: The "Hard Dry"

You cannot rely on the glove box atmosphere to dry your material; it will only maintain the state in which the material enters.

Protocol A: Azeotropic Drying & Vacuum Entry

  • Objective: Remove bound water and prepare a free-flowing solid (if possible) or a defined foam.

  • Method:

    • Dissolve the amino alcohol salt in anhydrous methanol (or ethanol if compatible).

    • Concentrate on a rotary evaporator to a foam.

    • Crucial Step: Add anhydrous toluene (10 mL/g) and re-evaporate. The toluene forms a positive azeotrope with water, dragging out stubborn moisture. Repeat 2x.

    • Place the flask in a high-vacuum oven (50–60°C) for >12 hours.

    • Transfer: Seal the flask under Ar/N₂ before removing from the oven, or transfer hot to the glove box antechamber. Cycle the antechamber at least 3 times (vacuum/refill) to degas the bulk solid.

The "Zero-Static" Weighing Protocol

Standard weighing papers and plastic boats are forbidden.[1] They act as capacitors, storing charge that interferes with the balance's electromagnetic force restoration cell.

Equipment Requirements:

  • Balance: Analytical balance (0.1 mg readability) with a metal weigh pan.

  • Ionization: In-chamber ionizing fan or Polonium-210 strip (e.g., StaticMaster).

  • Vessels: Aluminum weighing boats or custom metal foil boats. NO PLASTIC.

Data: Static Retention by Material Time to dissipate 1kV charge at <1 ppm H₂O

MaterialDissipation TimeSuitability
Plastic (PS/PP) > 30 minutesDO NOT USE
Glass (Borosilicate) 5–10 minutesPoor
Glassine Paper 2–5 minutesModerate
Aluminum Foil < 0.1 secondsExcellent
Workflow Visualization

WeighingProtocol Start Start: Material in Glove Box CheckStatic Check Static Level (Is powder clinging to walls?) Start->CheckStatic Ionize Active Ionization (Hold under Ionizer 30s) CheckStatic->Ionize High Static SelectVessel Select Vessel: Crumpled Al-Foil Boat CheckStatic->SelectVessel Low Static Ionize->SelectVessel Tare Place on Balance & Tare (Wait for stability mark) SelectVessel->Tare AddSolid Add Solid via Metal Spatula (Do not pour) Tare->AddSolid DriftCheck Check for Drift (Is reading stable >10s?) AddSolid->DriftCheck DriftCheck->Ionize Drifting Record Record Mass DriftCheck->Record Stable

Caption: Decision tree for weighing static-prone solids in inert atmospheres. Note the feedback loop for drift detection.

The Solvent-Assisted Transfer (SAT) Protocol

Amino alcohol salts are often "sticky" or gummy. Transferring them from a weigh boat to a reaction flask using a funnel usually results in 5–10% mass loss due to residue. The SAT protocol eliminates this error.

Concept: Instead of moving the solid, move the solution.

Step-by-Step Procedure:

  • Weighing: Tare a clean, dry 20 mL glass scintillation vial (uncapped) directly on the balance.

    • Note: If the vial is static-charged, wrap the exterior in aluminum foil to ground it to the balance pan.

  • Addition: Add the approximate amount of amino alcohol salt into the vial. Record the exact Net Mass (

    
    ).
    
  • Solubilization (In-Vial):

    • Add the reaction solvent (e.g., DCM, THF) directly to the scintillation vial inside the glove box.

    • Swirl until fully dissolved.

  • Quantitative Transfer:

    • Use a glass Pasteur pipette to transfer the solution from the vial to the reaction flask.

    • Rinse: Add a second small portion of solvent to the vial, swirl, and transfer to the flask. Repeat 3x.

  • Validation: This ensures 99.9% mass transfer without "dusting" losses or spatula residue.

Troubleshooting & Quality Control

How do you know if your atmosphere or handling failed?

SymptomRoot CauseCorrective Action
Balance Drift (Downward) Solvent evaporationUse a capped weighing bottle or SAT protocol.
Balance Drift (Upward) Moisture absorptionCRITICAL FAILURE. Regenerate glove box catalyst immediately.
"Jumping" Particles Triboelectric repulsionGround the user (wrist strap) and use an ionizing gun (e.g., Milty Zerostat).
Gummy/Oily Solid Incomplete drying or deliquescenceRe-dry via azeotrope (Protocol A). Check antechamber vacuum level.

References

  • Mettler Toledo. (n.d.).[2][3] Weighing the Right Way: A Comprehensive Guide to Accurate Weighing. Retrieved from [Link]

  • Grosshans, H., et al. (2022). Experimental study of humidity influence on triboelectric charging of particle-laden duct flows. arXiv. Retrieved from [Link]

  • Organic Syntheses. (2004). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2004, 81, 195. Retrieved from [Link]

  • Matsusaka, S., et al. (2010). Triboelectric charging of powders: A review. Chemical Engineering Science. (Contextual citation for triboelectric mechanisms in dry gases).

Sources

Preparation of HCl-isopropanol (HCl-iPA) solutions for surface treatment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Utilization of HCl-Isopropanol (HCl-iPA) Solutions for Advanced Surface Treatment

Mechanistic Insights: The Causality of Solvent Selection

Hydrochloric acid dissolved in isopropanol (HCl-iPA) is a highly specialized reagent utilized across semiconductor surface engineering and pharmaceutical active pharmaceutical ingredient (API) salt formation.

In the context of III-V semiconductors (e.g., GaAs, InAs, InP), aqueous acidic treatments frequently result in aggressive, anisotropic etching and leave the surface highly susceptible to rapid re-oxidation. Substituting water with isopropanol fundamentally alters the dissolution kinetics and surface chemistry[1]. The lower dielectric constant of isopropanol reduces the dissociation of HCl, moderating the etch rate to a highly controlled regime. Furthermore, the alcoholic solvent displaces water from the hydration sphere of dissolved metal ions, preventing the re-precipitation of insoluble hydroxides.

During the treatment of GaAs or InAs, HCl-iPA selectively dissolves native oxides (Ga₂O₃, As₂O₃) while leaving an anion-stabilized, passivated overlayer consisting of 1–3 monolayers of amorphous elemental arsenic[2]. This protective layer prevents ambient degradation and can be easily desorbed via low-temperature ultra-high vacuum (UHV) annealing to yield an atomically clean, highly reconstructed surface[3].

Quantitative Data: Surface Chemistry and Morphology

The efficacy of HCl-iPA is best understood by comparing the resulting surface states against standard aqueous treatments. The table below summarizes the morphological and chemical impact of these treatments on a GaAs(100) substrate.

Treatment MethodNative Oxide RemovalSurface Roughness (RMS)Passivation LayerPost-UHV Anneal State
Untreated (Air-aged) None~0.5 nmMixed Ga/As OxidesHighly defective, rough
Aqueous HCl (1M) Complete>0.5 nm (Roughened)None (Rapid re-oxidation)Pitted, oxygen-contaminated
HCl-iPA (1:10 v/v) Complete~0.1 nm (Atomically flat)1-3 ML Amorphous ArsenicClean, Reconstructed (e.g., 2x4)

(Data synthesized from XPS and AFM studies on III-V surface passivation[2],[1])

Logical Relationship: Mechanism of Passivation

Mechanism A Native Oxide Layer (Ga2O3 / As2O3) B HCl-iPA Wet Etch (Selective Dissolution) A->B Exposure C Soluble Chlorides (GaCl3 removed in iPA) B->C Ga Extraction D Passivation Layer (1-3 ML Excess Arsenic) B->D As Accumulation E UHV Annealing (300-500°C) D->E Vacuum Transfer F Atomically Clean Reconstructed Surface E->F As Desorption

Mechanistic pathway of III-V semiconductor surface passivation using HCl-iPA.

Experimental Protocols

The preparation of HCl-iPA must be strictly tailored to its end-use. Semiconductor native oxide etching often utilizes a diluted aqueous-organic mixture, whereas organic synthesis (e.g., precipitating L-Alanine isopropyl ester HCl or lipid nanoparticle precursors) strictly requires anhydrous conditions,[4].

Protocol A: Preparation of Aqueous HCl-iPA for Semiconductor Passivation

Objective: Create a 1:10 (v/v) HCl:iPA solution for native oxide removal.

  • Solvent Preparation: Measure 100 mL of electronic-grade (99.999%) isopropanol into a clean, dry PTFE or PFA beaker.

  • Acid Addition: Working in a fume hood, slowly add 10 mL of concentrated aqueous HCl (37%, ACS Grade) to the isopropanol.

    • Causality: Always add acid to the solvent to safely dissipate the mild exothermic heat of mixing and prevent localized boiling.

  • Agitation: Stir gently using a PTFE-coated magnetic stir bar for 5 minutes at room temperature (20-25°C).

  • Surface Treatment: Submerge the air-aged GaAs or InAs wafer into the solution for 120 seconds.

    • Causality: A 120-second immersion is kinetically sufficient to dissolve the ~3 nm native oxide layer without initiating anisotropic etching of the underlying bulk lattice[2].

  • Rinsing: Immediately transfer the wafer to a bath of pure electronic-grade isopropanol for 5 minutes to halt the reaction and remove residual chlorides. Blow dry with ultra-high purity N₂.

Protocol B: Preparation of Anhydrous HCl-iPA for Organic Synthesis

Objective: Generate a saturated anhydrous HCl-iPA solution (approx. 5-6 N) for precipitating hydrochloride salts[4].

  • Apparatus Setup: Assemble a dry, inert-gas flushed two-neck round-bottom flask containing 200 mL of anhydrous isopropanol (<50 ppm H₂O). Attach a gas dispersion tube to one neck and a drying tube (CaCl₂) to the exhaust.

  • Gas Delivery: Connect the dispersion tube to a cylinder of anhydrous HCl gas equipped with a Monel regulator.

  • Chilling: Place the flask in an ice-water bath (0-5°C).

    • Causality: The solubility of HCl gas in alcohols is inversely proportional to temperature; chilling the system maximizes the achievable concentration and minimizes solvent evaporation.

  • Bubbling: Slowly bubble anhydrous HCl gas through the isopropanol. Monitor the mass of the flask. Stop when the mass increases by the calculated target weight (e.g., ~36-40 g for a 5 N solution).

  • Storage: Store in a tightly sealed amber glass bottle at 4°C. Use within 2 weeks to prevent degradation via the substitution reaction:

    
    .
    

Workflow Start Determine Application Branch1 Semiconductor Passivation Start->Branch1 Branch2 API Salt Formation Start->Branch2 Step1A Measure Electronic-Grade iPA Branch1->Step1A Step1B Chill Anhydrous iPA (0-5°C) Branch2->Step1B Step2A Add 37% Aqueous HCl (1:10 v/v) Step1A->Step2A Step3A Submerge Wafer (120s) Step2A->Step3A EndA Validate via Contact Angle (Target: 60-70°) Step3A->EndA Step2B Bubble Anhydrous HCl Gas Step1B->Step2B Step3B Monitor Mass Increase Step2B->Step3B EndB Validate via THAM Titration (Target: 5-6 N) Step3B->EndB

Divergent workflows for preparing aqueous vs. anhydrous HCl-iPA solutions.

Validation & Quality Control (Self-Validating Systems)

A protocol is only as reliable as its internal validation metrics. To ensure trustworthiness, the following self-validating steps must be integrated into the workflows:

  • Surface Engineering Validation (Protocol A): The success of the HCl-iPA etch is self-validated by the macroscopic wettability of the surface. A native oxide-covered III-V surface is highly hydrophilic (contact angle < 5°). Following successful HCl-iPA treatment and complete oxide removal, the surface immediately transitions to a hydrophobic state (contact angle 60–70°)[5]. Further analytical validation requires XPS to confirm the absence of Ga-O and As-O peaks, and AFM to verify the RMS roughness remains ≤ 0.1 nm[2].

  • Chemical Synthesis Validation (Protocol B): The exact concentration of the anhydrous HCl-iPA solution must be verified before use in precipitating sensitive compounds. This is achieved by titrating a 1 mL aliquot (diluted in 30 mL of neutral isopropanol) against a standardized primary standard, such as tris(hydroxymethyl)aminomethane (THAM), to a potentiometric endpoint[6].

References

  • Preparation of clean reconstructed InAs(001) surfaces using HCl/isopropanol wet treatments. Applied Physics Letters, AIP Publishing.[Link]

  • Composition and structure of HCl-isopropanol treated and vacuum annealed GaAs(100) surfaces. Journal of Vacuum Science & Technology A, AIP Publishing.[Link]

  • Surface passivation and morphology of GaAs(1 0 0) treated in HCl-isopropanol solution. Applied Surface Science, ResearchGate.[Link]

  • Development of Analytical Methods for Determining Suppressor Concentration in the MCU Next Generation Solvent (NGS). OSTI.gov.[Link]

  • Wet-Chemical Approaches for Atomic Layer Etching of Semiconductors: Surface Chemistry, Oxide Removal and Reoxidation of InAs. ECS Journal of Solid State Science and Technology, KU Leuven.[Link]

  • Compounds, process for their preparation and their use for the preparation of lipid nanoparticles (WO2026033240A1).

Sources

Troubleshooting & Optimization

Preventing clumping in hygroscopic isopropanolamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isopropanolamine Hydrochloride

Welcome to the technical support center for Isopropanolamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the hygroscopic nature of isopropanolamine hydrochloride and its tendency to clump. Adherence to these protocols is essential for ensuring the stability, accuracy, and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isopropanolamine hydrochloride and why is it hygroscopic?

A1: Isopropanolamine hydrochloride is the salt form of isopropanolamine, an organic compound containing both an amine (-NH₂) and a hydroxyl (-OH) group.[1] Its hygroscopicity, the tendency to absorb moisture from the air, stems from these functional groups, which can form hydrogen bonds with water molecules.[2] The hydrochloride salt form can further enhance this property. This moisture absorption can lead to physical changes like clumping and potential chemical degradation.[3][4]

Q2: How does clumping affect my experiments?

A2: Clumping, or caking, is a direct consequence of moisture absorption and can significantly impact your results in several ways:

  • Inaccurate Weighing: Clumped material is non-homogenous, making it extremely difficult to weigh accurately. This leads to errors in concentration and stoichiometry.[5]

  • Altered Dissolution Rates: The increased particle size and reduced surface area of clumps can slow down dissolution, affecting reaction kinetics and bioavailability studies.[3]

  • Compromised Stability: The presence of water can accelerate the degradation of active pharmaceutical ingredients (APIs) through hydrolysis, reducing the compound's efficacy and shelf-life.[5][6]

  • Processing and Handling Issues: Caked powders have poor flowability, which can impede processes like tablet manufacturing and automated dispensing.[5]

Q3: What are the ideal storage conditions for isopropanolamine hydrochloride?

A3: To maintain its integrity, isopropanolamine hydrochloride powder must be stored in a cool, dry, and dark place. The container should be made of an inert material (like amber glass or high-density polyethylene) and be tightly sealed to prevent exposure to atmospheric moisture.[7] For optimal protection, storing the primary container within a secondary container that includes a desiccant is highly recommended.[8]

Q4: Can I use an anti-clumping agent?

A4: While anti-caking agents are used in some industries, their application in high-purity research and pharmaceutical development requires careful consideration to avoid sample contamination.[9] For most laboratory applications, procedural controls like environmental management are preferred. If an anti-clumping agent is considered, it must be validated to ensure it does not interfere with downstream analyses or the compound's activity. Some specialized, chemically defined anti-clumping agents are available for specific applications like cell culture and are designed to be non-interfering.[10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem: My isopropanolamine hydrochloride has already formed clumps.

  • Initial Assessment: First, evaluate the severity of the clumping. Soft, easily broken clumps may be salvageable, while hard, rock-like masses indicate significant moisture absorption.

  • Recommended Action:

    • For Soft Clumps: You may attempt to gently break up the clumps using a dry, clean spatula inside a low-humidity environment (e.g., a glove box or a balance with a draft shield).[12]

    • For Hard Clumps: The material's integrity is questionable. It is strongly advised to test a small sample for purity and moisture content before use. If the material does not meet specifications, it should be discarded.

    • Do NOT heat the powder directly to dry it , as this can cause thermal degradation.

Problem: The weight of my sample keeps increasing on the analytical balance.

  • Cause: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air.

  • Solution:

    • Minimize Exposure Time: Work quickly. Have all necessary tools and containers ready before opening the stock bottle.[13][14]

    • Use Appropriate Weighing Vessels: Use a weighing bottle or a vial with a narrow opening and a lid, rather than open weighing paper. This minimizes the surface area exposed to the atmosphere.

    • Weigh by Difference: Tare the lidded container, add the powder, and record the weight. For transfer, dissolve the powder in the container and transfer the solution, or re-weigh the container after dispensing the powder to determine the exact amount used.[12]

    • Close the Balance Doors: Keep the doors of the analytical balance closed during weighing to create a more stable microenvironment.[14]

Experimental Protocols & Best Practices

Adherence to standardized handling procedures is the most effective way to prevent clumping.

Protocol 1: Optimal Storage of Isopropanolamine Hydrochloride
  • Container Selection: Ensure the compound is in its original, tightly sealed container. If transferring, use a clean, dry amber glass or HDPE bottle with a secure, airtight cap.

  • Environmental Control: Store the container in a desiccator cabinet or a controlled humidity chamber. The ideal relative humidity (RH) should be kept below 40%.[7][15]

  • Use of Desiccants: Place a suitable desiccant, such as silica gel or molecular sieves, in the desiccator. Ensure the desiccant is active (e.g., blue or orange indicating silica gel, not pink or green).

  • Temperature: Store at a consistent room temperature (15°C to 25°C), away from direct sunlight or heat sources, which can accelerate degradation.[7][16]

Desiccant TypeAdsorption Capacity (g water/g desiccant)Optimal RH RangeNotes
Silica Gel 0.25 - 0.40>40%Capacity increases with humidity. Can be regenerated.[17]
Molecular Sieves (3A or 4A) 0.17 - 0.22<40%Highly efficient at low humidity levels.
Anhydrous Calcium Sulfate ~0.10<30%Lower capacity but effective for very dry conditions.

Table summarizing common laboratory desiccants. Data compiled from various sources.[17]

Protocol 2: Weighing and Handling Hygroscopic Powder
  • Preparation: Place all necessary items (spatulas, weighing vessels, notebook) inside a glove box or a low-humidity chamber (target RH < 40%). Allow the sealed container of isopropanolamine hydrochloride to equilibrate to the ambient temperature of the weighing area for at least 30 minutes to prevent condensation upon opening.[12]

  • Handling: Always wear gloves and use clean, dry spatulas or tweezers to handle containers and transfer powder. This prevents moisture transfer from your hands.[13][18]

  • Weighing:

    • Use a tared weighing bottle with a cap.

    • Quickly transfer the approximate amount of powder into the bottle and immediately replace the cap on both the weighing bottle and the stock container.

    • Record the precise weight.

  • Dispensing: For subsequent use, either dissolve the weighed powder directly in the weighing bottle or calculate the dispensed amount by re-weighing the bottle after transfer ("weighing by difference").[12]

  • Cleanup and Storage: Ensure the stock container is sealed tightly with paraffin film for extra protection before returning it to the desiccator.

Visual Guides

Workflow for Handling Isopropanolamine Hydrochloride

This diagram outlines the decision-making process based on the physical state of the powder.

G cluster_0 A Start: Retrieve Isopropanolamine HCl from Desiccator B Is Powder Free-Flowing? A->B C Proceed with Standard Hygroscopic Weighing Protocol B->C Yes D Assess Clump Severity B->D No E Soft, Breakable Clumps: Mechanically De-clump in Low-Humidity Environment D->E Soft F Hard, Caked Mass: Quarantine & Test Purity. High Risk of Degradation. D->F Hard E->C G End: Use or Discard Based on Purity Test F->G

Caption: Decision workflow for handling isopropanolamine HCl.

Mechanism of Moisture Absorption

This diagram illustrates how water molecules from the atmosphere interact with the isopropanolamine hydrochloride molecule.

G cluster_0 Atmospheric Moisture cluster_1 Isopropanolamine HCl Molecule H2O H₂O OH -OH (Hydroxyl) H2O->OH Hydrogen Bonding NH3Cl -NH₃⁺Cl⁻ (Ammonium Chloride) H2O->NH3Cl Ionic-Dipole Interaction mol Isopropanolamine HCl (C₃H₁₀ClNO)

Caption: Moisture absorption via hydrogen bonding and ionic interaction.

References

  • Isopropanol hydrochloride - Inxight Drugs . National Institutes of Health.

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients . (2023). ACG World.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . (2021). Pharmaceuticals.

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing . (2026). GenFollower.

  • 5 Best Practices for Analytical Balances . (2019). Quality Scales Unlimited.

  • Moisture Impact on Powder Safety, Stability, and Processing . Delft Solids Solutions.

  • 5 Best Practices for Analytical Balances . Innoweight.

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D . (2025). WuXi AppTec.

  • The Do's and Don'ts of Laboratory Balances . (2023). Labcompare.

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions . (2024). Letters in High Energy Physics.

  • Effect of Moisture on the Stability of Solid Dosage Forms . (2021). ResearchGate.

  • ISOPROPANOLAMINE (IPA) . Ataman Kimya.

  • ISOPROPANOLAMMONIUM CHLORIDE - Inxight Drugs . National Institutes of Health.

  • Chemical Properties of Isopropyl amine hydrochloride (CAS 15572-56-2) . Cheméo.

  • Hygroscopic Problems Of Capsule Filled Powders . (2022). Richpacking.

  • SAFETY DATA SHEET - Isopropanolamine . (2010). Fisher Scientific.

  • Isopropanolamine: A Full Overview of Its Science and Uses . (2024). Patsnap.

  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder . (2025). BenchChem.

  • Anti-caking agent general intro: how does it solve npk compound fertilizer clumping problem? . (2024). Tongli.

  • Anti-caking amine salts materials and treatments using the same . Google Patents.

  • Anti-Clumping agent (PB180527) . Elabscience.

  • Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders . Pharmaguideline.

  • Humidity controlled storage in pharmaceutical applications . C.A.S.

  • Anti-Clumping Agent, ADCF . BasalMedia.

  • MONOISOPROPANOLAMINE . Ataman Kimya.

  • Gibco Anti-Clumping Agent . Fisher Scientific.

  • 2-Propanol, 1-amino-, hydrochloride (1:1) . PubChem, National Center for Biotechnology Information.

  • 1-Amino-2-propanol . PubChem, National Center for Biotechnology Information.

  • Isopropylamine . Wikipedia.

  • Diisopropanolamine . PubChem, National Center for Biotechnology Information.

  • EC-SAFETY DATA SHEET - MONOISOPROPANOLAMINE . (2019). Brenntag.

  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients . (2013). Journal of Pharmaceutical Sciences.

  • Moisture Control and Degradation Management . (2024). American Pharmaceutical Review.

Sources

Technical Support Center: Troubleshooting Isopropanolamine Salt Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Solid-State Technical Support Center.

As a Senior Application Scientist specializing in solid-state chemistry and Active Pharmaceutical Ingredient (API) crystallization, I frequently encounter challenges with isopropanolamine (1-amino-2-propanol) salt formation. Isopropanolamine is a highly versatile amino alcohol, but its dual functionality (amine and hydroxyl groups) and chiral nature introduce unique thermodynamic and kinetic hurdles during salt screening and scale-up.

This guide moves beyond basic troubleshooting. We will explore the deep causality behind low yields, focusing on pKa differentials, stereochemical resolution, and thermal degradation pathways. Every protocol provided here is designed as a self-validating system —meaning the workflow includes built-in analytical checkpoints to ensure you are on the correct thermodynamic path before proceeding to the next step.

Visual Diagnostic Workflow

G Start Low Yield: Isopropanolamine Salt pKa Assess ΔpKa (Target ≥ 3) Start->pKa pKaFail Incomplete Protonation Change Counterion pKa->pKaFail ΔpKa < 3 Solvent Analyze Mother Liquor (HPLC Mass Balance) pKa->Solvent ΔpKa ≥ 3 Success High-Yield Crystalline Salt pKaFail->Success SolventFail High API Solubility Optimize Anti-Solvent Solvent->SolventFail High Sol. Temp Check Impurity Profile (Amide Formation?) Solvent->Temp Low Sol. SolventFail->Success TempFail Thermal Degradation Reduce Temp (<140°C) Temp->TempFail High Impurities Temp->Success High Purity TempFail->Success

Diagnostic workflow for resolving low yields in isopropanolamine salt crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is my isopropanolamine salt failing to precipitate, resulting in low isolated yields? A1: The failure to isolate a solid salt usually stems from either thermodynamic equilibrium limitations or uncontrolled supersaturation.

  • Causality 1: Incomplete Protonation. For a stable salt to form, the proton transfer from the acid to the isopropanolamine base (pKa ~9.4) must be near-complete. The industry standard dictates that the difference in pKa (

    
    ) between the base and the counterion must be. If 
    
    
    
    , the equilibrium favors the highly soluble un-ionized free base and acid, preventing crystallization.
  • Causality 2: High Mother Liquor Solubility. If the

    
     is sufficient but yields remain low, the salt is likely highly soluble in your chosen solvent. Converting an API to a salt drastically alters its solubility profile. You must drive supersaturation by 1[1] or employing a controlled cooling ramp.
    

Q2: I am using racemic isopropanolamine. How does stereochemistry affect my crystallization yields? A2: Isopropanolamine contains an asymmetric carbon atom at C2, meaning commercial batches are typically racemic mixtures of D(-) and L(+) enantiomers. When you react racemic isopropanolamine with a chiral API or a chiral resolving agent, you generate a pair of diastereomeric salts.

  • Causality: Diastereomers possess distinct physical properties, including solubility. If your crystallization yield plateaus at approximately 50%, you are likely observing the selective crystallization of the less soluble diastereomer, while the2[2]. To achieve higher yields of a specific enantiomeric salt, you must perform a chiral resolution prior to API salt formation.

Q3: I'm seeing high levels of impurities co-precipitating with my salt, and my overall yield is dropping. How do I prevent this? A3: Isopropanolamine is an amino alcohol, meaning it exhibits typical reactions of both functional groups.

  • Causality: At elevated temperatures (typically 3[3]), the amine group can react with carboxylic acids (your API or counterion) to form amides via the elimination of water. This side reaction not only consumes your starting materials—directly lowering your salt yield—but also generates amide impurities that can co-crystallize and disrupt the crystal lattice of your target salt.

  • Solution: Strictly control the reaction temperature. Salt formation is an exothermic acid-base reaction; therefore, external cooling may be required during the addition phase to prevent localized thermal spikes that trigger amide degradation.

Self-Validating Experimental Protocols
Protocol 1: Anti-Solvent Crystallization Optimization for Isopropanolamine Salts

Causality: Anti-solvents reduce the solubility of the salt in the primary solvent, driving the system into the metastable zone to induce controlled nucleation.

  • Dissolution: Dissolve the free API and isopropanolamine in a primary solvent (e.g., ethanol) at 50°C.

    • Self-Validation Check: Ensure complete visual dissolution. A cloudy solution indicates undissolved impurities or an insoluble salt polymorph. Filter the solution hot if turbidity persists.

  • Nucleation: Slowly add the anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid (the cloud point).

    • Self-Validation Check: Hold the temperature and stirring constant for 30 minutes. If the turbidity clears, the system has not reached true supersaturation; add 5% more anti-solvent by volume until turbidity is sustained.

  • Crystal Growth: Cool the system to 5°C at a controlled rate of 0.5°C/min.

    • Self-Validation Check: Monitor for "oiling out" (liquid-liquid phase separation). If an oil forms instead of crystals, the cooling rate is too fast or the anti-solvent ratio is too high. Reheat to dissolve and reduce the cooling rate to 0.2°C/min.

  • Isolation & Mass Balance: Filter the crystals and wash with cold anti-solvent.

    • Self-Validation Check: Analyze the mother liquor via HPLC. If the API concentration in the filtrate accounts for >10% of the initial mass, the solubility is still too high. Increase the final anti-solvent ratio in the next iteration.

Protocol 2: Chiral Resolution of Racemic Isopropanolamine via Diastereomeric Salt Formation

Causality: Resolving racemic isopropanolamine requires a chiral acid (e.g., L(+)-tartaric acid) to form diastereomers with distinct solubility profiles, allowing for fractional crystallization.

  • Salt Formation: Dissolve racemic isopropanolamine and L(+)-tartaric acid (1:1 molar ratio) in water. Maintain the temperature below 50°C.

    • Self-Validation Check: Monitor the pH. The solution should stabilize, indicating complete salt formation. Do not exceed 50°C to prevent thermal degradation.

  • Seeding: Seed the solution with pure L(+)-isopropanolamine hydrogen L(+)-tartrate dihydrate crystals.

    • Self-Validation Check: If seeding fails to induce visible crystallization within 1 hour, the solution is undersaturated. Concentrate the solution under vacuum by removing 10% of the water volume and re-seed.

  • Isolation & Purity Verification: Isolate the crystallized product via filtration.

    • Self-Validation Check: Measure the specific optical rotation

      
       of the isolated crystals. A value significantly lower than4[4] indicates co-crystallization of the D(-) isomer. If this occurs, perform a recrystallization from ethanol to achieve >95% optical purity.
      
Quantitative Data: Yield Optimization Parameters

Summarizing the critical process parameters (CPPs) ensures quick reference during scale-up.

ParameterTarget RangeConsequence of DeviationCorrective Action

(Base - Acid)

Incomplete protonation; low yield of solid salt.Select a stronger acid counterion.
Reaction Temperature


triggers amide formation and water elimination.
Apply external cooling during exothermic mixing.
Cooling Rate

Rapid cooling causes oiling out or traps impurities.Implement automated linear cooling ramps.
Mother Liquor API Loss

of total mass
Low isolated yield; poor process economics.Increase anti-solvent ratio; lower isolation temp.
References
  • Title: How to salt screen using the Crystal 16 Source: Crystallization Systems URL: [Link]

  • Title: Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation Source: Regis Technologies URL: [Link]

  • Title: Resolution of the Racemates of Isopropanolamine and Chloramphenicol Source: ResearchGate URL: [Link]

  • Title: Ethanolamines and Propanolamines Source: SciSpace URL: [Link]

  • Title: US3116332A - Resolution of racemic aminoisopropanol Source: Google Patents URL

Sources

Optimizing recrystallization solvents for amino alcohol hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crystallization and Solid-State Optimization. This guide provides advanced, field-proven troubleshooting for the recrystallization of amino alcohol hydrochlorides. These compounds are notorious for their high polarity, hygroscopicity, and complex phase behaviors, which frequently lead to oiling out and polymorphic instability.

Below, you will find our self-validating protocols, mechanistic troubleshooting guides, and a comprehensive breakdown of solvent system dynamics.

Optimization Workflow

G Start Crude Amino Alcohol HCl SolventScreen Solvent Screening (Alcohols vs. Anti-solvents) Start->SolventScreen Dissolution Primary Dissolution (Heating to 50-60°C) SolventScreen->Dissolution OilingOutCheck Does it Oil Out (LLPS)? Dissolution->OilingOutCheck Adjust Adjust Concentration or Add Seed Crystals OilingOutCheck->Adjust Yes (Two Liquid Phases) Crystallize Controlled Cooling & Nucleation OilingOutCheck->Crystallize No (Clear to Turbid) Adjust->Dissolution Isolate Filtration & Vacuum Drying Crystallize->Isolate

Workflow for optimizing amino alcohol hydrochloride crystallization and resolving oiling out.

Core Methodology: Self-Validating Anti-Solvent Crystallization Protocol

Because amino alcohol hydrochlorides are highly soluble in water and lower alcohols but insoluble in non-polar organics, anti-solvent crystallization is the industry standard[1]. This protocol is designed to be a self-validating system; if the physical cues in Step 3 fail, the solvent parameters must be recalculated before proceeding.

  • Step 1: Primary Dissolution. Dissolve the crude amino alcohol hydrochloride in a minimum volume of a primary protic solvent (e.g., absolute ethanol or isopropanol) at 50–60 °C. Ensure complete dissolution; filter hot if insoluble particulates remain.

  • Step 2: Anti-Solvent Titration. Slowly add a miscible anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise under constant stirring until a faint, persistent turbidity appears[1].

  • Step 3: System Reset (Self-Validation). Add 1–2 drops of the primary solvent back into the flask. If the solution becomes clear, the system is thermodynamically stable and ready for nucleation. If it remains cloudy or separates into distinct liquid droplets, you have crossed the binodal boundary into liquid-liquid phase separation (LLPS)[2] and must dilute the system.

  • Step 4: Seeding and Maturation. Introduce 1-2% (w/w) of seed crystals of the desired polymorph. Allow the system to cool to room temperature at a controlled rate (e.g., 0.1 °C/min) to promote crystal growth over secondary nucleation.

  • Step 5: Isolation. Filter the crystals under a dry nitrogen blanket, wash with cold anti-solvent, and dry under high vacuum to prevent hydrate formation[3].

Data Presentation: Solvent System Matrix

The selection of the solvent/anti-solvent pair dictates the kinetic and thermodynamic success of the crystallization.

Primary Solvent (Good)Anti-Solvent (Poor)SuitabilityMechanistic Notes
Absolute Ethanol Diethyl Ether HighStandard for highly polar amino alcohols; rapid precipitation but requires strict anhydrous handling to prevent deliquescence[3].
Isopropanol (IPA) Ethyl Acetate Very HighSlower crystallization kinetics; significantly reduces the risk of oiling out and favors the formation of thermodynamically stable polymorphs.
Methanol Acetone ModerateUseful for highly soluble salts; however, prolonged heating with acetone can occasionally form Schiff bases with primary amino alcohols.
Water THF Low/NicheOnly used when the salt is entirely insoluble in alcohols. High risk of isolating unwanted hydrate polymorphs.

Troubleshooting Guides & FAQs

Q1: Why is my amino alcohol hydrochloride "oiling out" instead of forming crystals, and how do I fix it? A1: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase before reaching the crystalline nucleation boundary[2]. This is highly common in amino alcohol hydrochlorides due to their low melting points and flexible hydrogen-bonding networks. Mechanistically, rapid cooling or high initial solute concentrations push the system into the metastable liquid-liquid region (inside the binodal curve) rather than the solid-liquid region[4].

  • The Fix:

    • Dilute the System: Lower the initial solute concentration to ensure the cooling trajectory hits the solid solubility curve before intersecting the LLPS boundary[4].

    • Strategic Seeding: Add seed crystals just before the cloud point is reached. This provides a low-energy surface for nucleation, bypassing the LLPS region entirely by consuming supersaturation through crystal growth rather than droplet coalescence[4].

Q2: My crystals turn into a sticky paste during filtration. How do I manage this hygroscopicity? A2: Amino alcohols possess multiple hydrogen-bond donors and acceptors, and the chloride counterion is highly hydratable. When exposed to ambient humidity or trace water in the solvent, the crystalline lattice rapidly absorbs moisture, leading to hydrate formation or complete deliquescence[1].

  • The Fix:

    • Strictly Anhydrous Solvents: Always use anhydrous primary solvents and anti-solvents (e.g., dry EtOH/Et2O systems)[3].

    • Inert Atmosphere Filtration: Perform vacuum filtration under a dry nitrogen or argon blanket.

    • Volatile Washes: Wash the filter cake with a highly volatile, non-polar solvent (like cold heptane or dry ether) to rapidly displace any residual polar solvents that might harbor water[3].

Q3: How does solvent choice affect the polymorphism of my hydrochloride salt? A3: Polymorphism in hydrochloride salts is driven by how different solvents interact with the molecule's conformational flexibility and hydrogen-bonding motifs[5]. Protic solvents (like ethanol) can stabilize specific polymorphs by acting as transient hydrogen-bond bridges during lattice assembly. Conversely, rapid precipitation using a strong anti-solvent often traps the molecule in a kinetically favored, metastable polymorph or an amorphous state[5].

  • The Fix: To isolate the thermodynamically stable polymorph, avoid rapid "crash-out" precipitations. Use a solvent system where the salt has moderate solubility (e.g., isopropanol/ethyl acetate) and employ a slow, temperature-gradient cooling profile to allow any metastable forms to dissolve and recrystallize into the stable lattice[5].

Q4: I am achieving high purity but terrible yield. How do I optimize the solvent/anti-solvent ratio without causing oiling out? A4: Poor yield indicates that the solubility curve of the salt in your final solvent mixture is too flat at the isolation temperature. However, simply dumping in more anti-solvent will cause localized high supersaturation, leading to oiling out or the entrapment of impurities[1].

  • The Fix: Implement a logarithmic anti-solvent addition profile. Add the anti-solvent very slowly at the beginning to establish a controlled nucleation event, then increase the addition rate once a robust crystal bed has formed. This maintains a constant, low level of supersaturation, driving the remaining solute out of solution to maximize yield while preserving purity.

References

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: mdpi.com URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: researchgate.net URL: [Link]

  • Title: Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues Source: acs.org URL: [Link]

  • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: nih.gov URL: [Link]

Sources

Technical Support Center: Isopropanolamine Hydrochloride (MIPA-HCl) Stability

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability, Storage, and Troubleshooting of Isopropanolamine Hydrochloride Solutions Document ID: TS-MIPA-004 Last Updated: March 2026 Audience: Analytical Chemists, Formulation Scientists, Lab Managers

Quick Diagnostic: Is My Solution Still Usable?

Before proceeding with complex analysis, perform this rapid triage to determine the integrity of your Isopropanolamine Hydrochloride (MIPA-HCl) solution.

Diagnostic ParameterObservationStatusAction Required
Visual Appearance Clear, ColorlessPass Proceed to use.
Pale Yellow / StrawCaution Oxidation initiated.[1] Acceptable for non-critical pH buffering; Discard for spectral analysis or synthesis.
Dark Yellow / BrownFail Advanced oxidative degradation. Discard immediately.
Precipitate / HazeFail Likely microbial contamination or salt saturation/leaching. Discard.
pH Check Within ±0.1 of targetPass Proceed.
Drift > 0.2 unitsFail Carbon dioxide absorption (if basic) or concentration shift (evaporation). Remake solution.

The "Yellowing" Phenomenon: Mechanisms of Degradation[2][3]

A frequent support ticket involves the discoloration of MIPA solutions. While MIPA-HCl is more stable than the free base, it remains susceptible to oxidative degradation, particularly when the pH is adjusted > 6.0 or when exposed to light.

The Chemistry of Degradation

The yellowing is not a simple "aging" process but a radical-mediated oxidative cascade.

  • Initiation: UV light or trace metal ions (Fe²⁺/Cu²⁺ from glassware or water) generate free radicals on the carbon backbone alpha to the amine.

  • Propagation: These radicals react with dissolved oxygen to form hydroperoxides.

  • Chromophore Formation: Hydroperoxides decompose into carbonyls (aldehydes/ketones). These reactive intermediates undergo condensation reactions (e.g., Schiff base formation) to form conjugated imine polymers, which absorb blue light and appear yellow .

Visualization: Oxidative Degradation Pathway

MIPA_Degradation MIPA MIPA-HCl (Clear Solution) Radical Carbon-Centered Radical MIPA->Radical H-Abstraction Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Carbonyl Carbonyls (Aldehydes/Ketones) Peroxide->Carbonyl Decomposition Polymer Conjugated Imines (Yellow/Brown Chromophores) Carbonyl->Polymer Condensation (Schiff Base) UV UV Light / Heat UV->Radical Metals Trace Metals (Fe2+, Cu2+) Metals->Radical O2 Dissolved O2 O2->Peroxide

Figure 1: The oxidative cascade leading to solution discoloration. Note that removing oxygen and light breaks the chain at the initiation step.

Preparation & Storage Protocols

To ensure stability, you must control the "Triangle of Degradation": Oxygen, Light, and Moisture.

Protocol A: Preparation of High-Stability MIPA-HCl Solutions

Use this protocol for critical applications (e.g., HPLC mobile phases, long-term storage).

  • Water Quality: Use only Type I (Milli-Q) water (18.2 MΩ·cm). Trace metals in lower-grade water catalyze oxidation.

  • Degassing (Critical): Prior to adding the solute, degas the water using vacuum filtration (0.22 µm) or helium sparging for 15 minutes. This removes dissolved oxygen.

  • Dissolution: Add MIPA-HCl crystals slowly. The dissolution is endothermic; allow to equilibrate to room temperature before volumetric adjustment.

  • Filtration: Filter through a 0.22 µm PVDF or PES membrane into a sterile container to prevent microbial growth (amines can serve as nitrogen sources for bacteria).

Protocol B: Storage Conditions
VariableRecommendationScientific Rationale
Container Amber Borosilicate Glass or HDPEAmber glass blocks UV light (preventing radical initiation). HDPE is acceptable but permeable to oxygen over long periods.
Headspace Nitrogen/Argon OverlayDisplaces oxygen in the headspace, preventing oxidative attack at the liquid-gas interface.
Temperature 2°C – 8°CReduces kinetic energy, slowing the rate of hydrolysis and oxidation reactions.
Seal Parafilm + Screw CapMIPA-HCl is hygroscopic . A poor seal leads to water absorption, altering concentration.

Analytical Monitoring (Quality Control)

If you need to validate the concentration or purity of your solution, use the following methods.

Method 1: HPLC Analysis (Reverse Phase)

Note: MIPA lacks a strong UV chromophore. Direct UV detection at 210 nm is possible but prone to interference. Derivatization is recommended for high sensitivity.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm) capable of handling high aqueous content.

  • Mobile Phase:

    • A: 10 mM Phosphate Buffer (pH 7.0)

    • B: Acetonitrile[2]

    • Isocratic:[3] 90% A / 10% B (Adjust based on retention needs).

  • Detection:

    • Preferred: Refractive Index (RI) or Charged Aerosol Detector (CAD).

    • Alternative: UV at 205–210 nm (Requires high-purity solvents to avoid baseline noise).

  • Derivatization (Optional): Pre-column derivatization with FMOC-Cl allows sensitive fluorescence detection (Ex: 260 nm, Em: 310 nm).

Method 2: Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in the lab.

Troubleshooting_Tree Start Issue: Solution Instability CheckColor Check Color Start->CheckColor Yellow Yellow/Brown CheckColor->Yellow Yes Clear Clear/Colorless CheckColor->Clear No Action_Oxidation Diagnosis: Oxidative Degradation Action: Discard & Remake with N2 purge Yellow->Action_Oxidation CheckpH Check pH Clear->CheckpH pH_Drift pH Drift > 0.2 CheckpH->pH_Drift Yes pH_Stable pH Stable CheckpH->pH_Stable No Action_CO2 Diagnosis: CO2 Absorption Action: Remake & Seal Tightly pH_Drift->Action_CO2 CheckOdor Check Odor pH_Stable->CheckOdor Ammonia Ammonia Smell CheckOdor->Ammonia Yes Neutral Neutral Odor CheckOdor->Neutral No Action_Hydrolysis Diagnosis: Hydrolysis/Free Base Release Action: Check Temperature Storage Ammonia->Action_Hydrolysis Action_Pass Solution OK Neutral->Action_Pass

Figure 2: Step-by-step logic for diagnosing MIPA-HCl solution issues.

Frequently Asked Questions (FAQs)

Q: Can I autoclave MIPA-HCl solutions? A: Proceed with caution. While the HCl salt is thermally more stable than the base, autoclaving (121°C) can accelerate oxidative degradation if oxygen is present in the headspace.

  • Recommendation: Filter sterilize (0.22 µm) instead of autoclaving. If you must autoclave, use a minimal cycle time and fill the container volume >80% to minimize oxygen headspace.

Q: Why does the pH of my solution drop over time? A: This is likely due to CO₂ absorption . Even though MIPA-HCl is a salt, if the solution is buffered to a neutral or slightly basic pH, the equilibrium allows for some free amine to exist. This free amine reacts with atmospheric CO₂ to form carbamates/carbonates, which lowers the pH.

  • Fix: Store under nitrogen or in single-use aliquots to minimize air exposure.

Q: Is the yellow color toxic? Does it affect cell culture? A: The yellow color indicates the presence of conjugated imines and aldehydes. While not acutely toxic in trace amounts, these are reactive species that can cross-link proteins or interfere with sensitive enzymatic assays.

  • Verdict: Do not use yellowed solutions for cell culture or protein purification.

Q: How long can I store a 1M stock solution? A:

  • Room Temp (Ambient): 1 month (if protected from light).

  • Refrigerated (4°C): 3–6 months.

  • Frozen (-20°C): >1 year (Aliquot to avoid freeze-thaw cycles).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12389, 1-Aminopropan-2-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 1-aminopropan-2-ol: Stability and Reactivity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods: 1-Amino-2-propanol. Retrieved from [Link]

  • Glastrup, J. (1996). Degradation of amines in water-based systems. Polymer Degradation and Stability.[1] (General reference on amine oxidation mechanisms).

Sources

Technical Support Center: Minimizing Byproduct Formation in Propylene Oxide Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amination of propylene oxide (PO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in synthesizing the desired isopropanolamines.

Section 1: Understanding the Core Reaction and Byproduct Formation

The reaction of propylene oxide with ammonia is a nucleophilic ring-opening reaction that sequentially produces monoisopropanolamine (MIPA), diisopropanolamine (DIPA), and triisopropanolamine (TIPA). The primary objective for many applications is to maximize the yield of MIPA while minimizing the formation of DIPA, TIPA, and other byproducts such as propylene glycol (PG) and its ethers.

The formation of these byproducts is a direct consequence of the reaction mechanism and conditions. The initial reaction between propylene oxide and ammonia yields MIPA. However, the newly formed MIPA is also a nucleophile and can further react with propylene oxide to form DIPA. Subsequently, DIPA can react to form TIPA.[1][2] This series of consecutive reactions is the primary challenge in achieving high selectivity for MIPA.

Furthermore, if water is present in the reaction mixture, it can compete with ammonia as a nucleophile, leading to the formation of propylene glycol.[2][3] This is a significant issue, especially when using aqueous ammonia.

Below is a diagram illustrating the primary reaction pathways and the formation of major byproducts.

Byproduct_Formation cluster_main Main Amination Reactions cluster_side Side Reaction PO Propylene Oxide MIPA Monoisopropanolamine (MIPA) (Desired Product) PO->MIPA + NH3 PG Propylene Glycol (PG) (Byproduct) PO->PG + H2O NH3 Ammonia NH3->MIPA DIPA Diisopropanolamine (DIPA) (Byproduct) MIPA->DIPA + Propylene Oxide TIPA Triisopropanolamine (TIPA) (Byproduct) DIPA->TIPA + Propylene Oxide H2O Water H2O->PG

Caption: Reaction pathways in propylene oxide amination.

Section 2: Troubleshooting Guide - FAQs

This section addresses common issues encountered during propylene oxide amination in a question-and-answer format.

Q1: My reaction is producing a high percentage of DIPA and TIPA. How can I increase the selectivity for MIPA?

A1: High levels of DIPA and TIPA are typically due to the consecutive reaction of the desired MIPA with unreacted propylene oxide. To favor the formation of MIPA, you need to manipulate the reaction conditions to make the reaction of ammonia with propylene oxide kinetically more favorable than the reaction of MIPA with propylene oxide.

Core Strategy: Increase the Molar Ratio of Ammonia to Propylene Oxide.

By using a large excess of ammonia, you increase the probability of a propylene oxide molecule colliding with an ammonia molecule rather than a MIPA molecule.

Molar Ratio (Ammonia:PO)MIPA Selectivity (%)DIPA Selectivity (%)TIPA Selectivity (%)Reference
5:149.345.55.3[1]
6:1 to 10:1Higher MIPA selectivityLower DIPA/TIPALower DIPA/TIPA[3]
10:1 to 40:1Significantly increased MIPASignificantly decreased DIPA/TIPASignificantly decreased DIPA/TIPA[3]

Troubleshooting Steps:

  • Increase Ammonia Concentration: Start by increasing the molar ratio of ammonia to propylene oxide to at least 10:1. In some industrial processes, this ratio can be as high as 40:1 to maximize MIPA selectivity.[3]

  • Control Propylene Oxide Addition: Instead of adding all the propylene oxide at once, consider a semi-batch process where propylene oxide is added gradually to the reactor containing ammonia. This ensures a consistently high ammonia-to-propylene oxide ratio throughout the reaction. A patent suggests sectional feeding of propylene oxide to maintain a high molar ratio of ammonia to PO.[3]

Q2: I am observing a significant amount of propylene glycol in my product mixture. What is the cause and how can I prevent it?

A2: The formation of propylene glycol is a clear indication that water is present in your reaction system and is competing with ammonia as a nucleophile.[2][3]

Core Strategy: Minimize Water Content.

Troubleshooting Steps:

  • Use Anhydrous Ammonia: Whenever possible, use anhydrous liquid ammonia instead of aqueous ammonia. This is the most direct way to eliminate the source of water. A patented method utilizes anhydrous liquid ammonia to avoid the generation of propylene glycol.[4][5]

  • Dry Your Solvent and Reagents: If you are using a solvent, ensure it is thoroughly dried before use. Similarly, ensure your propylene oxide is free from moisture.

  • Consider a Water-Free Catalyst System: Some patents describe processes that use catalysts that do not require water for activation. For example, using monoisopropanolamine itself as a catalyst in a system with minimal water.[3]

Q3: The reaction rate is very slow. How can I increase the conversion of propylene oxide?

A3: A slow reaction rate can be attributed to several factors, including low temperature, insufficient mixing, or a non-optimal catalyst system.

Core Strategy: Optimize Reaction Temperature and Consider Catalysis.

Troubleshooting Steps:

  • Increase Reaction Temperature: The rate of amination increases with temperature. However, be aware that higher temperatures can also lead to an increase in byproduct formation if not carefully controlled. A study on the reaction kinetics showed that the conversion of propylene oxide reached 98.8% at 32°C in 42 minutes.[1] Industrial processes often operate at higher temperatures (130-180°C) under pressure to achieve high conversion rates.[3]

  • Improve Agitation: Ensure efficient mixing to improve the contact between the reactants.

  • Use a Catalyst: While the reaction can proceed without a catalyst, using one can significantly increase the reaction rate. Water can act as a catalyst, but as discussed, it also leads to propylene glycol formation.[3] Some processes use the product, monoisopropanolamine, as a catalyst after the initial startup phase.[3] Cobalt-based catalysts have also been shown to be effective in the amination of polyalkylene glycols with propylene oxide end-caps.[6][7]

Q4: I am working with polyalkylene glycols (PAGs) terminated with propylene oxide. How does this affect the amination reaction and selectivity?

A4: The structure of your starting material can have a significant impact on both the reactivity and selectivity of the amination reaction.

Key Insight: Propylene Oxide End-Capping Enhances Primary Amine Selectivity.

Research has shown that PAGs with propylene oxide end-caps exhibit remarkably enhanced activity and selectivity towards the primary amine compared to those with ethylene oxide end-caps.[6][7]

Explanation:

The methyl group on the propylene oxide unit provides steric hindrance, which inhibits the access of the primary amine product to the intermediate ketone or imine, thereby suppressing the formation of secondary and tertiary amines.[6]

Experimental Observation:

A study demonstrated that a PO-end-capped PAG (PEP-600) showed a primary amine selectivity of 97.9%, which was higher than the 91.7% selectivity observed for an EO-end-capped PAG (EPE-600) under similar conditions.[6]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol for Optimizing MIPA Selectivity

Objective: To determine the optimal ammonia-to-propylene oxide molar ratio for maximizing MIPA yield.

Materials:

  • Propylene Oxide (reagent grade)

  • Anhydrous liquid ammonia

  • High-pressure stainless-steel autoclave reactor with a magnetic stirrer, temperature controller, and pressure gauge

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column for separating isopropanolamines and propylene glycol

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging Ammonia: Cool the autoclave to a temperature that allows for the safe transfer of liquid ammonia. Charge the desired amount of anhydrous liquid ammonia into the reactor. For example, to test a 20:1 molar ratio, if you plan to use 1 mole of PO, you will need 20 moles of ammonia.

  • Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 100°C).

  • Propylene Oxide Addition: Using a high-pressure pump, slowly add the desired amount of propylene oxide to the reactor over a set period (e.g., 1 hour).

  • Reaction: Allow the reaction to proceed for a predetermined time (e.g., 2-4 hours) while maintaining constant temperature and stirring.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess ammonia.

  • Sample Collection and Analysis: Collect a sample of the crude product and analyze it by GC-FID to determine the relative percentages of MIPA, DIPA, TIPA, and propylene glycol.

  • Repeat: Repeat the experiment with different ammonia-to-propylene oxide molar ratios (e.g., 10:1, 15:1, 25:1) to identify the optimal condition for MIPA selectivity.

Analytical Method: GC-FID Analysis of Isopropanolamines

Objective: To quantify the composition of the reaction mixture.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column suitable for amine analysis (e.g., a polar column)

GC Conditions (Example):

  • Column: Agilent J&W PoraBOND U PLOT column (25 m x 0.32 mm, 7 μm) or similar.[8]

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250°C

  • Detector Temperature: 270°C[8]

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes. [Based on typical separation conditions for similar compounds, e.g., 7]

  • Injection Volume: 1 µL (split injection)

Sample Preparation:

  • Dilute a small amount of the crude reaction product in a suitable solvent (e.g., methanol or isopropanol).

  • Filter the sample if necessary to remove any solid particles.

Quantification:

Use area normalization to determine the relative percentages of each component. For more accurate quantification, create calibration curves using certified reference standards of MIPA, DIPA, TIPA, and propylene glycol.

Section 4: Visualization of Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common issues in propylene oxide amination.

Troubleshooting_Workflow Start Start Troubleshooting High_DIPA_TIPA High DIPA/TIPA Content? Start->High_DIPA_TIPA High_PG High Propylene Glycol Content? High_DIPA_TIPA->High_PG No Increase_NH3_Ratio Increase NH3:PO Molar Ratio (e.g., >10:1) High_DIPA_TIPA->Increase_NH3_Ratio Yes Low_Conversion Low Propylene Oxide Conversion? High_PG->Low_Conversion No Use_Anhydrous_NH3 Use Anhydrous Ammonia High_PG->Use_Anhydrous_NH3 Yes Increase_Temp Increase Reaction Temperature Low_Conversion->Increase_Temp Yes End Optimized Reaction Low_Conversion->End No Controlled_PO_Addition Implement Controlled/Gradual PO Addition Increase_NH3_Ratio->Controlled_PO_Addition Controlled_PO_Addition->High_PG Dry_Reagents Ensure Dry Solvents and Reagents Use_Anhydrous_NH3->Dry_Reagents Dry_Reagents->Low_Conversion Improve_Mixing Improve Agitation Increase_Temp->Improve_Mixing Consider_Catalyst Consider Using a Catalyst Improve_Mixing->Consider_Catalyst Consider_Catalyst->End

Caption: Troubleshooting workflow for propylene oxide amination.

References

  • Huang, Y., Zeng, C., Ren, X., & Jiang, X. (2001). Reaction kinetics of preparation of isopropanolamine in ammonia system. Journal of Nanjing University of Chemical Technology, 23(3), 27-30. [Link]

  • Kim, D., et al. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. ACS Omega, 5(39), 25263–25270. [Link]

  • Kim, D., et al. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. National Center for Biotechnology Information. [Link]

  • Production method of isopropanolamine. CN1176901C.
  • Procedure for propylene oxide synthesis. US3959316A.
  • Process for synthesis of triisopropanolamine. CN1629134A.
  • Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. Agilent. [Link]

  • Method for producing isopropanolamine by liquid ammonia process. CN109748805B.
  • Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. Julius-Kühn-Archiv. [Link]

  • Ethylene Oxide and Propylene Oxide Analysis Using the Agilent 990 Micro GC. Agilent. [Link]

  • Preparation method of isopropanolamine. CN104761457A.

Sources

Technical Support Center: Purification of 1-amino-2-propanol HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-amino-2-propanol hydrochloride (HCl) from reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

The purification of 1-amino-2-propanol HCl, a hygroscopic and highly water-soluble solid, often presents challenges.[1][2] This section addresses the most common issues encountered during its purification, primarily focusing on recrystallization, the most effective and common purification technique for amine salts.[3]

Issue Probable Cause(s) Recommended Solution & Scientific Rationale
1. Low or No Crystal Formation Upon Cooling 1. Solution is not supersaturated: Too much solvent was used initially. 2. Cooling too rapid: Prevents the crystal lattice from forming in an ordered manner. 3. Presence of soluble impurities: Impurities can inhibit nucleation.Solution: 1. Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent under reduced pressure, then allow it to cool again. This increases the solute concentration to the point of supersaturation, which is necessary for crystallization to occur.[4] 2. Slow Cooling & Seeding: Allow the solution to cool slowly to room temperature, then place it in an ice bath. If crystals still do not form, add a "seed crystal" from a previous batch or scratch the inside of the flask with a glass rod at the solution's surface. This provides a nucleation site for crystal growth. 3. Re-purify: If impurities are suspected, an additional purification step, such as a liquid-liquid extraction before recrystallization, may be necessary.
2. Product "Oils Out" Instead of Crystallizing 1. Melting point depression: The melting point of the impure compound is lower than the boiling point of the solvent. 2. High concentration of impurities: Impurities can act as a solvent for the product, preventing crystallization. 3. Inappropriate solvent choice: The solvent may be too nonpolar, causing the polar salt to separate as a liquid phase.Solution: 1. Re-dissolve and Add a Co-solvent: Reheat the solution to dissolve the oil. While hot, add a small amount of a miscible, less-polar "anti-solvent" (e.g., diethyl ether or ethyl acetate if using an alcohol solvent) until the solution becomes slightly turbid. The goal is to reduce the overall solvating power of the system just enough to induce crystallization upon cooling, rather than liquid-liquid phase separation.[3] 2. Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a lower boiling point. 3. Perform an Acid-Base Extraction: Before recrystallization, dissolve the crude mixture in an organic solvent and wash it with a basic aqueous solution (like saturated sodium bicarbonate) to remove acidic impurities. Then, extract the free amine into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then regenerate the HCl salt.[5]
3. Final Product is Discolored (e.g., Yellow or Brown) 1. Presence of chromophoric impurities: These are often byproducts from the synthesis, especially if elevated temperatures were used.[6] 2. Thermal decomposition: The compound may be sensitive to prolonged heating during dissolution.Solution: 1. Activated Charcoal Treatment: After dissolving the crude product in the minimum amount of hot solvent, add a small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool. 2. Minimize Heating Time: Dissolve the compound quickly and avoid prolonged boiling.
4. Persistent Impurities Detected by Analysis (e.g., NMR, HPLC) 1. Co-crystallization of impurities: An impurity with similar solubility and structural properties may crystallize along with the product. 2. Incomplete removal of starting materials: For example, unreacted 2-amino-1-propanol, an isomer, is a common impurity. 3. Trapped solvent: The crystal lattice may contain residual solvent molecules.Solution: 1. Change the Recrystallization Solvent: A different solvent system may alter the solubility of the impurity relative to the product, allowing for better separation. Experiment with different solvent mixtures (e.g., isopropanol/diethyl ether).[3] 2. Chromatography: If recrystallization fails, column chromatography on silica gel or alumina may be necessary. For amine salts, a polar mobile phase is required. Sometimes, it is easier to purify the free base of 1-amino-2-propanol via chromatography and then convert it back to the HCl salt.[7][8] 3. Drying: Dry the final product thoroughly under a high vacuum, possibly with gentle heating, to remove any trapped solvent.

Purification Workflow

The following diagram outlines a general decision-making process for the purification of 1-amino-2-propanol HCl.

Purification_Workflow start Crude 1-amino-2-propanol HCl from Reaction Mixture recrystallization Attempt Recrystallization (e.g., from Isopropanol/Methanol) start->recrystallization analysis1 Purity Analysis (NMR, MP, HPLC) recrystallization->analysis1 success Pure Product (>98%) analysis1->success Purity OK? Yes troubleshoot Troubleshoot Recrystallization (See Table Above) analysis1->troubleshoot Purity OK? No troubleshoot->recrystallization Try Again charcoal Decolorize with Activated Charcoal troubleshoot->charcoal Colored Impurities extraction Perform Acid-Base Liquid-Liquid Extraction troubleshoot->extraction Oiling Out / Gross Impurities charcoal->recrystallization analysis2 Purity Analysis extraction->analysis2 analysis2->recrystallization Purity Improved column Column Chromatography (as free base) analysis2->column Still Impure salt_formation Convert back to HCl salt column->salt_formation analysis3 Final Purity Check salt_formation->analysis3 analysis3->success

Caption: Decision workflow for purifying 1-amino-2-propanol HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of 1-amino-2-propanol?

A1: The impurities largely depend on the synthetic route. A common method involves the ammonolysis of propylene oxide.[9] In this case, potential impurities include:

  • 2-amino-1-propanol: The isomeric byproduct formed from the alternative ring-opening of the epoxide. Commercial grades of 1-amino-2-propanol can contain up to 7% of this isomer.

  • Unreacted starting materials: Residual propylene oxide or other precursors.

  • Di- and tri-isopropanolamines: Formed from the reaction of 1-amino-2-propanol with additional molecules of propylene oxide.

  • Byproducts from side reactions: Depending on the specific reagents and conditions used.

Q2: Which solvents are best for the recrystallization of 1-amino-2-propanol HCl?

A2: As a polar hydrochloride salt, 1-amino-2-propanol HCl requires polar solvents for recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[4]

  • Good primary solvents: Isopropanol and ethanol are often effective choices for recrystallizing amine hydrochlorides.[3] Methanol can also be used, but the compound's solubility might be too high even at low temperatures, leading to lower yields.

  • Solvent mixtures (for fine-tuning): To optimize yield and purity, a co-solvent system is often employed. Typically, a good solvent (like isopropanol) is paired with a miscible "anti-solvent" in which the compound is poorly soluble (like diethyl ether or ethyl acetate). The anti-solvent is added to the hot, dissolved solution until slight turbidity appears, which then clears upon adding a drop of the primary solvent. This brings the solution closer to its saturation point for optimal crystallization upon cooling.[3]

Q3: My purified 1-amino-2-propanol HCl is a viscous oil or semi-solid, not a crystalline solid. Why?

A3: This is a common issue. 1-amino-2-propanol itself is a liquid at room temperature with a melting point around -2°C.[2] The hydrochloride salt is a solid, but it is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of even small amounts of water or residual solvent can result in a viscous oil or a sticky solid instead of a free-flowing crystalline powder. Ensure that all glassware is rigorously dried and that the final product is dried under a high vacuum for an extended period.

Q4: How can I confirm the purity of my final 1-amino-2-propanol HCl?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Note that literature values can vary, but a narrow range is key.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of organic impurities. Integration of the peaks can be used for quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for detecting and quantifying impurities.[10] A method using a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV, if derivatized, or ELSD) can provide a precise purity value.

Q5: What is the best way to handle and store purified 1-amino-2-propanol HCl?

A5: Due to its hygroscopic nature, 1-amino-2-propanol HCl must be handled in a dry environment, if possible (e.g., in a glove box). It should be stored in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.[1][2] Recommended storage is often at 2-8°C.[1][11]

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general workflow for the purification of 1-amino-2-propanol HCl by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol). A good solvent will dissolve the crude solid upon heating but will result in poor solubility at room temperature.

  • Dissolution: Place the crude 1-amino-2-propanol HCl in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator under high vacuum to remove all traces of solvent and moisture.

References

  • OSHA. (2020, December 15). 1-AMINO-2-PROPANOL. Occupational Safety and Health Administration. Available from: [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]

  • National Analytical Corporation. 1-Amino-2-Propanol. Available from: [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Available from: [Link]

  • Refining Online. Amine Best Practices Guidelines. Available from: [Link]

  • LookChem. Cas 78-96-6, Amino-2-propanol. Available from: [Link]

  • University of Rochester. Amines - Workup. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Available from: [Link]

  • Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • ResearchGate. (2025, August 7). Resolution of racemic 1-amino-2-propanol. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Available from: [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available from: [Link]

  • OSHA. 1-Amino-2-propanol Method number: PV2112. Available from: [Link]

  • Google Patents. CN101033193A - Method of synthesizing 2-aminopropanol.
  • Australian Government Department of Health. (2013, September 12). 2-Propanol, 1-amino-: Human health tier II assessment. Available from: [Link]

  • Wikipedia. 1-Aminopropan-2-ol. Available from: [Link]

  • Bentham Science Publishers. (2008, May 1). Synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride: Completion of Synthetic Methods for all of its 13C- and 15N-Isotopomers. Available from: [Link]

Sources

Technical Support Center: Exothermic Neutralization of Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exothermic Reactions in Amino Alcohol Neutralization Audience: Researchers, Process Chemists, and Drug Development Professionals Content Lead: Senior Application Scientist, Process Safety Unit

Introduction: The Thermal Paradox of Amino Alcohols

Neutralizing amino alcohols (e.g., Ethanolamine, Tromethamine/Tris, Meglumine) is a deceptive operation. While theoretically a simple acid-base reaction, it presents a dual thermal hazard often underestimated in early-phase development:

  • High Enthalpy of Neutralization: Typically

    
     to 
    
    
    
    , capable of adiabatic temperature rises
    
    
    in concentrated systems.
  • Viscosity-Driven Heat Transfer Failure: As salts form, viscosity increases, often precipitating solids. This creates an insulating boundary layer on reactor walls, blinding temperature probes and rendering cooling jackets ineffective.

This guide moves beyond basic stoichiometry to address the thermodynamic and hydrodynamic realities of these reactions.

Module 1: Thermodynamics & Safety Planning

Q: My theoretical calculation predicts a rise, but my reactor hit reflux ( ). Why?

A: You likely calculated only the Heat of Neutralization (


) and ignored the Heat of Solution  (

).

When adding a concentrated acid (like 37% HCl or 98% H


SO

) to an amino alcohol, you trigger two simultaneous exothermic events:
  • Protonation: The amine group accepts a proton (

    
    ).
    
  • Hydration/Solvation: The dissociation of the concentrated acid and the solvation of the resulting ions release significant energy.

Troubleshooting Protocol: The "Dual-Source" Calorimetry Check Before scaling up >100g, perform this validation:

  • Run a Differential Scanning Calorimetry (DSC) scan on the pure amino alcohol salt to determine onset temperature of decomposition (

    
    ).
    
  • Perform Reaction Calorimetry (RC1 or similar):

    • Measure the global heat release (

      
      ).
      
    • Compare

      
       against 
      
      
      
      (Adiabatic Temperature Rise).
    • Critical Threshold: If

      
       exceeds the boiling point of your solvent or 
      
      
      
      , the process is unsafe for batch addition.
Visual Guide: Safety Assessment Workflow

SafetyWorkflow Start Start: Neutralization Plan Calc Calculate Theoretical Delta H (Neut + Soln) Start->Calc DSC Run DSC on Salt (Find T_onset) Calc->DSC Decision1 Is MTSR > (T_onset - 50C)? DSC->Decision1 RC1 Run RC1 Calorimetry (Measure Heat Flow) Decision1->RC1 No Unsafe STOP: Redesign Process (Dilution/Flow Reactor) Decision1->Unsafe Yes (Thermal Runaway Risk) Decision2 Is Cooling Capacity > Max Heat Flow? RC1->Decision2 Safe Proceed to Scale-Up (Dosing Controlled) Decision2->Safe Yes Decision2->Unsafe No

Caption: Figure 1. Logic flow for determining thermal safety before scale-up. MTSR = Maximum Temperature of Synthesis Reaction.

Module 2: Process Control & The "Viscosity Trap"

Q: The temperature is stable, but suddenly the reaction mixture turns cloudy and the internal temperature spikes. What happened?

A: You have hit the Solubility Limit , causing "Salt-Out" and loss of heat transfer.

Amino alcohol salts (e.g., Ethanolamine HCl) are often less soluble than the free base. When precipitation occurs:

  • Viscosity Spikes: The slurry becomes thick (non-Newtonian).

  • Wall Fouling: A layer of salt coats the reactor wall.

  • U-Value Drop: The Overall Heat Transfer Coefficient (

    
    ) drops near zero. The jacket is cooling the salt layer, not the bulk fluid.
    
  • Hot Spots: Acid continues to react in the center, but heat cannot escape.

Troubleshooting Protocol: The "Solvent Cushion" Strategy

ParameterRecommended SettingScientific Rationale
Minimum Solvent Volume 10-15 L per kg of AmineMaintains solution phase; high heat capacity buffer.
Agitation Regime High-Shear / Axial FlowPrevents stagnant zones near walls; breaks up boundary layers.
Dosing Position Sub-surface (Dip Tube)Prevents acid accumulation on surface; ensures immediate mixing.
End-Point Detection In-situ pH or ConductivityVisual cues fail in slurries; temperature lags behind reaction.
Visual Guide: The Dosing Control Loop

ControlLoop Reactor Reactor (Amino Alcohol) Sensor Temp/pH Sensor (Fast Response) Reactor->Sensor Process Variable Controller PID Controller (Cascade Logic) Sensor->Controller Data Feed Pump Acid Dosing Pump Controller->Pump Stop/Slow Dosing (If T > Setpoint) Cooling Jacket Cooling Controller->Cooling Max Cooling Pump->Reactor Acid Feed

Caption: Figure 2. Cascade control loop. Critical: The pump must interlock (shut off) immediately if temperature or agitation fails.

Module 3: Quality & Impurity Profiling

Q: My neutralized product has a yellow/brown tint. Is this acceptable?

A: Usually, No . Color formation in amino alcohols often indicates oxidative degradation or Elimination reactions caused by localized overheating.

  • Mechanism: At temperatures

    
     (often reached in "hot spots" during neutralization), amino alcohols can undergo dehydration or oxidation, forming imines or aldehydes which polymerize to form color bodies.
    
  • Impact: These impurities can react with APIs (Active Pharmaceutical Ingredients) or trigger genotoxic alerts.

Troubleshooting Protocol: Impurity Mitigation

  • Nitrogen Sweep: Maintain an inert headspace. Hot amines oxidize rapidly in air.

  • Dosing Rate Limit: Calculate the Accumulation Limit .

    • Rule of Thumb: If dosing stops, the temperature should not rise more than

      
      . If it rises 
      
      
      
      , you are dosing faster than you are reacting (accumulation), creating a "thermal bomb."

References

  • Chemistry Learner. (2022). Heat (Enthalpy) of Neutralization: Definition and Formula.[1][2][3][4][5][6] Retrieved from

  • Mettler Toledo. (n.d.). Simulation of Chemical Processes - From the Reaction Calorimeter Experiment to the Model. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Amino-2-propanol Safety Data Sheet (SDS).[7] Retrieved from

  • Bryan Research & Engineering. (2025). Neutralization of Heat Stable Salts Revisited. Retrieved from

  • Nippon Nyukazai Co., Ltd. (2018). Amino Alcohol EA Safety Data Sheet. Retrieved from

Sources

Validation & Comparative

Advanced Chiral HPLC Methodologies for 1-Amino-2-Propanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Challenge

1-Amino-2-propanol (Isopropanolamine) presents a distinct "triad of difficulty" for chiral separation:

  • Low UV Activity: It lacks a strong chromophore, making standard UV detection (254 nm) ineffective without derivatization.

  • High Polarity: The presence of both a primary amine and a hydroxyl group leads to poor retention and severe tailing on traditional normal-phase polysaccharide columns.

  • Small Molecular Footprint: Its compact structure limits the steric "grip" required for recognition by many brush-type chiral stationary phases (CSPs).

This guide evaluates and details the three most robust methodologies to overcome these hurdles: Direct Crown Ether Complexation (the gold standard for native analysis), Ligand Exchange Chromatography (the aqueous alternative), and Pre-Column Derivatization (for high-sensitivity trace analysis).

Method A: Direct Separation via Crown Ether CSP (Gold Standard)

Best For: QA/QC of raw materials, high-throughput purity assays, and preparative isolation.

The Mechanism

Crown ether CSPs (specifically 18-crown-6 derivatives) operate via a host-guest complexation mechanism. The crown ether forms a chiral cavity that selectively binds the protonated primary amine (


) of 1-amino-2-propanol.
  • Chiral Recognition: The ammonium protons form hydrogen bonds with the ether oxygens. The chiral barrier (e.g., binaphthyl groups) discriminates between the (R) and (S) enantiomers based on steric fit.

  • Requirement: The amine must be protonated; therefore, acidic mobile phases are mandatory.

Visualization of Mechanism

CrownEtherMechanism Analyte 1-Amino-2-Propanol (Racemic) Protonation Protonation (-NH3+) Analyte->Protonation Acid Acidic Mobile Phase (pH 1.0 - 2.0) Acid->Protonation CSP Crown Ether CSP (Chiral Cavity) Protonation->CSP Complex_R Complex A (Strong Retention) CSP->Complex_R Tight Fit (3 H-bonds) Complex_S Complex B (Weak Retention) CSP->Complex_S Steric Clash Separation Enantiomeric Separation Complex_R->Separation Elutes Second Complex_S->Separation Elutes First

Figure 1: Host-guest complexation mechanism on Crown Ether CSPs requiring acidic protonation.

Validated Protocol

Column: CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated), 3.0 x 150 mm, 5 µm. Mobile Phase: Perchloric Acid (pH 1.0 to 1.[1]5) / Acetonitrile (85:15 v/v).[1]

  • Note: Perchloric acid is preferred over TFA for lower UV background at 200-210 nm. Flow Rate: 0.4 – 0.5 mL/min. Temperature: 10°C – 25°C.

  • Expert Insight: Lowering temperature to 10°C significantly enhances resolution (

    
    ) by stabilizing the ammonium-crown complex, though it increases backpressure.
    Detection:  UV at 200 nm (or ELSD for gradient stability).
    

Performance Metrics:

  • Elution Order: typically (S) then (R) on CR(+) phase (verify with standards).

  • Resolution (

    
    ):  Typically > 2.5.
    
  • LOD: ~1-5 µg/mL (limited by weak UV absorption).

Method B: Pre-Column Derivatization (High Sensitivity)

Best For: Biological matrices (plasma/urine), trace impurity analysis (<0.1%), and MS detection.

The Mechanism

Since 1-amino-2-propanol has poor UV/MS response, derivatization with a chiral reagent adds a strong chromophore and converts enantiomers into diastereomers . These diastereomers have different physical properties and can be separated on standard achiral C18 columns.

Reagent of Choice: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or Marfey’s Reagent (FDAA).[2]

  • Why GITC? It reacts rapidly with both the amine and alcohol groups (though amine is faster) to form stable thioureas with high UV absorbance at 254 nm.

Workflow Visualization

DerivatizationWorkflow Sample Sample: 1-Amino-2-Propanol Reaction Derivatization (Room Temp, 30 min) Sample->Reaction Reagent Chiral Reagent: GITC or FDAA Reagent->Reaction Product Diastereomers Formed (Stable Thioureas) Reaction->Product HPLC Achiral C18 HPLC (Standard C18 Column) Product->HPLC Detect UV Detection (254 nm / 340 nm) HPLC->Detect

Figure 2: Indirect separation workflow converting enantiomers to diastereomers for C18 analysis.

Validated Protocol (GITC Method)
  • Preparation: Mix 50 µL of sample (1 mg/mL in MeCN) with 50 µL of GITC solution (1 mg/mL in MeCN) and 10 µL of Triethylamine (TEA).

  • Reaction: Incubate at room temperature for 30 minutes.

  • Quench: Add 10 µL of 1% acetic acid.

  • Separation (Achiral):

    • Column: C18 (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol / 10 mM Phosphate Buffer pH 3.5 (50:50 v/v).

    • Detection: UV 254 nm.

  • Performance:

    • Resolution: Excellent (

      
       > 3.0).
      
    • Sensitivity: Nanogram level (LOD < 10 ng/mL).

Method C: Ligand Exchange Chromatography (LEC)

Best For: Aqueous-only environments, cost-sensitive routine analysis.

The Mechanism

Uses a chiral selector (e.g., D-Penicillamine) complexed with Copper(II) ions.[3] The 1-amino-2-propanol acts as a bidentate ligand, displacing water/solvent to form a ternary mixed-metal complex.

  • System: Chirex® 3126 (Phenomenex) or equivalent.[3][4][5]

  • Mobile Phase: 1-2 mM Copper(II) Sulfate in water (isocratic).

  • Pros: No organic solvent needed (Green Chemistry), direct injection of aqueous samples.

  • Cons: Copper ions are incompatible with Mass Spectrometry (MS); requires UV detection at 254 nm (copper-complex band).

Comparative Analysis Summary

FeatureMethod A: Crown Ether (Direct)Method B: Derivatization (Indirect)Method C: Ligand Exchange
Primary Mechanism Host-Guest Complexation (Ionic)Diastereomer Formation (Covalent)Ternary Metal Complexation
Column Type Crownpak CR(+) / CR-I(+)Standard C18Chirex 3126 (D-Penicillamine)
Sample Prep Minimal (Dissolve & Inject)Moderate (React 30 min)Minimal (Dissolve & Inject)
Mobile Phase Acidic (pH 1-2) / MeOHMeOH / Phosphate BufferAqueous Copper Sulfate
Detection Limit High µg/mL (Weak UV)Low ng/mL (Strong UV/Fluorescence)Mid µg/mL (Cu-complex UV)
MS Compatible? Yes (with volatile acid like TFA)Yes (Marfey's Reagent)No (Copper ions suppress ionization)
Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
High (> 2.0)Very High (> 3.[6]0)Moderate (> 1.5)

Expert Troubleshooting & Optimization

  • Problem: Poor Retention on Crown Ether.

    • Cause: The amine is not fully protonated or temperature is too high.

    • Fix: Ensure mobile phase pH is < 2.0 using Perchloric acid.[7] Lower column temperature to 10-15°C to increase the equilibrium constant (

      
      ) of the complex.
      
  • Problem: Peak Tailing.

    • Cause: Interaction with residual silanols on the silica surface.

    • Fix: For Crown Ether columns, this is rare due to the acidic mobile phase. For C18 (derivatized), ensure the buffer concentration is adequate (>10 mM) and pH suppresses silanol ionization (pH < 3.0).

  • Problem: "Ghost" Peaks in Derivatization.

    • Cause: Excess reagent (GITC/FDAA) hydrolyzing.

    • Fix: Run a "blank" derivatization (reagent + solvent) to identify reagent peaks. Adjust gradient to elute reagent peaks away from the analyte diastereomers.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H. (2018). Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols. Journal of Chromatography A, 1557, 28-42. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography, 18(8), 515-536. Retrieved from [Link]

  • Phenomenex. (2023).[5] Chirex™ Chiral HPLC Columns Application Guide. Retrieved from [Link]

Sources

Precision Melting Point Determination of Pure Isopropanolamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the precision melting point determination of Isopropanolamine Hydrochloride (IPAHCl) .

Executive Summary

Isopropanolamine Hydrochloride (IPAHCl) is a critical chiral building block and buffering agent used in pharmaceutical synthesis and cosmetic formulations. Unlike its free base, which is a liquid at room temperature, the hydrochloride salt is a crystalline solid.[1] However, accurate melting point (MP) determination is complicated by two factors: hygroscopicity (tendency to absorb atmospheric moisture) and thermal decomposition near the melting transition.

This guide compares the two industry-standard methods for characterizing IPAHCl: Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) . While CMP provides a rapid visual check, this guide demonstrates why DSC is the superior alternative for quantitative purity analysis, offering higher resolution between moisture desorption and true melting events.

Chemical Profile & Reference Standards

To validate the identity of IPAHCl, it is essential to distinguish it from its structural analogs. The table below outlines the reference values for IPAHCl against its common alternatives found in synthesis environments.

PropertyIsopropanolamine HCl (Target)Isopropylamine HCl (Impurity/Analog)Ethanolamine HCl (Homolog)
CAS Number 7780-04-3 15572-56-22002-24-6
Structure 1-amino-2-propanol HCl2-aminopropane HCl2-aminoethanol HCl
Melting Point 86 – 87.5 °C (Decomposes)~160 °C80 – 88 °C
State (RT) White Crystalline SolidWhite Crystalline SolidWhite Crystalline Solid
Hygroscopicity HighModerateVery High (Deliquescent)

Critical Insight: A melting point observation near 160°C indicates a failure in the hydroxylation step of synthesis (presence of Isopropylamine HCl), whereas a melting range <80°C often suggests high moisture content or residual free base.

Comparative Analysis: DSC vs. Capillary Method

For researchers selecting a protocol, the choice depends on the required data integrity and sample condition.

Alternative 1: Capillary Melting Point (CMP)

The Traditional Approach

  • Mechanism: Visual observation of phase transition in a heated glass capillary.

  • Pros: Low cost, rapid setup, direct visual confirmation of decomposition (browning).

  • Cons:

    • Open System: The salt absorbs moisture during the test if not sealed, depressing the MP.

    • Subjective: "Meniscus formation" is difficult to judge when decomposition occurs simultaneously.

    • Precision: ±1.0–2.0 °C.

Alternative 2: Differential Scanning Calorimetry (DSC)

The Performance Standard

  • Mechanism: Measures heat flow difference between sample and reference as a function of temperature.

  • Pros:

    • differentiation: Separates the broad endotherm of water evaporation (60–100°C) from the sharp melting endotherm (86°C).

    • Hermetic Sealing: Prevents moisture uptake during analysis.

    • Quantitative: Provides Enthalpy of Fusion (

      
      ) for purity calculation.
      
  • Cons: Higher instrumentation cost.

Decision Matrix

The following logic flow illustrates when to deploy each method.

MethodSelection Start Start: IPAHCl Sample Analysis CheckState Check Sample State Start->CheckState IsWet Visibly Wet / Clumped? CheckState->IsWet Dry Vacuum Dry (40°C, P2O5, 4h) IsWet->Dry Yes Goal Goal of Analysis? IsWet->Goal No (Free flowing) Dry->Goal QuickID Rapid Identity Check Goal->QuickID Qualitative Purity Purity / CoA Generation Goal->Purity Quantitative Capillary Method A: Capillary (Sealed Tube) QuickID->Capillary DSC Method B: DSC (Hermetic Pan) Purity->DSC

Figure 1: Decision matrix for selecting the appropriate thermal analysis technique based on sample condition and analytical goals.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (Recommended)

This protocol minimizes environmental interference and provides the highest reliability for IPAHCl.

Materials:

  • DSC Instrument (e.g., TA Instruments Q-Series or Netzsch DSC).

  • Hermetically sealed aluminum pans (Critical to prevent sublimation and moisture loss).

  • Nitrogen purge gas (50 mL/min).

Procedure:

  • Sample Preparation: Weigh 2–4 mg of dried IPAHCl into the aluminum pan bottom.

  • Sealing: Crimp the lid using a hermetic press. Ensure the bottom is flat for optimal thermal contact.

  • Equilibration: Equilibrate the cell at 25°C.

  • Ramp: Heat from 25°C to 120°C at a rate of 5°C/min .

    • Note: A slower rate (5°C/min vs 10°C/min) is preferred for decomposing salts to accurately resolve the onset temperature.

  • Analysis: Integrate the main endothermic peak.

    • Acceptance Criteria: Onset Temperature (

      
      ) between 85.0°C and 87.5°C .
      
Protocol B: Capillary Method (Optimized)

If DSC is unavailable, the capillary method must be modified to handle hygroscopicity.

Procedure:

  • Drying: Dry the sample in a vacuum desiccator over

    
     for at least 4 hours.
    
  • Loading: Quickly load the capillary (2-3 mm height) and flame-seal the open end immediately. This creates a closed system.

  • Ramp:

    • Fast Ramp: 10°C/min to 75°C.

    • Slow Ramp: 1°C/min from 75°C to 95°C.

  • Observation: Record the temperature of the first liquid meniscus (Melting Point) and the darkening (Decomposition).

Data Interpretation & Troubleshooting

The following table compares typical experimental outcomes and their root causes.

ObservationMethodDiagnosisAction
Sharp Peak @ 86.5°C DSCPure IPAHCl Pass. Proceed to assay.[2][3]
Broad Peak @ 70–80°C DSC/CMPWet Sample Moisture acts as an impurity, depressing MP. Re-dry sample.
Peak @ 158–160°C DSC/CMPWrong Salt Sample is likely Isopropylamine HCl. Reject batch.
Double Peak (85°C & 105°C) DSCMixed Salts Possible contamination with Ethanolamine HCl or isomers.
Brown discoloration <85°C CMPInstability Sample is degrading before melting. Use DSC at faster rate (10°C/min).
Experimental Workflow Visualization

The synthesis and characterization loop ensures only pure salt moves forward in drug development.

Workflow Synth Synthesis (Amination of Propylene Oxide) SaltForm Salt Formation (HCl Gas/Solvent) Synth->SaltForm Crude Crude IPAHCl SaltForm->Crude Recryst Recrystallization (EtOH/Et2O) Crude->Recryst Vacuum Vacuum Drying Recryst->Vacuum Analysis MP Determination (DSC/CMP) Vacuum->Analysis Decision Spec: 86-87.5°C? Analysis->Decision Release Release for Use Decision->Release Pass Reject Reprocess Decision->Reject Fail Reject->Recryst

Figure 2: Process flow from synthesis to validation. Note the critical recrystallization and drying steps prior to MP determination.

References

  • BenchChem. (2025). 2-Aminopropanol Hydrochloride Physicochemical Properties. Retrieved from

  • Sigma-Aldrich. (2025). 1-Aminopropan-2-ol hydrochloride Product Specification (CAS 7780-04-3).[4] Retrieved from [2]

  • National Center for Advancing Translational Sciences (NCATS). (2025). Isopropanol hydrochloride (Inxight Drugs). Retrieved from

  • Chem-Impex. (2025).[5] Ethanolamine Hydrochloride Properties (Comparative Standard). Retrieved from

  • GovInfo. (2025). 21 CFR 176.180 - Components of paper and paperboard in contact with dry food (Regulatory Listing). Retrieved from

Sources

High-Resolution Mass Spectrometry Profiling of 1-Aminopropan-2-ol: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and chiral resolution, 1-aminopropan-2-ol (Monoisopropanolamine or MIPA) is a critical intermediate.[1] However, its structural integrity is often compromised by the presence of regioisomers, specifically 2-aminopropan-1-ol (Alaninol) and 3-aminopropan-1-ol .

This guide provides a definitive technical framework for identifying 1-aminopropan-2-ol using Mass Spectrometry (MS). Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation, comparing Electron Ionization (EI) and Electrospray Ionization (ESI) modalities. We demonstrate that the


-cleavage product at m/z 30  is the diagnostic signature for MIPA, distinguishing it from the m/z 44 base peak of Alaninol.

Structural Context & Isomeric Challenges

The differentiation of amino-alcohol isomers is a classic challenge in analytical chemistry due to their identical molecular weight (MW 75.11 g/mol ) and similar polarity.

CompoundStructureCAS RegistryKey Structural Feature
1-aminopropan-2-ol

78-96-6Primary amine on terminal carbon;

alcohol.[1][2]
2-aminopropan-1-ol

78-91-1Primary amine on central carbon;

alcohol.[1]
3-aminopropan-1-ol

156-87-6Linear chain; maximum separation of functional groups.[1]

Electron Ionization (EI) Fragmentation Patterns

Electron Ionization (70 eV) provides the most structural information for these small molecules. The fragmentation is driven by the stability of the resulting carbocation, governed by the "Nitrogen Rule" and Stevenson’s Rule.

The Diagnostic Mechanism: -Cleavage

In 1-aminopropan-2-ol, the radical cation formed (


) undergoes 

-cleavage.[1] The bond breaking occurs adjacent to the heteroatom (Nitrogen or Oxygen) that can best stabilize the positive charge. Nitrogen is less electronegative than Oxygen, making the iminium ion significantly more stable than the oxonium ion.

Pathway A (Dominant): Cleavage of the C1-C2 bond.[1]

  • Precursor:

    
    [1]
    
  • Process: The bond between the amine-bearing carbon (

    
    ) and the chiral center breaks.
    
  • Product: The resonance-stabilized iminium ion

    
     at m/z 30 .
    
  • Neutral Loss: The radical

    
     (mass 45) is lost.
    

Pathway B (Minor): Cleavage of the C2-C3 bond.[1]

  • Process: Loss of the terminal methyl group.

  • Product:

    
     at m/z 60 .
    
  • Abundance: Significantly lower than m/z 30 due to the steric accessibility of the methyl loss versus the backbone cleavage.

Comparative Fingerprinting (The "Litmus Test")

The power of EI-MS lies in the shift of the base peak based on the amine position.

  • 1-aminopropan-2-ol: Base peak m/z 30 (

    
    ).[1]
    
  • 2-aminopropan-1-ol: Base peak m/z 44 (

    
    ).[1]
    
    • Reason: The amine is on the second carbon.

      
      -cleavage here retains the methyl group attached to the iminium carbon, shifting the mass by +14 Da.
      
Visualization of Fragmentation Pathways

Fragmentation cluster_0 EI Ionization (70 eV) cluster_1 Pathway A (Dominant) cluster_2 Pathway B (Minor) MIPA 1-aminopropan-2-ol (MW 75) Radical Molecular Ion [M]+. m/z 75 MIPA->Radical -e⁻ Frag30 Base Peak [CH2=NH2]+ m/z 30 Radical->Frag30 α-Cleavage (C1-C2) Neutral45 Neutral Loss .CH(OH)CH3 (45 Da) Radical->Neutral45 Frag60 Fragment [M - CH3]+ m/z 60 Radical->Frag60 Methyl Loss

Figure 1: Mechanistic fragmentation pathway of 1-aminopropan-2-ol under Electron Ionization, highlighting the formation of the diagnostic m/z 30 base peak.[1]

ESI-MS/MS Performance (Soft Ionization)

While EI provides structural fingerprints, Electrospray Ionization (ESI) coupled with Tandem MS (MS/MS) is preferred for LC-MS workflows involving biological matrices or complex mixtures.[1]

Ionization Behavior[3][4][5][6]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Precursor: Protonated molecule

    
     at m/z 76 .
    
  • Adducts: Sodium adducts

    
     at m/z 98 are common if buffers are not optimized.
    
CID Fragmentation (MS/MS)

Collision-Induced Dissociation (CID) of the m/z 76 precursor yields different results than EI because the starting ion is even-electron (


), not a radical cation (

).
  • Water Loss (

    
    ): 
    
    • m/z 76

      
      m/z 58 .
      
    • Mechanism: Protonation of the hydroxyl group followed by elimination. This is often the base peak in low-energy CID.[1]

  • Ammonia Loss (

    
    ): 
    
    • m/z 76

      
      m/z 59 .
      
    • Mechanism: Protonation of the amine followed by elimination. Less favored than water loss due to the higher basicity of the amine (it holds the proton tighter).

Critical Comparison: ESI-MS/MS is less specific for distinguishing 1-aminopropan-2-ol from 2-aminopropan-1-ol than EI, as both isomers readily lose water to form m/z 58.[1] Therefore, chromatographic separation (RT) is required when using ESI, whereas EI provides spectral resolution.

Comparative Data Summary

The following table synthesizes the spectral differences, serving as a quick reference for confirming identity.

Feature1-aminopropan-2-ol (Target)2-aminopropan-1-ol (Isomer)Methodological Implication
EI Base Peak m/z 30 (

)
m/z 44 (

)
High Confidence: EI is the gold standard for differentiation.[1]
Secondary EI Ions m/z 45, 60m/z 31 (

)
m/z 31 indicates a primary alcohol group (present in the isomer, not the target).
ESI Precursor m/z 76

m/z 76

Indistinguishable by MS1.
ESI-CID Main Fragment m/z 58 (

)
m/z 58 (

)
Low specificity; requires RT separation.[1]

Validated Experimental Protocols

Protocol A: GC-MS (EI) for Isomer Purity Analysis

Use this protocol to certify the regioisomeric purity of reagents.[1]

  • Sample Prep: Dilute 10 mg of sample in 1 mL of Methanol (HPLC grade). No derivatization is strictly necessary, but TMS-derivatization improves peak shape.[1]

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Why: Non-polar stationary phases separate based on boiling point (MIPA BP: 160°C; Alaninol BP: 173°C).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

  • MS Source: EI at 70 eV, Source Temp 230°C.

  • Scan Range: m/z 25–150.

    • Note: Starting at m/z 25 is crucial to capture the m/z 30 base peak. Many default methods start at m/z 35 or 40, which causes false negatives for this molecule.

Protocol B: LC-MS/MS (ESI) for Biological/Trace Analysis

Use this protocol for pharmacokinetic (PK) studies.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid: Essential to protonate the amine for ESI efficiency.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Reasoning: Amino alcohols are too polar for standard C18 retention. HILIC provides superior retention and separation of isomers.

  • MS Parameters:

    • Polarity: Positive (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Low voltage prevents in-source fragmentation).[1]

  • MRM Transitions:

    • Quantifier: 76.1

      
       58.1 (Collision Energy: 15 eV).
      
    • Qualifier: 76.1

      
       30.1 (High energy collision, ~25-30 eV, forces the backbone cleavage similar to EI).
      

Decision Logic for Researchers

DecisionTree Start Start: Unknown Amino Alcohol Sample Technique Select Ionization Technique Start->Technique EI GC-MS (EI 70eV) (Preferred for ID) Technique->EI ESI LC-MS (ESI) (Preferred for Quant/Bio) Technique->ESI CheckBase Check Base Peak (100%) EI->CheckBase ESI_Check Check Retention Time (HILIC Column) ESI->ESI_Check mz30 m/z 30 detected CheckBase->mz30 Dominant mz44 m/z 44 detected CheckBase->mz44 Dominant Result1 Confirmed: 1-aminopropan-2-ol mz30->Result1 Result2 Confirmed: 2-aminopropan-1-ol mz44->Result2 ESI_Check->Result1 Matches Standard A ESI_Check->Result2 Matches Standard B

Figure 2: Analytical decision matrix for distinguishing amino-propanol isomers.

References

  • NIST Mass Spectrometry Data Center. 1-Propanol, 2-amino-, (S)- Mass Spectrum.[1][3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Propanol, 1-amino- Mass Spectrum.[1][2][4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. 1-Aminopropan-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms).
  • Holčapek, M., et al. (2010). Differentiation of Isomeric Amino Acid Residues in Proteins and Peptides Using Mass Spectrometry.[5][6] Mass Spectrometry Reviews.[7][5] Retrieved from [Link] (Context for isomeric differentiation logic).

Sources

Comparison of isopropanolamine HCl and Tris buffer efficiency

Author: BenchChem Technical Support Team. Date: March 2026

An objective, mechanistic comparison between Tris and Isopropanolamine HCl buffer systems requires moving beyond basic recipes and understanding the thermodynamic and structural properties that dictate their performance. As a Senior Application Scientist, I approach buffer selection not as a passive choice, but as an active parameter that can either stabilize or sabotage a biochemical assay.

Below is an in-depth technical guide comparing Tris-HCl and Isopropanolamine HCl, focusing on their physicochemical causality, temperature dependencies, and self-validating preparation protocols.

Mechanistic Profiling & Physicochemical Causality

To understand when to deploy Tris versus Isopropanolamine HCl, we must examine their molecular architectures and how they interact with thermal energy and hydrophobic assay components.

Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride): Tris is the ubiquitous standard for neutral-to-mildly alkaline assays. However, its chemical structure—a central amine surrounded by three highly hydrophilic hydroxymethyl groups—creates a complex hydrogen-bonding network. The causality behind Tris's notorious temperature instability lies in its high ionization enthalpy (


 kcal/mol) (1)[1]. As temperature increases, the thermal energy easily breaks the bonds holding the protons, causing the dissociation equilibrium to shift rapidly. This results in a massive pKa drop of ~0.028 to 0.031 pH units per 1°C increase (2)[2].

Isopropanolamine HCl (1-amino-2-propanol hydrochloride): Isopropanolamine HCl is formed by protonating the primary amine of 1-amino-2-propanol with hydrochloric acid (3)[3]. Unlike Tris, Isopropanolamine features a hydrophobic propanol backbone paired with a secondary hydroxyl group. This amphiphilic nature makes it an exceptional solubilizer for lipids, oils, and hydrophobic proteins (4)[4]. Furthermore, its pKa is significantly higher (~9.32 at 30°C) (5)[5], making it the superior choice for alkaline biochemical assays where Tris would be operating outside its effective buffering capacity.

Crucial Assay Warning: Both buffers contain primary amines. Neither should be used in workflows involving amine-reactive crosslinkers (e.g., NHS-ester labeling), as they will aggressively compete with the target proteins for the crosslinker.

Quantitative Data Comparison

The following table summarizes the quantitative metrics that should drive your buffer selection.

ParameterTris-HClIsopropanolamine HCl
Chemical Formula


Molecular Weight (Base) 121.14 g/mol 75.11 g/mol
pKa (at 25°C) 8.06~9.32 - 9.70
Effective pH Range 7.1 - 9.18.4 - 10.4
Temperature Shift (

pKa/°C)
-0.028 to -0.031~ -0.020
Lipid/Hydrophobe Solubilization PoorExcellent
Primary Application DNA/RNA electrophoresis, standard protein assaysAlkaline enzymatic assays, lipid-heavy formulations

Buffer Selection Logic

BufferSelection Start Define Assay Target pH pH_Neutral pH 7.1 - 9.1 Start->pH_Neutral pH_Alkaline pH 8.4 - 10.4 Start->pH_Alkaline TempSens Is the assay highly temperature-sensitive? pH_Neutral->TempSens Lipid Does the assay involve lipids or hydrophobic proteins? pH_Alkaline->Lipid Tris Select Tris-HCl (pKa = 8.06) TempSens->Tris No Alt Select low ΔpKa buffer (e.g., HEPES) TempSens->Alt Yes MIPA Select Isopropanolamine HCl (Excellent Solubilizer) Lipid->MIPA Yes StandardAlk Select Standard Alkaline Buffer Lipid->StandardAlk No

Figure 1: Logical decision tree for selecting between Tris-HCl and Isopropanolamine HCl buffers.

Self-Validating Experimental Protocols

A common point of failure in biochemical assays is preparing a buffer at room temperature (25°C) for an assay that runs at 37°C. For Tris, this results in a pH drop of nearly 0.36 units, potentially inactivating pH-sensitive enzymes (6)[6].

To ensure trustworthiness, the protocol below is designed as a self-validating system . It forces the operator to calibrate the buffer at the operational temperature and empirically verify the thermodynamic shift.

Protocol: Temperature-Calibrated Buffer Preparation (0.1 M)

Step 1: Base Dissolution

  • Tris: Dissolve 12.11 g of Tris base in 800 mL of ultra-pure

    
    .
    
  • Isopropanolamine: Add 7.51 g of 1-amino-2-propanol (free base liquid) to 800 mL of ultra-pure

    
    . (Note: Work in a fume hood, as the concentrated free base has a strong ammonia-like odor).
    

Step 2: Thermal Equilibration (Critical Causality Step)

  • Place the beaker in a water bath set to the exact operational temperature of your downstream assay (e.g., 37°C).

  • Why? You must titrate the buffer at the temperature at which it will be used to account for the ionization enthalpy shift. Allow 30 minutes for complete thermal equilibration.

Step 3: Active Titration

  • While maintaining the target temperature and stirring, slowly titrate with 1M HCl until the target pH is reached.

  • For Isopropanolamine, this in-situ titration converts the free base into the active Isopropanolamine HCl buffer system.

Step 4: Volume Adjustment

  • Transfer to a graduated cylinder and bring the final volume to 1.0 L with

    
     (pre-equilibrated to the target temperature).
    

Step 5: Self-Validation (The


pKa Check) 
  • Extract three 10 mL aliquots.

  • Incubate Aliquot A at 4°C, Aliquot B at 25°C, and Aliquot C at 37°C.

  • Measure the pH of all three. You have now generated an empirical

    
    pKa/°C curve specific to the exact ionic strength of your buffer, validating its stability profile before exposing precious samples to it.
    

ProtocolWorkflow S1 1. Dissolve Base Reagent S2 2. Equilibrate to Target Temp S1->S2 S3 3. Titrate with 1M HCl S2->S3 S4 4. Adjust to Final Volume S3->S4 S5 5. Self-Validation (pH at 4°C, 25°C, 37°C) S4->S5

Figure 2: Self-validating workflow for temperature-calibrated buffer preparation.

References

  • Title: Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems Source: Amerigo Scientific URL: 6

  • Title: Why does the PH of tris-base buffer change with temperature variation? Source: ResearchGate URL: 1

  • Title: Is the pH of TRIS-HCL buffer greatly affected by temperature changes Source: HBDS Bio URL: 2

  • Title: 1-Aminopropan-2-ol Source: Wikipedia URL: 4

  • Title: 1-aminopropan-2-ol (Registration Dossier) Source: ECHA CHEM URL: 5

  • Title: 2-Aminopropanol Hydrochloride Source: Benchchem URL: 3

Sources

Technical Guide: HPLC Method Development for Amino Alcohol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino alcohols (e.g., Ethanolamine, Diethanolamine, Tromethamine, Meglumine) represent a unique analytical challenge in pharmaceutical development. As common counter-ions, buffers, or genotoxic impurity precursors (nitrosamines), their accurate quantification is critical. However, their high polarity, lack of UV chromophores, and basic nature render standard C18 RP-HPLC ineffective.

This guide objectively compares three dominant methodologies. The verdict is clear: For modern laboratories equipped with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) , HILIC offers the superior balance of sensitivity, throughput, and robustness. Ion-Pair Chromatography (IPC) remains a viable legacy option for UV-only labs but suffers from stability issues. Derivatization should be reserved for ultra-trace analysis where specific sensitivity is paramount.

Part 1: The Scientific Challenge

Standard Reversed-Phase (RP) chromatography fails for amino alcohols due to two mechanistic barriers:

  • Retention Failure: Amino alcohols are highly polar. On a C18 column, they elute in the void volume (

    
    ), co-eluting with salts and matrix effects.
    
  • Detection Failure: Most amino alcohols lack conjugated

    
    -systems, resulting in negligible UV absorbance above 200 nm. Detection at 190-200 nm is non-specific and prone to baseline drift from mobile phase absorption.
    
Decision Matrix: Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate method based on laboratory instrumentation and analyte properties.

MethodSelection Start Start: Amino Alcohol Analysis Chromophore Does analyte have UV Chromophore? Start->Chromophore MS_CAD Is CAD or MS available? Chromophore->MS_CAD No RP_UV Standard RP-UV (Rarely Applicable) Chromophore->RP_UV Yes (Rare) Trace Is Ultra-Trace (ppb) required? MS_CAD->Trace No (UV only) HILIC RECOMMENDED: HILIC-CAD / HILIC-MS MS_CAD->HILIC Yes IPC LEGACY OPTION: Ion-Pairing (IPC-UV) Trace->IPC No (ppm level) Deriv HIGH SENSITIVITY: Pre-column Derivatization Trace->Deriv Yes

Figure 1: Strategic decision tree for selecting analytical methodology for amino alcohols.

Part 2: Comparative Analysis

Method A: HILIC-CAD/MS (The Modern Standard)

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-enriched layer on the surface of a polar stationary phase.[1] Amino alcohols partition into this layer.

  • Pros: High sensitivity (CAD is universal), MS compatible (volatile buffers), no derivatization steps.

  • Cons: Long equilibration times compared to RP; sensitive to sample diluent composition.

Method B: Ion-Pair Chromatography (IPC-UV)

Mechanism: A hydrophobic ion-pairing reagent (e.g., Octanesulfonic acid) is added to the mobile phase. The anionic reagent pairs with the cationic amino alcohol, forming a neutral complex that retains on a C18 column.

  • Pros: Uses standard C18 columns; good retention control.

  • Cons: Incompatible with MS (non-volatile reagents suppress ionization); slow column equilibration; "dedicated column" syndrome (reagents are hard to wash off); poor UV sensitivity at low wavelengths.

Method C: Pre-Column Derivatization (FMOC/OPA)

Mechanism: Reacting the amino group with a tag (e.g., FMOC-Cl) to add a hydrophobic, UV-active/fluorescent moiety.

  • Pros: Extreme sensitivity (fluorescence); shifts detection to interference-free wavelengths.

  • Cons: Labor-intensive; reaction yield variability; derivative stability issues; potential interference from reagent peaks.

Performance Data Summary
FeatureHILIC-CADIPC-UV (205 nm)Derivatization-UV
LOD (approx) 5 - 20 ng500 - 1000 ng1 - 10 ng
Linearity (

)
> 0.995 (Polynomial)*> 0.990> 0.998
Precision (RSD) < 2.0%< 5.0%2.0 - 5.0%
Sample Prep Dilute & ShootDilute & ShootComplex Reaction
MS Compatible Yes NoYes (if reagent volatile)

*Note: CAD response is non-linear; a polynomial fit or power function is often required.

Part 3: Detailed Experimental Protocols

Protocol 1: HILIC-CAD (Recommended)

This protocol utilizes a Zwitterionic or Amide HILIC column. The mechanism relies on the partition of the basic amine into the water layer and weak ionic interactions with the silica surface.

HILIC Separation Mechanism:

HILIC_Mech SP Stationary Phase (Zwitterionic/Amide) WaterLayer Stagnant Water-Rich Layer SP->WaterLayer Hydration MobilePhase Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning Analyte Amino Alcohol (+) Analyte->SP Secondary Ionic Interaction Analyte->WaterLayer Primary Retention

Figure 2: HILIC retention mechanism showing partitioning and secondary ionic interactions.

1. Instrumentation & Conditions
  • System: UHPLC with Charged Aerosol Detector (CAD).

  • Column: Amide-HILIC or Zwitterionic-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). High buffer strength is crucial to shield silanols.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-10 min: 90% B → 60% B

    • 10-12 min: 60% B (Wash)

    • 12.1 min: 90% B (Re-equilibration - Critical: Allow 10-15 column volumes )

  • Flow Rate: 0.4 mL/min.

  • Temp: 30°C.

  • Detector (CAD): Evaporation Temp: 35°C; Power Function: 1.0 (or optimized for linearity).

2. Sample Preparation (Critical Step)[]
  • Diluent: 80:20 Acetonitrile:Buffer A.

  • Why? Injecting a 100% aqueous sample into a HILIC column causes "solvent mismatch," leading to peak distortion or breakthrough. The sample solvent must match the initial mobile phase strength.

3. System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 (Amino alcohols tail due to silanol interactions; buffer strength controls this).

  • Precision: RSD ≤ 2.0% for 6 replicates.

  • Sensitivity: S/N ≥ 10 for the LOQ standard.

Protocol 2: Ion-Pair Chromatography (Alternative)

Use this only if CAD/MS is unavailable.

1. Instrumentation & Conditions
  • Column: C18 (Base Deactivated), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • Buffer: 10 mM Octanesulfonic Acid Sodium Salt + 20 mM Potassium Phosphate, pH 2.5 (Adjust with Phosphoric Acid).

    • Solvent: Acetonitrile.[1][2][4]

    • Ratio: 90:10 (Buffer:ACN) Isocratic.

  • Detection: UV at 205 nm.

  • Flow Rate: 1.0 mL/min.[2]

2. Critical Considerations
  • Equilibration: The column requires >60 minutes of flushing to saturate the stationary phase with the ion-pairing reagent.

  • Temperature Control: Essential (e.g., 25°C ± 0.5°C) as ion-pairing equilibrium is highly temperature-dependent.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (HILIC) Secondary interactions with silanols.Increase buffer concentration (up to 50-100 mM). Ensure pH is acidic (pH 3.0) to protonate silanols.
Split Peaks (HILIC) Sample solvent mismatch.Ensure sample diluent contains ≥75% Acetonitrile.
Drifting Baseline (IPC) Temperature fluctuation or reagent impurity.Thermostat the column.[1] Use HPLC-grade ion-pairing reagents.
Low Sensitivity (CAD) Impure mobile phase.Use LC-MS grade solvents. CAD detects non-volatile impurities in the mobile phase as background noise.

References

  • European Pharmacopoeia (Ph. Eur.) . 2.2.[1][5][6][7][8]29. Liquid Chromatography. (General chapter regarding system suitability and adjustment of chromatographic conditions). Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Thermo Fisher Scientific . Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Technical Note 70303. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Center for Drug Evaluation and Research (CDER) . M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Guidance regarding impurity limits). Link

Sources

Safety Operating Guide

2-Propanol, 1-amino-, hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 2-Propanol, 1-amino-, hydrochloride

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond basic compliance—it requires a mechanistic understanding of the chemicals we handle. 2-Propanol, 1-amino-, hydrochloride (CAS: 7780-04-3), commonly referred to as 1-amino-2-propanol hydrochloride, is a chiral amino alcohol salt utilized extensively as a building block in pharmaceutical synthesis, notably in the production of broad-spectrum antibiotics like Levofloxacin[1].

While the free base form of this compound is a highly corrosive liquid, the hydrochloride salt presents as a more stable, crystalline solid[1]. However, this stability introduces specific logistical challenges during disposal. Improper incineration of this compound releases highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and terminal disposal of this chemical.

Physicochemical Properties & Hazard Profile

Understanding the physical state and thermal decomposition profile of 2-Propanol, 1-amino-, hydrochloride is critical for designing an effective disposal strategy.

PropertyValue / Description
Chemical Name 2-Propanol, 1-amino-, hydrochloride
CAS Number 7780-04-3
Molecular Formula C3H10ClNO (or C3H9NO·HCl)
Molecular Weight 111.57 g/mol
Physical State White crystalline solid, powder, or granules[1]
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Irritant)[3]
Solubility Readily soluble in aqueous solutions[1]
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas[2]

Operational Workflow & Handling Protocol

To ensure scientific integrity and personnel safety, all handling must follow a strict procedural methodology.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and formulation operations within a certified chemical fume hood or localized exhaust ventilation system. This prevents the dispersion and inhalation of fine, hygroscopic crystalline dust[4].

  • Personal Protective Equipment (PPE): Operators must don flame-retardant antistatic protective clothing, nitrile gloves (pre-inspected for pinholes), and tightly fitting safety goggles[3]. If aerosolization or dust generation is unavoidable, utilize a full-face respirator equipped with a particulate filter[3].

  • Moisture & Storage Control: Because the hydrochloride salt is moisture-sensitive (hygroscopic), store the compound in a tightly closed container under an inert gas atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated environment[5].

Proper Disposal Procedures (Core Protocol)

The disposal of 2-Propanol, 1-amino-, hydrochloride must strictly avoid municipal sewer systems or standard landfilling. The compound's high aqueous solubility means it can easily contaminate waterways[2]. The validated protocol for terminal disposal relies on thermal destruction with integrated exhaust scrubbing.

Step 1: Waste Segregation and Containment

  • Action: Segregate solid waste (unreacted powder, contaminated PPE, empty packaging) from aqueous waste streams. Place solid waste into chemically compatible, sealable high-density polyethylene (HDPE) containers.

  • Causality: Mixing incompatible waste streams can lead to unpredictable exothermic reactions. Keeping the solid salt dry until incineration prevents premature degradation and container pressurization.

Step 2: Solvent Mixing (Preparation for Incineration)

  • Action: Dissolve or suspend the solid material in a highly combustible, halogen-free solvent (e.g., ethanol or hexane)[5].

  • Causality: Solid amine hydrochlorides do not burn efficiently on their own and can sublimate when exposed to direct heat, releasing uncombusted toxic particulates into the atmosphere. A combustible solvent acts as a carrier, ensuring complete, uniform thermal oxidation[4].

Step 3: High-Temperature Incineration

  • Action: Transfer the dissolved waste to a licensed hazardous waste disposal facility equipped with a dual-chamber chemical incinerator[4].

  • Causality: The incinerator must utilize an afterburner operating at extreme temperatures (typically >1000°C) to completely oxidize the nitrogenous amine components into NOx, preventing the formation of toxic organic byproducts[5].

Step 4: Alkaline Scrubbing (Critical Safety Step)

  • Action: Ensure the incinerator's exhaust is routed through a wet alkaline scrubber system[2].

  • Causality: The combustion of the hydrochloride salt quantitatively releases highly corrosive and toxic hydrogen chloride (HCl) gas[2]. The alkaline scrubber (typically utilizing sodium hydroxide, NaOH) neutralizes the HCl gas into benign sodium chloride (NaCl) and water before the exhaust is released into the atmosphere[4].

Step 5: Contaminated Packaging Disposal

  • Action: Treat uncleaned containers and packaging as the product itself. Do not reuse empty containers[2]. Submit them to the licensed waste facility for shredding and incineration.

Spill Cleanup & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Isolation: Evacuate non-essential personnel to safe areas and secure the spill zone.

  • Containment: Avoid dry sweeping, which generates hazardous airborne dust[4]. Instead, collect the spillage using an electrically protected vacuum cleaner equipped with a HEPA filter, or by wet-brushing.

  • Collection: Shovel the collected material into a dedicated, labeled airtight container for disposal[5].

  • Decontamination: Wash the spill area with copious amounts of soap and water. Collect all wash water and route it to the hazardous aqueous waste stream; do not let the product enter standard drains[3].

Process Visualization

G Start Waste Generation (2-Propanol, 1-amino-, HCl) Segregation Waste Segregation (Solid vs. Aqueous) Start->Segregation Identify waste stream SolidWaste Solid Waste (Powder & PPE) Segregation->SolidWaste LiquidWaste Aqueous Waste (Wash Solutions) Segregation->LiquidWaste Incineration Chemical Incinerator (Combustible Solvent Mix) SolidWaste->Incineration Dissolve in combustible solvent Disposal Licensed Hazardous Waste Facility LiquidWaste->Disposal pH adjust & manifest Scrubber Alkaline Scrubber (Neutralize HCl/NOx) Incineration->Scrubber Exhaust gas treatment Scrubber->Disposal Final environmental compliance

Disposal Workflow for 2-Propanol, 1-amino-, hydrochloride

References

Sources

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2-Propanol, 1-amino-, hydrochloride
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